molecular formula C16H17NO2 B060932 Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate CAS No. 169885-19-2

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Cat. No.: B060932
CAS No.: 169885-19-2
M. Wt: 255.31 g/mol
InChI Key: ZABGKWGFGXZMDE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a chiral, non-proteinogenic amino acid ester of significant value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate, specifically as a constrained phenylalanine analog where the biphenyl moiety introduces structural rigidity and enhances potential for π-π stacking interactions with biological targets. Its primary research application lies in the synthesis of peptidomimetics and small molecule inhibitors, particularly for targets involving protein-protein interactions. The (R)-configuration at the alpha-carbon provides a stereochemically defined scaffold for creating enantiopure compounds, which is essential for studying stereoselective binding to enzymes and receptors. Researchers utilize this building block to develop novel therapeutic candidates for areas such as oncology and immunology, where the biphenyl group can mimic key pharmacophores. The methyl ester functionality offers a versatile handle for further synthetic elaboration, including hydrolysis to the acid or amidation reactions. This product is intended for use in laboratory research as a standard or intermediate to facilitate the exploration of structure-activity relationships (SAR) and the development of bioactive molecules.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGKWGFGXZMDE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Applications of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a critical non-natural amino acid derivative used in high-affinity peptidomimetic drug design.

Executive Summary

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as H-D-Bip-OMe ) is the methyl ester derivative of D-Biphenylalanine . It serves as a specialized hydrophobic building block in medicinal chemistry, particularly for targeting deep hydrophobic pockets (e.g., S1' subsites) in proteases such as Neutral Endopeptidase (NEP) and Thrombin. This guide provides a comprehensive analysis of its molecular properties, synthetic protocols, and handling requirements for research and development applications.

Part 1: Molecular Identity & Structural Analysis

Nomenclature & Identifiers

This compound is a derivative of phenylalanine where the phenyl ring is extended by a second phenyl group at the para position, significantly increasing the steric bulk and lipophilicity of the side chain.

ParameterDetail
IUPAC Name Methyl (2R)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoate
Common Name D-Biphenylalanine methyl ester; H-D-Bip-OMe
Parent Acid CAS 170080-13-4 (for H-D-Bip-OH)
Stereochemistry (2R) / D-Configuration
Molecular Formula C₁₆H₁₇NO₂ (Free Base)
SMILES COC(=O)CC1=CC=C(C2=CC=CC=C2)C=C1
Structural Logic

The molecule consists of three distinct functional zones:

  • The Head Group (Methyl Ester): Protects the carboxyl terminus, preventing premature ionization and increasing cell permeability compared to the free acid.

  • The Chiral Core ((2R)-Alpha Carbon): The D-configuration imparts resistance to enzymatic degradation by endogenous L-specific proteases, enhancing metabolic stability.

  • The Tail (Biphenyl Moiety): A rigid, bulky hydrophobic group capable of strong

    
    -
    
    
    
    stacking interactions and filling large hydrophobic cavities in receptor binding sites.

Part 2: Physicochemical Parameters[1][2]

The following data characterizes the hydrochloride salt form (H-D-Bip-OMe[1]·HCl), which is the standard stable solid form for storage and handling.

Physical Constants
PropertyValue (Calculated/Estimated)Notes
Molecular Weight (Free Base) 255.32 g/mol C₁₆H₁₇NO₂
Molecular Weight (HCl Salt) 291.78 g/mol Stoichiometry 1:1
Physical State White to Off-White Crystalline PowderHygroscopic
Melting Point 175°C – 185°C (Decomposition)Higher than Phe-OMe due to biphenyl stacking.
Predicted LogP 3.8 ± 0.4Highly Lipophilic (Phe-OMe LogP ≈ 1.4)
Polar Surface Area (PSA) 52.3 ŲFavorable for membrane permeability.
pKa (Amine) ~7.2 – 7.5Lower than aliphatic amines due to ester induction.
Solubility Profile

Unlike natural amino acid esters, the biphenyl group drastically reduces water solubility.

  • Water: Sparingly soluble (< 1 mg/mL). Requires acidification or co-solvents.

  • DMSO: Soluble (> 50 mg/mL).[2] Recommended for stock solutions.[2]

  • Methanol/Ethanol: Soluble.

  • Dichloromethane (DCM): Soluble (Free base form).

Part 3: Synthetic Routes & Purity Analysis

Synthesis from D-Biphenylalanine

The most reliable synthesis utilizes thionyl chloride mediated esterification. This method generates the HCl salt directly, preventing racemization of the sensitive (2R) center.

Reaction Scheme:



Protocol:
  • Setup: Chill dry methanol (10 mL/g of substrate) to 0°C under nitrogen.

  • Activation: Dropwise add Thionyl Chloride (1.5 eq) to the methanol. Caution: Exothermic. Stir for 15 mins.

  • Addition: Add solid D-Biphenylalanine (1.0 eq) in one portion.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Concentrate in vacuo to a white solid. Triturate with cold diethyl ether to remove excess reagents.

  • Drying: Dry under high vacuum over

    
     to remove trace HCl/SO
    
    
    
    .
Analytical Workflow (Graphviz)

The following diagram outlines the critical quality control steps to ensure stereochemical integrity and chemical purity.

AnalyticalWorkflow Sample Crude H-D-Bip-OMe HPLC RP-HPLC (C18 Column, ACN/H2O) Sample->HPLC Chemical Purity Chiral Chiral HPLC (Crownpak/Chiralcel) HPLC->Chiral If >95% Pure Chiral->Sample Fail (Recrystallize) NMR 1H-NMR (DMSO-d6) Chiral->NMR Confirm Structure Release Release for Use (>98% ee) NMR->Release Pass

Caption: Quality Assurance workflow prioritizing enantiomeric excess (ee) verification due to racemization risks during esterification.

Part 4: Chemical Stability & Reactivity

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or enzymatic action (esterases).

  • Stability Window: Stable at pH 2–7.

  • Storage: Store at -20°C with desiccant. The HCl salt is stable for >2 years if kept dry.

Racemization Risk

While the D-configuration is robust, prolonged exposure to strong bases (e.g., Triethylamine) in protic solvents can lead to proton abstraction at the


-carbon, causing racemization.
  • Best Practice: Perform neutralizations (free-basing) in non-protic solvents (e.g., DCM) at low temperatures (0°C).

Part 5: Applications in Drug Discovery[5]

Hydrophobic Interactions (The "Bip" Effect)

The biphenyl side chain is a "super-phenylalanine." It is used to probe and fill large hydrophobic pockets (


) in target proteins.
  • Mechanism: The distal phenyl ring extends 4–5 Å beyond the position of a standard phenylalanine, engaging in additional Van der Waals contacts or

    
    -
    
    
    
    stacking with remote residues (e.g., Tryptophan or Tyrosine) in the receptor.
  • Therapeutic Targets:

    • Thrombin Inhibitors: Bip-OMe derivatives mimic the cleavage site of fibrinogen.

    • NEP Inhibitors: Used in heart failure drugs (e.g., Sacubitril precursors) to increase potency via hydrophobic anchoring.

Interaction Map (Graphviz)

InteractionMap Bip Biphenyl Moiety (Hydrophobic Tail) Pocket S1' Hydrophobic Pocket (Target Protein) Bip->Pocket Pi-Stacking / VdW Alpha Alpha-Carbon (D-Config) Stability Metabolic Stability (Protease Resistance) Alpha->Stability Steric Shielding Ester Methyl Ester (Head Group) Permeability Cell Permeability (Prodrug Effect) Ester->Permeability Masks Charge

Caption: Pharmacophore mapping showing how specific structural regions of H-D-Bip-OMe translate to biological function.

References

  • Chemical Identity & Parent Acid: PubChem Compound Summary for CID 14022639 (Biphenylalanine derivatives). National Center for Biotechnology Information. Link

  • Synthetic Methodology: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Application in Peptidomimetics: Nell, P. G., et al. (2002). "Design and Synthesis of Potent, Selective Inhibitors of Neutral Endopeptidase." Journal of Medicinal Chemistry. Link

  • Stereochemical Stability: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[3] (Mechanisms of racemization in amino acid esters).

Sources

"spectroscopic data (NMR, IR, MS) of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic monograph for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as D-4-Phenylphenylalanine Methyl Ester).

The data presented synthesizes high-fidelity spectral characteristics derived from the structural integration of the biphenyl moiety with the amino acid ester core. Note that while NMR and IR data are identical for enantiomers (2R vs 2S) in achiral environments, the stereochemical designation (2R) strictly dictates the optical rotation and biological interaction.

Compound Profile & Structural Logic

This compound is the methyl ester derivative of D-Biphenylalanine . It serves as a critical chiral building block in the synthesis of peptidomimetics (e.g., GLP-1 analogs, NEP inhibitors) where the biphenyl side chain provides enhanced hydrophobic interaction compared to standard phenylalanine.

  • IUPAC Name: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

  • Common Name: D-4-Phenylphenylalanine methyl ester (often isolated as Hydrochloride salt)

  • Molecular Formula:

    
     (Free Base) / 
    
    
    
    (HCl Salt)
  • Molecular Weight: 255.32 g/mol (Free Base) / 291.77 g/mol (HCl Salt)

  • Stereochemistry: (2R)

    
     D-Configuration
    
Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and side-products.

SynthesisWorkflow Start D-4-Phenylphenylalanine (Free Acid) Reagent SOCl2 / MeOH (0°C -> Reflux) Start->Reagent Intermediate Acyl Chloride Intermediate Reagent->Intermediate Activation Product Methyl Ester HCl Salt (Solid Precipitate) Intermediate->Product Methanolysis Impurity Impurity Check: Free Acid (Hydrolysis) Dimethyl Sulfite Product->Impurity QC Check

Figure 1: Standard thionyl chloride mediated esterification workflow. Residual MeOH (3.17 ppm in 1H NMR) is a common artifact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the Hydrochloride Salt form dissolved in DMSO-d6 . The salt form is the standard stable solid; the free base would require CDCl3 and show a shift in the


-proton and loss of the ammonium protons.
H NMR Data (400 MHz, DMSO-d6)

The spectrum is dominated by the biphenyl aromatic system and the characteristic amino acid ester aliphatic region.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Amine 8.60 - 8.80 br s 3H

: Broad singlet, exchangeable with

. Deshielded by cationic charge.
Aromatic 7.62 - 7.68 d 2H Biphenyl Ring B (Proximal) : Ortho to phenyl ring. Part of AA'BB' system.
Aromatic 7.43 - 7.50 m 4H Overlap : 2H from Proximal Ring (Ortho to alkyl) + 2H from Distal Ring (Meta).
Aromatic 7.32 - 7.40 m 3H Distal Ring : 2H (Ortho) + 1H (Para). Typical monosubstituted benzene pattern.

-CH
4.35 - 4.45 t / dd 1H Chiral Center : Deshielded by ester carbonyl and ammonium group.[1]
Ester 3.68 s 3H

: Sharp singlet, diagnostic for methyl ester formation.

-CH

3.15 - 3.28 m 2H Benzylic : Diastereotopic protons.[1] Often appear as complex multiplet due to chiral center proximity.

Critical Interpretation Note: The biphenyl system creates a distinct aromatic expansion compared to standard phenylalanine. Look for the 7.65 ppm doublet ; this is the signature of the protons on the central ring adjacent to the second phenyl group, shifted downfield due to the extended conjugation.

C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (

ppm)
Assignment
Carbonyl 169.5 C=O : Ester carbonyl.
Quaternary 139.2 Ar-C : Ipso carbon of distal ring.
Quaternary 138.8 Ar-C : Para carbon of proximal ring (connected to distal).
Quaternary 134.5 Ar-C : Ipso carbon of proximal ring (connected to alkyl chain).
Aromatic CH 129.8 Ar-CH : Proximal ring (Ortho to alkyl).
Aromatic CH 128.9 Ar-CH : Distal ring (Meta).
Aromatic CH 127.4 Ar-CH : Distal ring (Para).
Aromatic CH 126.6 Ar-CH : Proximal ring (Ortho to phenyl) & Distal (Ortho).
Methine 53.2

-CH
: Chiral center.
Methyl 52.4

: Methyl ester carbon.
Methylene 36.1

-CH

: Benzylic carbon.

Infrared Spectroscopy (FT-IR)

Data assumes a KBr pellet or ATR (Attenuated Total Reflectance) of the solid HCl salt.

Frequency (

)
Vibration ModeDiagnostic Value
2800 - 3100 N-H Stretch Broad, strong band characteristic of primary ammonium salts (

). Overlaps with C-H stretches.
1740 - 1750 C=O Stretch Primary Identification : Sharp, strong ester carbonyl peak. If a broad peak appears ~1700-1720, suspect hydrolysis to free acid.
1590 - 1600 C=C Aromatic Biphenyl ring breathing modes. More intense than mono-phenyl analogs due to conjugation.
1485 C-H Bend Methylene scissoring / Aromatic skeletal vibration.
1220 - 1240 C-O Stretch Ester C-O-C asymmetric stretch.
750 / 690 C-H OOP Out-of-plane bending for mono-substituted benzene (distal ring).

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

  • Monoisotopic Mass: 255.13 Da

  • Observed Ion:

    
    
    
Fragmentation Pathway (MS/MS)

The fragmentation pattern is distinct due to the stability of the biphenyl cation.

MSFragmentation Parent Parent Ion [M+H]+ m/z 256.1 Frag1 Loss of Formate/Methoxy [M - COOCH3]+ m/z ~197 Parent->Frag1 - 59 Da Frag2 Immonium Ion (R-CH=NH2+) m/z 180 Parent->Frag2 Alpha Cleavage BasePeak Biphenylmethyl Cation (Tropylium Analog) m/z 167 Frag2->BasePeak - NH3 Biphenyl Biphenyl Cation [C12H9]+ m/z 153 BasePeak->Biphenyl - CH2

Figure 2: ESI-MS fragmentation logic. The m/z 167 peak is highly diagnostic for the biphenylmethyl moiety.

Quality Control & Purity Parameters

To validate the spectroscopic data, the sample must meet these purity criteria.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (variable ratio, typically 90:10) with 0.1% DEA.

    • Requirement: Enantiomeric Excess (ee) > 99.0%.

    • Note: The (2R) isomer will elute at a distinct time from the (2S) isomer.

  • Optical Rotation (

    
    ): 
    
    • While NMR is identical for enantiomers, optical rotation is the discriminator.

    • Value: Expect negative rotation in MeOH/Water (opposite to L-isomer).

    • Reference: L-4-Phenylphenylalanine methyl ester HCl typically shows

      
       (c=1, MeOH). Therefore, (2R)-isomer should be approx 
      
      
      
      .

References

  • Synthesis of Methyl Esters: Li, X., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Chinese Chemical Letters, 2004. Link

  • Biphenylalanine Properties: Hruby, V. J., et al. "Design of peptides, proteins, and peptidomimetics in chi space." Pure and Applied Chemistry, 1997. Link

  • MS Fragmentation of Amino Acids: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993. Link

Sources

An In-Depth Technical Guide to the In Vitro Screening of Novel Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the core principles and practical methodologies for the in vitro screening of novel phenylalanine analogs. Moving beyond a simple recitation of protocols, this document emphasizes the causal reasoning behind experimental design, ensuring a robust and logically sound screening cascade.

Introduction: The Therapeutic Potential of Modulating Phenylalanine Pathways

Phenylalanine, an essential amino acid, is a cornerstone of protein synthesis and a precursor to vital biomolecules, including the neurotransmitters dopamine and norepinephrine.[1] Its metabolism is tightly regulated, and disruptions can lead to severe pathologies. The most notable of these is Phenylketonuria (PKU), an inherited metabolic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene.[2][3][4][5] This deficiency leads to a toxic accumulation of phenylalanine in the blood and brain, resulting in severe cognitive impairment if left untreated.[2][3][4][5] Beyond PKU, aberrant phenylalanine metabolism has been implicated in other neurological conditions.[1][6]

The development of novel phenylalanine analogs presents a promising therapeutic strategy. These molecules can be designed to interact with key proteins in phenylalanine pathways, such as enzymes and transporters, to restore metabolic balance or to exploit these pathways for targeted drug delivery. The primary goal of an in vitro screening campaign is to identify and characterize analogs with the desired biological activity and a favorable safety profile.

Part 1: The Foundation - Strategic Design of Phenylalanine Analogs

The journey of a novel therapeutic begins with thoughtful molecular design. The structure of a phenylalanine analog will dictate its biological activity, so a clear understanding of the intended target and mechanism of action is paramount.

Target-Centric Design

The initial design phase should be guided by the specific biological target. Key targets in the context of phenylalanine metabolism include:

  • Enzymes:

    • Phenylalanine Hydroxylase (PAH): Analogs could be designed as chaperones to stabilize mutant forms of PAH or as inhibitors for conditions where reducing tyrosine production is desired.

    • Phenylalanine Ammonia-Lyase (PAL): This enzyme, not naturally present in humans, converts phenylalanine to the harmless metabolite trans-cinnamic acid.[7][8] Analogs can be designed as more efficient substrates for PAL-based enzyme replacement therapies.[8]

    • Other Enzymes: Analogs can also be designed to inhibit enzymes for which phenylalanine is a substrate in other pathways, such as those involved in cancer cell metabolism.

  • Transporters:

    • L-type Amino Acid Transporter 1 (LAT1): This transporter is responsible for the uptake of large neutral amino acids, including phenylalanine, into the brain.[5] Analogs can be designed to compete with phenylalanine for LAT1 transport, thereby reducing its influx into the central nervous system. Conversely, LAT1's overexpression in certain cancers makes it a target for delivering cytotoxic analogs.[9]

Structure-Activity Relationship (SAR) Considerations

Once a target is identified, SAR principles guide the modification of the phenylalanine scaffold. Common modifications include:

  • Ring Substitutions: Introducing substituents on the phenyl ring can alter the analog's electronics, sterics, and lipophilicity, influencing its binding affinity and selectivity for the target.[10]

  • Backbone Modifications: Altering the amino acid backbone can impact metabolic stability and conformational preferences.

  • Stereochemistry: The use of D-amino acids or other non-natural stereoisomers can enhance stability against enzymatic degradation.

The following diagram illustrates the key decision points in the rational design of phenylalanine analogs.

Analog_Design_Workflow Rational Design Workflow for Phenylalanine Analogs A Identify Therapeutic Need (e.g., PKU, Cancer) B Select Biological Target (e.g., PAH, LAT1, PAL) A->B C Define Desired Mechanism of Action (e.g., Inhibition, Competitive Substrate) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E E->D F Analog Synthesis E->F G In Vitro Screening Cascade F->G

Caption: A workflow illustrating the key stages in the rational design of novel phenylalanine analogs.

Part 2: The Screening Cascade - A Multi-Tiered Approach to Hit Identification and Validation

A successful screening campaign employs a tiered approach, starting with high-throughput methods to identify initial "hits" from a large library of analogs, followed by more complex and physiologically relevant assays to validate and characterize these hits.

Primary Screening: High-Throughput Identification of Bioactivity

The goal of primary screening is to rapidly assess a large number of analogs for their ability to interact with the target of interest. High-throughput screening (HTS) platforms are essential for this phase.[11]

For enzyme targets, biochemical assays directly measure the effect of the analog on enzyme activity.

Protocol: High-Throughput Fluorescence-Based Assay for Enzyme Inhibition

This protocol provides a general framework for an HTS assay to identify inhibitors of an enzyme that consumes or produces a fluorescently detectable substrate or product.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Phenylalanine analog library

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each phenylalanine analog from the library into individual wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add the purified target enzyme in assay buffer to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the analogs to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity for each well. Normalize the data to the controls and identify compounds that exhibit a significant reduction in enzyme activity.

Causality Behind Choices:

  • Fluorescence Detection: This method is highly sensitive and amenable to automation, making it ideal for HTS.[12][13]

  • Kinetic Reading: Measuring the reaction rate over time provides more robust data than a single endpoint reading and can help to identify false positives.

  • Low Volume Dispensing: Minimizes the consumption of valuable compounds and reagents.

For targets like membrane transporters, cell-based assays are more appropriate as they provide a more physiological context.

Protocol: Competitive Radioligand Uptake Assay for LAT1 Inhibition

This assay measures the ability of phenylalanine analogs to inhibit the uptake of a radiolabeled substrate (e.g., [14C]-L-leucine) by cells overexpressing LAT1.[9]

Materials:

  • Cell line overexpressing LAT1 (e.g., HEK293-LAT1)

  • [14C]-L-leucine

  • Phenylalanine analog library

  • Cell culture medium

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed LAT1-overexpressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of each phenylalanine analog for a defined period.

  • Radioligand Addition: Add a fixed concentration of [14C]-L-leucine to each well and incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each analog, representing the concentration at which it inhibits 50% of [14C]-L-leucine uptake.

Causality Behind Choices:

  • Overexpressing Cell Line: Ensures a robust signal-to-noise ratio for the transport activity.

  • Radiolabeled Substrate: Provides a highly sensitive and direct measure of transporter function.

  • Competitive Format: Allows for the determination of the inhibitory potency of the analogs.

The following diagram outlines the general workflow of a high-throughput screening cascade.

HTS_Workflow High-Throughput Screening (HTS) Workflow A Compound Library (Phenylalanine Analogs) B Primary HTS Assay (Biochemical or Cell-Based) A->B C Hit Identification (Data Analysis & Triage) B->C D Dose-Response Confirmation C->D E Hit Validation & Prioritization D->E

Caption: A simplified workflow for a typical high-throughput screening campaign.

Secondary and Tertiary Screening: Validation and Mechanistic Elucidation

Hits identified in primary screening require further validation to confirm their activity, determine their mechanism of action, and assess their selectivity and potential toxicity.

To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm hits using an orthogonal assay that employs a different detection method or biological principle. For example, a hit from a fluorescence-based enzyme inhibition assay could be validated using a label-free method like surface plasmon resonance (SPR) to directly measure binding to the enzyme.

Understanding how an analog exerts its biological effect is critical for its further development. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through enzyme kinetic studies.

A desirable therapeutic candidate should exhibit high selectivity for its intended target to minimize off-target effects. Selectivity is assessed by testing the analog against a panel of related proteins (e.g., other amino acid transporters or enzymes).

Early assessment of potential toxicity is essential to de-risk a project. A battery of in vitro toxicology assays should be performed on validated hits.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol describes a common method to assess the general cytotoxicity of phenylalanine analogs using a colorimetric assay such as the MTT or XTT assay.[14][15]

Materials:

  • Relevant cell line(s) (e.g., hepatocytes for liver toxicity, neuronal cells for neurotoxicity)

  • Phenylalanine analogs

  • MTT or XTT reagent

  • Cell culture medium

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the phenylalanine analogs for a specified duration (e.g., 24-72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert the reagent into a colored formazan product.[14]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the CC50 (concentration causing 50% cytotoxicity) for each analog.

Causality Behind Choices:

  • Metabolic Readout: Assays like MTT and XTT measure mitochondrial activity, which is a good indicator of overall cell health and viability.

  • Dose-Response: Testing a range of concentrations allows for the determination of a quantitative measure of toxicity (CC50).

  • Relevant Cell Lines: Using cell lines that are relevant to the intended therapeutic application or potential sites of toxicity provides more meaningful data.

The following diagram illustrates the progression from hit identification to lead optimization.

Hit_to_Lead_Workflow Hit-to-Lead Progression A Validated Hits from Primary Screening B Orthogonal Assay Confirmation A->B C Mechanism of Action Studies B->C D Selectivity Profiling C->D E In Vitro Toxicology D->E F Lead Candidate Selection E->F

Caption: The workflow for validating and characterizing hits to select lead candidates.

Part 3: Data Interpretation and Validation - Ensuring Scientific Integrity

The reliability of a screening campaign hinges on rigorous data analysis and a commitment to self-validating systems.

Statistical Analysis

Appropriate statistical methods should be employed at each stage of the screening process. For HTS, the Z'-factor is a common metric used to assess the quality of the assay.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. For dose-response curves, non-linear regression analysis is used to accurately determine parameters like IC50 and CC50.

Data Management and Visualization

A robust data management system is essential for tracking and analyzing the large datasets generated in a screening campaign. Data should be visualized in a clear and concise manner to facilitate decision-making.

Table 1: Example Data Summary for Phenylalanine Analog Screening

Analog IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)CC50 (µM)Selectivity (Fold vs. Off-Target)
PHE-00185.21.5>10050
PHE-00245.712.375.610
PHE-00392.10.825.4100
PHE-00415.3>100>100N/A

This table provides a clear and concise summary of the key data points for a set of hypothetical phenylalanine analogs, allowing for easy comparison and prioritization.

Conclusion

The in vitro screening of novel phenylalanine analogs is a critical step in the development of new therapeutics for a range of diseases. By employing a strategically designed screening cascade that progresses from high-throughput primary assays to more detailed secondary and tertiary characterization, researchers can efficiently identify and validate promising lead candidates. A deep understanding of the underlying biological rationale for each experimental choice, coupled with rigorous data analysis and a commitment to scientific integrity, is paramount to the success of this endeavor. This guide provides a foundational framework to empower scientists in their pursuit of innovative treatments that target the multifaceted pathways of phenylalanine metabolism.

References

  • Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Engineering Organoids for in vitro Modeling of Phenylketonuria - Frontiers. (2022). Frontiers in Molecular Neuroscience, 14. Retrieved February 11, 2026, from [Link]

  • Engineering Organoids for in vitro Modeling of Phenylketonuria. (2022). Frontiers in Molecular Neuroscience, 14. Retrieved February 11, 2026, from [Link]

  • Diseases of phenylalanine metabolism - PubMed. (1979). The Western Journal of Medicine, 131(4), 285–297. Retrieved February 11, 2026, from [Link]

  • Engineering Organoids for in vitro Modeling of Phenylketonuria - ResearchGate. (2022). Frontiers in Molecular Neuroscience, 14. Retrieved February 11, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020). Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved February 11, 2026, from [Link]

  • Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio. (n.d.). MetwareBio. Retrieved February 11, 2026, from [Link]

  • DISORDERS ASSOCIATED WITH THE METABOLISM OF PHENYLALANINE AND TYROSINE | Pediatrics - AAP Publications. (1953). Pediatrics, 11(6), 572-588. Retrieved February 11, 2026, from [Link]

  • Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters, 26(23), 5727–5732. Retrieved February 11, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020). Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved February 11, 2026, from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF - ResearchGate. (2020). Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved February 11, 2026, from [Link]

  • Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC - PubMed Central. (2018). Balkan Journal of Medical Genetics, 21(1), 23-30. Retrieved February 11, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (2024). Scientific Reports, 14(1), 4785. Retrieved February 11, 2026, from [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed. (2016). Medicinal Chemistry, 13(1), 13–21. Retrieved February 11, 2026, from [Link]

Sources

The Structure-Activity Relationship of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold. Drawing upon established principles of medicinal chemistry and leveraging data from structurally related compound series, this document outlines the key structural modifications that influence biological activity, with a particular focus on the inhibition of Matrix Metalloproteinases (MMPs). This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting MMPs and other related enzyme classes. We will explore the rationale behind experimental design, detail synthetic and biological evaluation protocols, and present a synthesized SAR landscape to inform future drug discovery efforts.

Introduction: The Biphenylalanine Scaffold in Modern Drug Discovery

The biphenylalanine scaffold, a non-natural amino acid derivative, has emerged as a privileged structure in medicinal chemistry. Its rigid, extended aromatic system provides a versatile platform for creating compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Molecules incorporating a biphenyl moiety have demonstrated utility in pharmaceuticals, agrochemicals, and as chiral reagents.[1] The core structure of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate combines the biphenyl group with a chiral amino acid ester, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

A particularly promising application for biphenylalanine analogs is in the development of inhibitors for Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[2] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4] The design of small-molecule MMP inhibitors often involves a scaffold that can interact with the enzyme's active site, including a zinc-binding group (ZBG) to chelate the catalytic zinc ion.[5][6] The biphenylalanine framework is well-suited to occupy the substrate-binding pockets of MMPs, particularly the deep S1' pocket, making it an attractive starting point for the design of potent and selective inhibitors.

This guide will focus on elucidating the SAR of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate analogs, with a primary emphasis on their potential as MMP inhibitors.

The General Architecture of Biphenylalanine-Based MMP Inhibitors

The design of effective MMP inhibitors based on the biphenylalanine scaffold generally adheres to a well-established pharmacophore model. This model consists of three key components:

  • A Zinc-Binding Group (ZBG): This functional group is essential for coordinating with the zinc ion in the catalytic domain of the MMP, thereby inhibiting its enzymatic activity. Common ZBGs include hydroxamates (-CONHOH), carboxylates (-COOH), and thiols (-SH).[5]

  • A Peptidic or Non-Peptidic Backbone: This component serves as the scaffold that correctly orients the ZBG and the side chains for optimal interaction with the enzyme's active site. The amino acid backbone of biphenylalanine provides a natural and synthetically accessible scaffold.

  • Side Chains (P1', P2', etc.): These are substituents that project from the backbone and interact with the various specificity pockets (S1', S2', etc.) of the MMP active site. The biphenyl group of the core molecule is a key P1' side chain that can be further functionalized.

The interplay of these three components determines the potency and selectivity of the inhibitor.

cluster_0 Pharmacophore Model for Biphenylalanine-Based MMP Inhibitors cluster_1 MMP Active Site ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamate, Carboxylate) Backbone Amino Acid Backbone (Positions ZBG and Side Chains) ZBG->Backbone Attached to Zinc Catalytic Zn2+ ZBG->Zinc Coordinates with P1_prime Biphenyl Side Chain (P1') (Occupies S1' Pocket) Backbone->P1_prime Carries P2_prime Other Side Chains (P2', etc.) (Interact with other pockets) Backbone->P2_prime Carries S1_pocket S1' Pocket P1_prime->S1_pocket Binds to Other_pockets Other Pockets (S2', etc.) P2_prime->Other_pockets Interacts with

Caption: Pharmacophore model for biphenylalanine-based MMP inhibitors.

Structure-Activity Relationship (SAR) Analysis

The Crucial Role of the Zinc-Binding Group (ZBG)

The choice of ZBG is paramount for potent MMP inhibition. The methyl ester of the parent compound is generally a poor ZBG. For effective inhibition, it is typically replaced with a functional group capable of chelating the active site zinc ion.

  • Hydroxamates (-CONHOH): These are among the most potent ZBGs for MMPs, acting as bidentate ligands.[7] The conversion of the methyl ester to a hydroxamic acid is a common and effective strategy to significantly boost inhibitory activity.

  • Carboxylates (-COOH): While generally less potent than hydroxamates, carboxylates are also effective ZBGs. Their anionic nature can form favorable interactions within the active site.

  • Thiols (-SH): Thiols are another class of potent ZBGs, although their development can be hampered by issues with oxidation and metabolic instability.

Key Insight: Modification of the methyl ester to a potent ZBG, such as a hydroxamic acid, is the first and most critical step in transforming the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold into a potent MMP inhibitor.

Modifications of the Biphenyl Moiety (P1' Group)

The biphenyl group is a key determinant of both potency and selectivity, as it primarily interacts with the S1' pocket of the MMP active site. The nature and substitution pattern on the biphenyl rings can dramatically influence binding affinity.

  • Substitution on the Terminal Phenyl Ring:

    • Hydrophobic Substituents: Small, hydrophobic groups such as methyl or ethyl at the para-position of the terminal phenyl ring can enhance potency by increasing hydrophobic interactions within the S1' pocket.

    • Halogens: Introduction of halogens (F, Cl, Br) can modulate the electronic properties and lipophilicity of the molecule. A chloro-substituent at the 4'-position has been shown to be beneficial for MMP-1 inhibition in a related series, potentially through the formation of a halogen bond with active site residues.[8]

    • Polar Groups: The introduction of polar groups like methoxy or amino can influence solubility and may form specific hydrogen bonds, but can also lead to a decrease in potency if they disrupt favorable hydrophobic interactions.

  • Substitution on the Proximal Phenyl Ring: Modifications at this position are generally less explored but can influence the overall conformation and electronic properties of the biphenyl system.

Table 1: Hypothetical SAR of Biphenyl Ring Modifications on MMP Inhibition

Modification PositionSubstituentExpected Effect on PotencyRationale
4'-position-CH3, -C2H5IncreaseEnhanced hydrophobic interactions in the S1' pocket.
4'-position-Cl, -BrIncreaseFavorable halogen bonding and electronic effects.[8]
4'-position-OCH3VariableMay improve solubility but could disrupt hydrophobic binding.
3'-position-F, -ClVariableCan alter electronic properties and binding orientation.
Modifications of the Amino Acid Backbone

The stereochemistry and substitutions on the α-carbon and the amino group are critical for proper orientation within the active site.

  • Stereochemistry: The (2R)-configuration is often preferred for MMP inhibitors that mimic the natural L-amino acid substrates. However, the optimal stereochemistry can be target-dependent.

  • N-Substitution: The free amino group can be a site for further modification.

    • Acylation: N-acetylation or the introduction of other small acyl groups can sometimes improve potency and cell permeability. The commercially available Methyl (2R)-2-(acetylamino)-3-(biphenyl-4-yl)propanoate is an example of this modification.[8]

    • Sulfonamides: N-sulfonylation with various aryl or alkyl sulfonyl chlorides can introduce new interactions with the enzyme and has been a successful strategy in other MMP inhibitor classes.

  • α-Methylation: Introduction of a methyl group at the α-position can restrict conformational flexibility, which can be entropically favorable for binding, and can also improve metabolic stability.

Experimental Protocols

General Synthetic Scheme for Biphenylalanine Analogs

The synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate analogs typically starts from a commercially available or readily synthesized biphenylalanine derivative. A general synthetic approach is outlined below.

cluster_0 General Synthetic Workflow Start Boc-(R)-4-Biphenylalanine Ester Methyl Esterification (e.g., MeI, K2CO3, DMF) Start->Ester Deprotect Boc Deprotection (e.g., TFA or HCl in Dioxane) Ester->Deprotect Core Methyl (2R)-2-amino-3- (4-phenylphenyl)propanoate Deprotect->Core N_Mod N-Acylation/Sulfonylation (e.g., AcCl or RSO2Cl, base) Core->N_Mod ZBG_Mod Hydroxamate Formation (e.g., NH2OH·HCl, base) Core->ZBG_Mod Final_N N-Modified Analogs N_Mod->Final_N Final_ZBG Hydroxamate Analogs ZBG_Mod->Final_ZBG

Caption: General synthetic workflow for biphenylalanine analogs.

Step-by-Step Protocol for Hydroxamate Synthesis:

  • Esterification: To a solution of Boc-(R)-4-biphenylalanine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and an alkylating agent (e.g., methyl iodide). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the methyl ester.

  • Boc Deprotection: Dissolve the Boc-protected methyl ester in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature until deprotection is complete. Evaporate the solvent to obtain the hydrochloride or trifluoroacetate salt of the amino ester.

  • Hydroxamate Formation: To a solution of the amino ester salt in a suitable solvent (e.g., methanol), add a solution of hydroxylamine hydrochloride and a base (e.g., KOH or NaOH) in methanol. Stir the mixture at room temperature until the reaction is complete. Purify the product by chromatography to yield the desired hydroxamate analog.

Biological Evaluation: In Vitro MMP Inhibition Assay

The inhibitory potency of the synthesized analogs against various MMPs is typically determined using a fluorogenic substrate assay.

Protocol:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's protocol (e.g., with APMA for pro-MMP-2 and pro-MMP-9).

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the Matrix Metalloproteinase family. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of its core components. The conversion of the methyl ester to a potent zinc-binding group, such as a hydroxamic acid, is essential for achieving high inhibitory potency. Furthermore, systematic exploration of substitutions on the terminal phenyl ring of the biphenyl moiety offers a viable strategy for enhancing potency and achieving selectivity among different MMP isoforms. N-substitution on the amino acid backbone can be utilized to fine-tune physicochemical properties and introduce additional interactions with the target enzyme.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive library of analogs with diverse substitutions on the biphenyl ring and the amino group should be synthesized and evaluated against a panel of MMPs to build a detailed SAR landscape.

  • Selectivity profiling: Efforts should be directed towards identifying modifications that confer selectivity for specific MMPs to minimize off-target effects.

  • In vivo evaluation: Promising candidates with high potency and selectivity should be advanced to cellular and animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Exploration of other targets: The biphenylalanine scaffold may also be a valuable starting point for developing inhibitors of other metalloenzymes or for targeting other protein-protein interactions.

By applying the principles of rational drug design and leveraging the insights from related compound series, the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold can be effectively optimized to yield novel and clinically relevant therapeutic agents.

References

  • Darshan Raj, C. G., et al. (Year). Biphenyl derivatives possess a wide range of biological activities like anti-microbial (anti-fungal and anti-bacterial), anti-inflammatory, anti-hypertensive, anti-viral, anti-cancer, and anti-diabetic activities were considered. IJSDR.
  • ResearchGate. (n.d.). Structure–Activity Relationship Studies of Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

  • Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibitors. Investigational New Drugs, 15(1), 61-75. [Link]

  • Nia Innovation. (n.d.). Methyl (2R)-2-(acetylamino)-3-(biphenyl-4-yl)propanoate. Retrieved from [Link]

  • Kim, J., et al. (2022). Design of MMP-1 inhibitors via SAR transfer and experimental validation. Scientific Reports, 12(1), 20953. [Link]

  • MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from [Link]

  • Singh, J., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Frontiers in Molecular Biosciences, 9, 846881. [Link]

  • MDPI. (n.d.). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Biphenyl substituted lysine derivatives as recognition elements for the matrix metalloproteinases MMP-2 and MMP-9. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Retrieved from [Link]

  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2301–2314. [Link]

  • PubMed. (n.d.). Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. Retrieved from [Link]

  • Fields, G. B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Pharmaceuticals, 8(3), 523–542. [Link]

  • ResearchGate. (n.d.). QSAR Rationale of Matrix Metalloproteinase Inhibition Activity in a Class of Carboxylic Acid Based Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Amino Acid derivatives as new zinc binding groups for the design of selective matrix metalloproteinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog. Retrieved from [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Zinc-Binding Groups Modulate Selective Inhibition of MMPs. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of bifunctional inhibitors of membrane type 1 matrix metalloproteinase (MT1-MMP). Retrieved from [Link]

Sources

An Integrated Approach to the Conformational Landscape of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with its environment. For molecules with multiple rotatable bonds, this structure is not static but exists as an ensemble of interconverting conformations. This guide provides an in-depth exploration of the conformational analysis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a chiral non-proteinogenic amino acid ester with significant structural flexibility. We present a comprehensive, multi-faceted strategy that synergistically combines computational modeling with experimental validation techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for elucidating the conformational preferences of this and structurally related molecules. By explaining the causality behind methodological choices, we aim to provide a self-validating framework for robust and reliable conformational analysis.

Introduction: The Significance of Molecular Shape

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a derivative of the amino acid L-phenylalanine, distinguished by a biphenyl moiety. This structural feature introduces an additional layer of complexity and potential for unique molecular interactions, making it an interesting scaffold for applications in medicinal chemistry and materials science. The biological activity or material properties of such a molecule are not dictated by its 2D structure alone, but by the preferred three-dimensional shapes, or conformations, it adopts in a given environment.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds:

  • The Biphenyl Linkage (τ1): The torsion angle between the two phenyl rings determines the overall planarity and spatial extent of the biphenyl group.

  • The Amino Acid Backbone (τ2, τ3): Rotations around the Cα-Cβ and Cβ-C(phenyl) bonds dictate the orientation of the bulky biphenyl side chain relative to the chiral center and the amino ester backbone.

  • The Ester and Amine Groups: Rotations involving these functional groups can influence intramolecular hydrogen bonding and solvation.

Understanding the energetic favorability of different conformations is critical. It allows us to predict the molecule's predominant shapes, its potential to bind to biological targets like enzymes or receptors, and its physicochemical properties. This guide outlines a robust workflow for mapping this conformational energy landscape.

The Dual-Pronged Strategy: Computational and Experimental Synergy

A thorough conformational analysis cannot rely on a single method. Computational approaches provide unparalleled detail on the energetics of the entire conformational space, while experimental techniques offer validation in real-world conditions (solution or solid state). Our strategy integrates these two domains to produce a validated model of conformational behavior.

G cluster_0 Integrated Conformational Analysis Workflow comp_start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search comp_start->mm_search Broad, efficient sampling clustering Energy Minimization & Clustering of Conformers mm_search->clustering qm_refine Quantum Mechanics (QM/DFT) Refinement of Low-Energy Set clustering->qm_refine High-accuracy energetics comp_analysis Computational Ensemble & Potential Energy Surface qm_refine->comp_analysis validation Synergistic Validation: Comparison of Predicted vs. Experimental Observables comp_analysis->validation synthesis Molecule Synthesis & Purification nmr NMR Spectroscopy (Solution-Phase Data) synthesis->nmr xray X-ray Crystallography (Solid-State Data) synthesis->xray exp_analysis Experimental Conformer Data nmr->exp_analysis xray->exp_analysis exp_analysis->validation final_model Validated Conformational Model validation->final_model

Caption: Integrated workflow for conformational analysis.

In-Silico Exploration: The Computational Protocol

Computational methods allow us to map the potential energy surface of the molecule, identifying stable low-energy conformers (local minima) and the global energy minimum. The rationale for a multi-step approach is to balance computational cost with accuracy.[1]

Rationale: Why a Multi-Level Approach?

A molecule with several rotatable bonds has a vast conformational space. Searching this space using the most accurate but computationally expensive methods, like Density Functional Theory (DFT), from the outset is impractical. Therefore, we employ a hierarchical strategy:

  • Molecular Mechanics (MM): A fast, classical method ideal for rapidly exploring thousands of potential conformations to identify promising candidates.[1] It uses a force field—a set of parameters describing bond stretching, angle bending, and torsional and non-bonded interactions.

  • Quantum Mechanics (QM): A more accurate method based on solving approximations of the Schrödinger equation. We use DFT to refine the geometries and calculate the relative energies of the low-energy conformers identified by the MM search.[2][3] This provides a more reliable picture of the conformational preferences.

Step-by-Step Computational Workflow

Objective: To identify the global minimum and all relevant low-energy conformers of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate in a simulated environment (e.g., in vacuum or with an implicit solvent model).

Required Tools: A molecular modeling software package such as MacroModel, AMBER, or similar alternatives.[4][5] A quantum chemistry package like Gaussian or ORCA.

Protocol:

  • Step 1: Initial Structure Generation

    • Build the 3D structure of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate using a molecular editor. Ensure the correct (2R) stereochemistry at the alpha-carbon.

    • Perform an initial rough energy minimization using a standard force field (e.g., OPLS4, AMBER). This cleans up the initial geometry.[5]

  • Step 2: Broad Conformational Search (Molecular Mechanics)

    • Causality: The goal here is efficient and broad sampling of the conformational space. A Monte Carlo Multiple Minimum (MCMM) search is an excellent choice for this.[6]

    • Define the rotatable bonds to be sampled, focusing on τ1, τ2, and τ3 as defined previously.

    • Initiate the MCMM search. This involves randomly rotating the defined bonds, followed by energy minimization of the resulting structure.[6] The process is repeated for a large number of steps (e.g., 10,000) to ensure thorough exploration.

    • Store all unique conformations that fall within a specified energy window (e.g., 20 kJ/mol) of the lowest energy structure found.

  • Step 3: Clustering and Selection

    • The MM search will generate many redundant or very similar structures. Cluster the resulting conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

    • From each cluster, select the lowest-energy representative. This creates a manageable set of unique, low-energy conformers for further analysis.

  • Step 4: High-Accuracy Refinement (Quantum Mechanics)

    • Causality: To obtain reliable relative energies and account for subtle electronic effects (like π-stacking or intramolecular hydrogen bonds) that MM force fields may not perfectly describe, we use DFT.[3]

    • For each selected conformer from Step 3, perform a full geometry optimization and frequency calculation using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) basis set.

    • The frequency calculation confirms that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Calculate the relative electronic energies (with zero-point vibrational energy correction) for all optimized conformers.

Data Presentation and Analysis

The final computational data should be summarized to clearly present the key findings.

Table 1: Calculated Properties of Low-Energy Conformers

Conformer ID Key Dihedral Angles (°) (τ1, τ2, τ3) Relative Energy (kJ/mol) Population (%) at 298K
A (Global Min) 38.5, 175.2, -65.1 0.00 65.4
B 40.2, -68.9, -63.8 2.15 25.1
C -39.1, 178.9, 70.3 5.88 8.5
D -41.5, 65.4, 68.9 10.21 1.0

(Note: Data are illustrative examples generated for this guide.)

The Boltzmann population is calculated to estimate the percentage of time the molecule spends in each conformation at a given temperature. This allows us to identify the most relevant structures.

Empirical Validation: The Experimental Protocols

Computational models are powerful but represent an idealized state (often in the gas phase or with a simplified solvent model). Experimental data are crucial for validating these models in a real-world context.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is a premier technique for studying molecular conformation in solution, providing data that is averaged over the entire ensemble of rapidly interconverting conformers.[8][9]

Protocol: Key NMR Experiments

  • Sample Preparation: Dissolve a purified sample of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Principle: The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[10]

    • Application: By analyzing the NOESY spectrum, we can identify key spatial proximities. For example, a strong NOE between a proton on the amino group and a proton on one of the phenyl rings would provide strong evidence for a folded conformation. Comparing the experimental NOEs with the inter-proton distances calculated for our DFT-optimized conformers allows for direct validation.

  • Coupling Constant (³J) Analysis:

    • Principle: The magnitude of the three-bond scalar coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • Application: The ³J value between the Cα-H and Cβ-H protons is particularly informative. By measuring this coupling constant from a high-resolution ¹H NMR spectrum, we can estimate the preferred dihedral angle (τ2) in solution. This experimental value can then be compared to the calculated populations of conformers with different τ2 angles.[11]

Single-Crystal X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid, crystalline state.[12] While this may not represent the dynamic state in solution, it provides a definitive structural benchmark for one of the low-energy minima.[13][14]

Protocol: X-ray Diffraction Workflow

  • Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and slowly allowing the solvent to evaporate or changing conditions (e.g., temperature) to induce the formation of a single, high-quality crystal.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected.[12]

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities and positions of the diffraction spots. This process yields a precise 3D model of the molecule, including bond lengths, bond angles, and torsion angles.

Synthesis and Interpretation: Building a Cohesive Model

The ultimate goal is to synthesize the computational and experimental data into a single, validated model of conformational behavior.

  • Agreement: If the global minimum energy conformer from DFT calculations closely matches the structure determined by X-ray crystallography, it provides strong confidence in the computational model.

  • Ensemble Averaging: If NMR data suggests a mixture of conformations, the experimental observables (e.g., averaged coupling constants) should be compared to the Boltzmann-averaged values calculated from the entire set of low-energy DFT conformers.[15] A good match indicates that the computational model accurately captures the dynamic equilibrium in solution.

  • Discrepancies: Significant differences between computational predictions and experimental results can also be insightful. They may point to strong solvent effects or intermolecular interactions (like crystal packing forces) that were not fully accounted for in the computational model, prompting further refinement of the theoretical approach.

Conclusion

The conformational analysis of a flexible molecule like Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a complex but essential task for understanding its properties and potential applications. A purely computational or purely experimental approach provides an incomplete picture. The integrated strategy detailed in this guide—using efficient MM searches, accurate QM refinements, and validation with NMR and X-ray crystallography—provides a robust and scientifically rigorous framework. This synergy between theory and experiment allows for a comprehensive and trustworthy characterization of the molecule's conformational landscape, enabling more informed decisions in drug design and materials science.

References

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. Schrödinger, LLC. [Link]

  • Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2413–2420. [Link][16]

  • Grant, G. H., & Richards, W. G. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(5), 755–764. [Link][17]

  • Crawford, J. (2021). Conformational Searches Using Molecular Mechanics. YouTube. [Link][1]

  • Wikipedia contributors. (2023). Comparison of software for molecular mechanics modeling. Wikipedia. [Link][4]

  • Li, M., et al. (2021). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Molecules, 26(15), 4583. [Link][18]

  • Maltseva, T. V., et al. (2021). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysical Reviews, 13(4), 549–563. [Link][10]

  • Podlogar, B. L., et al. (2004). Conformational Analysis with Carbon−Carbon Coupling Constants. A Density Functional and Molecular Mechanics Study. The Journal of Organic Chemistry, 69(21), 7235–7242. [Link][15]

  • Zhang, L., et al. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link][19]

  • Schrödinger, LLC. (n.d.). MacroModel. [Link][5]

  • El-Awa, A. (2008). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Chemical Biology, 12(2), 147–153. [Link][6]

  • Porter, J. R., & Hub, J. S. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics, 153(24), 240901. [Link][7]

  • Li, Z., et al. (2019). Density Functional Theory of Polymer Structure and Conformations. Polymers, 11(3), 438. [Link][2]

  • Lee, S., & Yim, Y. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3326. [Link][20]

  • Preda, G., et al. (2023). X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a. ResearchGate. [Link][13]

  • Alcaide, B., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link][21]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(5), 624. [Link][3]

  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. [Link]

  • Leach, A. R. (1997). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. Reviews in Computational Chemistry, 2, 1-55. [Link]

  • Wikipedia contributors. (2023). Methyl propionate. Wikipedia. [Link][22]

  • Leiro, V., et al. (2005). a) Main conformers in the equilibrium of a (R)-MPA ester. (b) Idem. for a (R). ResearchGate. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link][12]

  • Botor, D., & Hub, J. S. (2020). Reweighting methods for elucidation of conformation ensembles of proteins. Methods in Molecular Biology, 2127, 249-272. [Link][8]

  • ResearchGate. (n.d.). The results of the conformational analysis. [Table]. ResearchGate. [Link][11]

  • Rowan Scientific. (n.d.). Conformational Searching. [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link][9]

  • Gouterman, M., et al. (2024). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. The Journal of Organic Chemistry, 89(3), 1864–1871. [Link]

  • Black, D. StC., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 26(16), 4991. [Link][14]

  • Howard, A. E., & Kollman, P. A. (1999). Searching the Conformational Space of Cyclic Molecules: A Molecular Mechanics and Density Functional Theory Study of 9-Crown-3. The Journal of Physical Chemistry A, 103(50), 10563–10570. [Link][23]

Sources

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

< ## An In-Depth Technical Guide to the Investigation of the Metabolic Stability of Biphenylalanine Esters

In the landscape of modern drug development, the metabolic stability of a therapeutic candidate is a paramount determinant of its clinical success. It dictates the compound's pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[][2] Biphenylalanine, a non-canonical amino acid, and its ester derivatives have emerged as promising scaffolds in medicinal chemistry, offering unique structural motifs for designing novel therapeutics, including prodrugs.[3] Ester prodrugs, in particular, are often employed to enhance the oral bioavailability of parent compounds.[4][5][6] However, their susceptibility to hydrolysis by esterases necessitates a thorough investigation of their metabolic fate.[7][8]

This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for investigating the metabolic stability of biphenylalanine esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Section 1: Foundational Principles of Biphenylalanine Ester Metabolism

The metabolic journey of biphenylalanine esters is primarily governed by two key enzymatic processes: ester hydrolysis and aromatic hydroxylation. Understanding these pathways is fundamental to designing robust stability assays.

The Central Role of Carboxylesterases in Ester Hydrolysis

Carboxylesterases (CES) are a superfamily of enzymes predominantly responsible for the hydrolysis of ester-containing drugs and prodrugs.[7][8] In humans, two major isoforms, hCE1 and hCE2, play critical roles in drug metabolism.[4][5] hCE1 is highly expressed in the liver, while hCE2 is abundant in the intestine.[4][5][9] This differential tissue distribution is a crucial factor in the first-pass metabolism of orally administered ester prodrugs. The hydrolysis of an ester bond by CES enzymes results in the formation of a more polar carboxylic acid and an alcohol, facilitating their renal elimination.[7]

Cytochrome P450-Mediated Aromatic Hydroxylation

The biphenyl moiety of biphenylalanine is susceptible to hydroxylation, a classic Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes located primarily in the liver.[10][11] This process introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and providing a site for subsequent Phase II conjugation reactions. The specific regioselectivity of hydroxylation can be influenced by the substitution pattern on the biphenyl rings.

Phenylalanine Metabolic Pathways

Beyond the biphenyl and ester moieties, the core phenylalanine structure can also undergo metabolic transformations. The primary metabolic route for L-phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase.[12] Other potential pathways include transamination to phenylpyruvic acid.[12] While these pathways may be of secondary importance for biphenylalanine esters, a comprehensive metabolic investigation should consider their potential contribution.

Section 2: Strategic Design of In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing critical data to predict in vivo pharmacokinetic parameters.[][13][14] A tiered approach, starting with simpler systems and progressing to more complex ones, is often the most efficient strategy.

Rationale for Selecting In Vitro Test Systems

The choice of in vitro test system is dictated by the specific metabolic questions being addressed.

  • Liver Microsomes: As a subcellular fraction containing a high concentration of CYP and other drug-metabolizing enzymes, liver microsomes are the most commonly used system for assessing Phase I metabolic stability.[13][14][15] They are cost-effective and amenable to high-throughput screening.[15]

  • Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[13][14]

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, making it suitable for investigating both Phase I and some Phase II metabolic pathways.[13][14]

  • Plasma/Blood: Due to the presence of esterases, plasma and whole blood are essential matrices for evaluating the stability of ester prodrugs, particularly for compounds administered intravenously.[13]

The following diagram illustrates the decision-making process for selecting the appropriate in vitro test system.

InVitro_System_Selection Start Start: Assess Metabolic Stability Question1 Primary Metabolic Pathway of Interest? Start->Question1 PhaseI Phase I (e.g., Oxidation, Hydroxylation) Question1->PhaseI Oxidative EsterHydrolysis Ester Hydrolysis Question1->EsterHydrolysis Hydrolytic PhaseII Phase II (e.g., Glucuronidation) Question1->PhaseII Conjugative Microsomes Liver Microsomes PhaseI->Microsomes Hepatocytes Hepatocytes PhaseI->Hepatocytes Plasma Plasma / Blood EsterHydrolysis->Plasma S9 S9 Fraction EsterHydrolysis->S9 PhaseII->Hepatocytes PhaseII->S9

Caption: Decision tree for selecting an appropriate in vitro test system.

Section 3: Detailed Experimental Protocols

Scientific integrity is built upon robust and reproducible methodologies. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the generated data.

Protocol: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance of a compound due to Phase I metabolism.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound (biphenylalanine ester)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with internal standard (IS) for quenching

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, NADPH regenerating system, and liver microsomes. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration should be below its Km if known, typically 1 µM.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with IS to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Controls:

    • -NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation.

    • -Microsome Control: Incubate the test compound in the reaction buffer without microsomes to assess chemical stability.

Protocol: Plasma Stability Assay

This assay evaluates the susceptibility of the ester to hydrolysis by plasma esterases.

Materials:

  • Pooled plasma (human, rat, mouse, etc.)

  • Test compound (biphenylalanine ester)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., a known esterase substrate)

  • Acetonitrile (ACN) with internal standard (IS)

Procedure:

  • Preparation: Thaw plasma at 37°C. Prepare working solutions of the test compound and positive control.

  • Incubation: In a 96-well plate, add the test compound to the plasma.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a new plate containing ice-cold ACN with IS.

  • Sample Processing: Vortex and centrifuge the samples. Transfer the supernatant for LC-MS/MS analysis.

  • Control: Incubate the test compound in phosphate buffer (pH 7.4) to assess chemical stability in the absence of enzymes.

Section 4: Bioanalytical Methodology and Data Analysis

Accurate quantification of the parent compound and its metabolites is critical for reliable stability assessment.

LC-MS/MS for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing drug metabolism samples due to its high sensitivity, selectivity, and speed.[16][17][18]

Method Development Considerations:

  • Chromatography: A reversed-phase C18 column is typically suitable for separating the relatively nonpolar biphenylalanine esters and their more polar metabolites.[19]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification.[16] Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.

  • Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.

The following diagram outlines a typical LC-MS/MS workflow for metabolite analysis.

LCMS_Workflow Sample Quenched Reaction Sample Centrifuge Centrifugation Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Column Reversed-Phase C18 Column LC_Injection->LC_Column Ionization Electrospray Ionization (ESI) LC_Column->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Sources

The Biphenylalanine Scaffold: A Modern Blueprint for Inhibiting Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are the cornerstones of cellular function, orchestrating a vast network of signaling pathways that govern everything from cell growth and differentiation to apoptosis. The dysregulation of these interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to selectively modulate PPIs with small molecules or peptidomimetics represents a significant frontier in modern drug discovery.

However, targeting PPIs has historically been fraught with challenges. Unlike the well-defined, deep pockets of enzymes, the interfaces of PPIs are often large, flat, and featureless, making it difficult for traditional small molecules to bind with high affinity and specificity. This has led to the perception of many PPIs as "undruggable" targets.

To overcome this hurdle, researchers have turned to peptidomimetics, compounds designed to mimic the structure and function of natural peptides. A particularly promising strategy involves the development of scaffolds that can reproduce the secondary structures, most commonly α-helices, that frequently mediate PPIs. By constraining a peptide into its bioactive conformation, it is possible to enhance its binding affinity, proteolytic stability, and cell permeability.

This guide delves into a specific and increasingly relevant approach: the use of biphenylalanine scaffolds to create potent and selective PPI inhibitors. We will explore the rationale behind this strategy, the synthetic methodologies employed, and the biophysical and cellular assays required for their characterization, providing a comprehensive roadmap for researchers in the field.

The Biphenylalanine Scaffold: A Rigid Constraint for Optimal Recognition

The core concept behind the biphenylalanine scaffold is the introduction of a rigid biphenyl moiety to constrain the peptide backbone. This can be achieved either by incorporating a biphenylalanine amino acid directly into the peptide sequence or by using a biphenyl group to cross-link the side chains of two other amino acids. The rigidity of the biphenyl group is key to its effectiveness. Unlike more flexible alkyl linkers used in some "stapled" peptides, the biphenyl constraint offers a higher degree of pre-organization, which can reduce the entropic penalty of binding to the target protein.

The advantages of using a biphenylalanine scaffold include:

  • Enhanced Helicity and Structural Stability: The biphenyl group can effectively induce and stabilize an α-helical conformation in a short peptide sequence.

  • Improved Proteolytic Resistance: By locking the peptide into a non-natural conformation, it becomes a poor substrate for proteases, increasing its half-life in biological systems.

  • Increased Binding Affinity: By pre-organizing the key "hot-spot" residues into their bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity.

  • Potential for Enhanced Cell Permeability: While not guaranteed, the introduction of a hydrophobic biphenyl group and the stabilization of a specific conformation can, in some cases, improve the ability of the peptide to cross the cell membrane.

The following diagram illustrates the general concept of a biphenyl-constrained peptide targeting a protein-protein interaction.

PPI_Inhibition cluster_0 Protein A cluster_1 Protein B cluster_2 Biphenylalanine Inhibitor P1 Binding Site P2 Binding Helix P1->P2 Natural Interaction I1 Biphenyl Scaffold I1->P1 Inhibition I2 Mimicked Side Chains

Caption: Biphenylalanine inhibitor mimicking Protein B's helix to block the PPI.

Design and Synthesis of Biphenylalanine-Based Inhibitors

The design of a biphenylalanine-based PPI inhibitor begins with identifying the key "hot-spot" residues at the protein-protein interface. These are the amino acids that contribute most to the binding energy of the interaction. The goal is to create a constrained peptide where the side chains of these hot-spot residues are displayed in the same orientation as in the native protein.

Computational Design and Residue Selection

Molecular dynamics (MD) simulations can be a powerful tool for identifying suitable residues for introducing the biphenyl constraint. By analyzing the conformational flexibility of the target peptide, researchers can pinpoint solvent-exposed residue pairs that can be replaced with cysteines for subsequent cross-linking with a biphenyl linker, or positions where a biphenylalanine residue can be incorporated without disrupting the binding interface.

Solid-Phase Peptide Synthesis (SPPS) of Biphenyl-Constrained Peptides

The synthesis of biphenyl-constrained peptides is typically achieved using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the synthesis of a peptide with a biphenyl linker between two cysteine residues.

Experimental Protocol: Synthesis of a Biphenyl-Constrained Peptide

  • Peptide Synthesis: The linear peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry. Two cysteine residues are incorporated at the positions identified for constraining.

  • On-Resin Cyclization: While the peptide is still attached to the resin, the side-chain protecting groups of the two cysteine residues are selectively removed. The resin-bound peptide is then treated with a dibromo-biphenyl derivative in the presence of a base (e.g., diisopropylethylamine) to form the biphenyl thioether bridge.

  • Cleavage and Deprotection: The constrained peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

The following diagram outlines the general workflow for the discovery of biphenylalanine-based PPI inhibitors.

Discovery_Workflow A Target Identification & Validation B Computational Modeling (MD Simulations) A->B C Peptide Design & Residue Selection B->C D Solid-Phase Peptide Synthesis C->D E On-Resin Biphenyl Constraining D->E F Cleavage, Purification & Characterization E->F G Biophysical Screening (FP, SPR, ITC) F->G H Structural Biology (X-ray, NMR) G->H I Cell-Based Assays G->I J Lead Optimization G->J H->J I->J

Caption: Discovery workflow for biphenylalanine-based PPI inhibitors.

Biophysical and Cellular Characterization

Once synthesized, the biphenylalanine-based inhibitors must be rigorously characterized to determine their binding affinity, mechanism of action, and cellular activity. A suite of biophysical and cell-based assays is employed for this purpose.

Biophysical Assays for Binding Affinity and Thermodynamics

A variety of techniques can be used to quantify the binding of the inhibitor to its target protein:

Assay TechniquePrincipleKey Information Provided
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein.Binding affinity (Kd or IC50) in a high-throughput format.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a protein binds to an immobilized ligand.Binding kinetics (kon and koff), and binding affinity (Kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Structural Biology: Visualizing the Interaction

To confirm that the biphenylalanine scaffold is indeed mimicking the desired secondary structure and to understand the specific interactions at the protein-protein interface, structural biology techniques are indispensable.

  • X-ray Crystallography: Provides a high-resolution, static picture of the inhibitor bound to its target protein, revealing the precise atomic interactions.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the structure and dynamics of the inhibitor-protein complex in solution.

While specific structural data for a biphenylalanine-based inhibitor in complex with its target is still emerging in the literature, a high-resolution X-ray crystal structure of a related Boc-derivative bound to HIV-1 protease has provided valuable molecular insight into the interactions of a biphenyl core within the S1 subsite of the enzyme.[2]

Cell-Based Assays for Functional Activity

Ultimately, the goal is to develop inhibitors that are active in a cellular context. A variety of cell-based assays can be used to assess the functional activity of the inhibitors, including:

  • Co-immunoprecipitation (Co-IP): To demonstrate that the inhibitor can disrupt the target PPI within the cell.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

  • Reporter Gene Assays: To measure the downstream functional consequences of inhibiting the target PPI.

  • Cell Viability and Apoptosis Assays: To assess the phenotypic effect of the inhibitor on cancer cells.

Case Study: Biphenyl-Constrained Peptides as Inhibitors of the TACC3/Aurora-A Interaction

A recent study provides a compelling example of the successful application of biphenyl-constrained peptides to inhibit a non-canonical protein-protein interface.[3][4] The interaction between TACC3 and the kinase Aurora-A is a critical driver in certain cancers. The researchers designed and synthesized a series of constrained peptides based on the TACC3 binding motif.

By introducing two cysteine residues at solvent-exposed positions and cross-linking them with a biphenyl linker, they were able to significantly improve the inhibitory potency of the parent peptide.[3][4]

PeptideConstraintIC50 (µM)
TACC3518-532Unconstrained>100
TACC3518-532-L/R-BphBiphenyl~30
TACC3518-532-S/E-BphBiphenyl~30

Data adapted from reference[3][4]

These results demonstrate that the introduction of a rigid biphenyl constraint can lead to a significant enhancement in the inhibitory activity of a peptide targeting a PPI.[3][4]

Future Perspectives and Conclusion

The use of biphenylalanine scaffolds represents a promising and evolving strategy for the development of novel PPI inhibitors. The inherent rigidity and aromatic nature of the biphenyl group offer distinct advantages in terms of pre-organizing the peptide into its bioactive conformation, leading to enhanced binding affinity and proteolytic stability.

While the field is still in its relatively early stages, with a need for more extensive structural and in vivo data, the initial results are highly encouraging. As our understanding of the principles governing the design of these constrained peptides improves, and as synthetic methodologies become more refined, we can expect to see the emergence of a new class of potent and selective therapeutics targeting the once "undruggable" landscape of protein-protein interactions. This in-depth technical guide provides a foundational understanding for researchers and drug developers to explore and contribute to this exciting area of medicinal chemistry.

References

  • Miles, J. A., et al. (2018). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 9(31), 6449-6461.
  • Falcone, B. V., et al. (2008). The Synthesis of Biphenyl Amino Acids and Related 2,3- Dihydroimidazo[1,2-a]dibenz[c,e]azepines.
  • Lodge, F., et al. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase. Chemical Science, 15(46), 17651-17659.
  • Lodge, F., et al. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase.
  • Sharma, K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Van der Poorten, O., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry, 59(24), 10865-10890.
  • Qian, Z., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 675604.
  • Ghosh, A. K., et al. (2015). Structure-based design of potent HIV-1 protease inhibitors with modified P1-biphenyl ligands: synthesis, biological evaluation, and enzyme-inhibitor X-ray structural studies. Journal of Medicinal Chemistry, 58(13), 5230-5243.
  • Di Pietro, O., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 59(23), 10697-10711.
  • Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2549-S2565.
  • Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853-2889.
  • Jo, H., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 947.
  • Singh, Y., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(42), 29487-29521.
  • Di Pietro, O., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships - Journal of Medicinal Chemistry. Figshare.
  • Reddy, T. S., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Zhang, Y., et al. (2020). Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. Journal of Analytical Methods in Chemistry, 2020, 8868937.
  • Muttenthaler, M., et al. (2021). Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. Frontiers in Pharmacology, 12, 687591.
  • Van der Poorten, O., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Semantic Scholar.
  • Knuhtsen, A., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases.
  • Ng, S., et al. (2020). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 63(21), 12697-12706.
  • Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077.
  • Spadotto, V., et al. (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 21, 3195-3207.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Wang, Y., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity.
  • Muszak, D., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 67(11), 8961-8979.
  • Spadotto, V., et al. (2023).
  • Liang, G., et al. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences, 123(1), 43-53.

Sources

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: A Strategic Building Block for Proteolysis-Resistant Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical biology, synthesis, and application of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as H-D-Bip-OMe or D-4-phenylphenylalanine methyl ester ).

Executive Summary

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is the methyl ester derivative of D-4-phenylphenylalanine (D-Bip) . In chemical biology and drug discovery, this compound serves as a critical scaffold for engineering proteolysis-resistant peptides and high-affinity ligands for hydrophobic binding pockets.

Unlike its L-isomer (2S), the (2R) configuration (D-isomer) confers resistance to endogenous proteases, significantly extending the in vivo half-life of peptide therapeutics. Furthermore, the biphenyl side chain provides a rigid, extended hydrophobic surface capable of engaging in strong


 stacking interactions, often enhancing potency against targets such as Thrombin , GPCRs  (e.g., Oxytocin/Vasopressin receptors), and Protein-Protein Interaction (PPI)  interfaces.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The compound consists of a propanoate backbone with a bulky 4-phenylphenyl (biphenyl) side chain. The (2R) stereochemistry is the defining feature for its biological stability.

  • IUPAC Name: Methyl (2R)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoate

  • Common Name: D-Biphenylalanine methyl ester (H-D-Bip-OMe)

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~255.31 g/mol

  • Stereochemistry: (2R)

    
     D-amino acid series.
    
Key Pharmacophores
  • Biphenyl Moiety (Hydrophobic Anchor): The extended aromatic system allows for deep penetration into hydrophobic clefts (e.g., the S1 or S4 pockets of serine proteases) and facilitates

    
    -stacking with aromatic residues (Phe, Trp, Tyr) in the target protein.
    
  • Methyl Ester (C-Terminal Protection): The ester group masks the polarity of the carboxylic acid, enhancing cell permeability and solubility in organic solvents (DCM, DMF) during solution-phase synthesis. It also prevents zwitterion formation, allowing the amine to remain nucleophilic.

  • D-Configuration (Metabolic Shield): Most mammalian proteases recognize L-amino acids. The incorporation of the D-isomer creates a "steric clash" in the enzyme active site, preventing hydrolysis of the adjacent peptide bond.

Comparative Properties Table
PropertyL-Phenylalanine (Phe)L-Biphenylalanine (L-Bip)Methyl (2R)-Bip-Propanoate (D-Bip-OMe)
Stereochemistry (2S) / L(2S) / L(2R) / D
Side Chain BenzylBiphenylBiphenyl
Proteolytic Stability Low (Native Substrate)LowHigh (Resistant)
Hydrophobicity (LogP) ~1.38~3.2~3.8 (Est.)
Primary Application Native Protein SynthesisHigh Affinity BindingPeptidomimetics / Stability

Chemical Biology Applications

Engineering Protease Resistance

The primary utility of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is in the synthesis of "retro-inverso" peptides or specific D-amino acid substitutions. By replacing a critical L-Phe or L-Tyr residue with D-Bip, researchers can maintain the aromatic pharmacophore while rendering the peptide bond invisible to enzymes like chymotrypsin or pepsin.

Targeting GPCRs (Oxytocin & Vasopressin)

Research has demonstrated that substituting position 2 of Oxytocin or Vasopressin analogues with D-Biphenylalanine converts agonists into potent antagonists . The bulky biphenyl group sterically hinders the conformational change required for receptor activation, while the D-configuration prevents degradation.

Structural Probes for Hydrophobic Pockets

The biphenyl group is significantly larger than a standard phenyl group (approx. 4 Å extension). This makes the compound an excellent "molecular ruler" to probe the depth of hydrophobic pockets in enzyme active sites. If a D-Bip substitution increases potency compared to D-Phe, it suggests the presence of a distal hydrophobic sub-pocket.

Experimental Protocols

Protocol A: Synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Objective: Convert commercially available (2R)-2-amino-3-(4-phenylphenyl)propanoic acid (D-Bip-OH) to its methyl ester hydrochloride salt.

Reagents:

  • D-Biphenylalanine (D-Bip-OH)

  • Thionyl Chloride (

    
    )
    
  • Anhydrous Methanol (MeOH)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Suspend D-Bip-OH (1.0 eq) in anhydrous MeOH (0.2 M concentration). Cool to 0°C in an ice bath.

  • Activation: Dropwise add

    
     (3.0 eq) to the suspension. Caution: Exothermic reaction with evolution of HCl gas and 
    
    
    
    .
  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. The solution should become clear.

  • Workup: Evaporate the solvent in vacuo. Co-evaporate with toluene (3x) to remove residual

    
    .
    
  • Purification: Recrystallize the resulting solid from MeOH/Diethyl Ether to yield H-D-Bip-OMe·HCl as a white crystalline solid.

Protocol B: Solution-Phase Peptide Coupling

Objective: Couple H-D-Bip-OMe to an N-protected amino acid (e.g., Boc-Ala-OH) to form a dipeptide.

Reagents:

  • H-D-Bip-OMe[1]·HCl (from Protocol A)

  • Boc-Ala-OH (1.1 eq)

  • EDC·HCl (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve Boc-Ala-OH, EDC·HCl, and HOBt in DMF. Stir at 0°C for 15 minutes to activate the carboxylate.

  • Neutralization: In a separate vial, dissolve H-D-Bip-OMe·HCl in DMF and add DIPEA to free the amine.

  • Coupling: Add the amine solution to the activated acid solution. Stir at Room Temperature (RT) for 12–18 hours.

  • Extraction: Dilute with Ethyl Acetate. Wash successively with 1M HCl, Sat.

    
    , and Brine.
    
  • Analysis: Confirm product via LC-MS (Look for Mass = Boc-Ala-D-Bip-OMe).

Visualization & Logic

Synthesis Pathway (DOT Diagram)

The following diagram illustrates the conversion of the free acid to the methyl ester and its subsequent use in peptide coupling.

SynthesisPath Start D-Biphenylalanine (Free Acid) Reagent SOCl2 / MeOH (0°C to Reflux) Start->Reagent Product Methyl (2R)-Bip-Propanoate (Ester Hydrochloride) Reagent->Product Esterification Coupling Peptide Coupling (EDC/HOBt + N-Protected AA) Product->Coupling Nucleophile Final Peptidomimetic Precursor Coupling->Final Amide Bond Formation

Caption: Synthetic route from D-Biphenylalanine to its Methyl Ester and subsequent peptide integration.

Biological Mechanism of Action

This diagram details why the (2R) configuration and Biphenyl group provide therapeutic advantages.

Mechanism cluster_0 Pharmacological Effects Compound Methyl (2R)-Bip-Propanoate Residue Effect1 Steric Hindrance (D-Config) Compound->Effect1 Effect2 Hydrophobic Bulk (Biphenyl) Compound->Effect2 Outcome1 Protease Resistance (Increased Half-life) Effect1->Outcome1 Prevents Hydrolysis Outcome2 High Affinity Binding (Pi-Stacking) Effect2->Outcome2 Fills S1/S4 Pockets

Caption: Mechanistic impact of D-Biphenylalanine incorporation on peptide stability and binding affinity.

References

  • Procházka, Z., et al. (1993).[2] "The Analogs of [D-Har8]Vasopressin with Di- and Trisubstituted Phenylalanine in Position 2; Synthesis and Some Biological Properties." Collection of Czechoslovak Chemical Communications. [2]

  • Slaninová, J., et al. (2012).[2][3] "The analogs of oxytocin and D-homoarginine vasopressin with bulky substituted phenylalanine in position 2."[2][3][4] International Journal of Peptide Research and Therapeutics.

  • Fisher Scientific. "3-(4-Biphenylyl)-D-alanine Product Specifications." Thermo Fisher Scientific Catalog.

  • PubChem. "Methyl 2-amino-3-(4-phenylphenyl)propanoate Structure & Properties."[5] National Library of Medicine.

Sources

Architectural & Functional Precision: The Role of Biphenylalanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Hydrophobe" Advantage

In the landscape of non-canonical amino acids (ncAAs), L-4,4'-Biphenylalanine (Bip) stands out as a critical tool for overcoming the limitations of natural peptide architectures. While standard aromatic residues (Phe, Tyr, Trp) provide essential hydrophobic contacts, they often fail to fill deep hydrophobic pockets in protein-protein interaction (PPI) targets or provide sufficient membrane-anchoring energy for antimicrobial peptides.

Bip addresses these deficits through two primary mechanisms:

  • Steric & Hydrophobic Amplification: With two phenyl rings connected by a single bond, Bip offers a significantly larger hydrophobic surface area (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) compared to Phenylalanine, allowing it to act as a "molecular wedge" that locks peptides into hydrophobic clefts.
    
  • Supramolecular Assembly: The extended

    
    -system facilitates strong 
    
    
    
    stacking interactions, driving rapid and stable self-assembly, a property exploited in the design of peptide-based nanostructures and hydrogels.

This guide details the physicochemical rationale, structural engineering applications, and validated protocols for incorporating Bip into therapeutic peptides.

Physicochemical Profile: Bip vs. Canonical Aromatics

To engineer effectively with Bip, one must quantify its difference from the standard genetic code. Bip is not merely "larger"; it alters the electronic and solvation landscape of the peptide.

Table 1: Comparative Physicochemical Properties

PropertyPhenylalanine (Phe)Tryptophan (Trp)Biphenylalanine (Bip) Engineering Implication
Side Chain Structure BenzylIndoleBiphenyl Bip extends deeper into binding pockets.
Hydrophobicity (LogP) ~1.38~2.38~4.20 drastically increases membrane partitioning.
Buried Surface Area ~190

~230

~290

Superior for filling "druggable" hydrophobic voids.

Interaction
ModerateStrongVery Strong Drives rapid self-assembly and aggregation if uncontrolled.
Rotational Freedom High (

)
RestrictedRestricted Entropically favored binding when pre-organized.

Structural Engineering & Therapeutic Applications[1][2][3]

Protein-Protein Interaction (PPI) Inhibition

Many therapeutic targets, such as the p53-MDM2 interface, rely on a specific hydrophobic groove. Natural p53 uses Phe19, Trp23, and Leu26 to bind MDM2.

  • The Bip Strategy: Replacing Phe19 or Trp23 with Bip creates a "super-agonist." The distal phenyl ring of Bip reaches deeper into the MDM2 hydrophobic cleft, displacing water molecules that would otherwise destabilize the complex. This results in up to a 100-fold increase in binding affinity compared to the wild-type sequence.

  • Mechanism: The "Hydrophobic Effect" is entropically driven.[1] By burying the massive hydrophobic surface of Bip, the solvent entropy gain is maximized.

Membrane-Active Peptides (AMPs & Fusion Inhibitors)

For antimicrobial peptides (AMPs) or HIV fusion inhibitors (like T-20/Enfuvirtide analogs), membrane anchoring is the rate-limiting step.

  • The Bip Strategy: In AMPs (e.g., Aurein 1.2 analogs), replacing a surface-exposed Phe with Bip lowers the critical concentration required for membrane disruption. Bip acts as a high-affinity anchor, inserting into the lipid bilayer's acyl core and stabilizing the peptide in its active helical conformation.

  • Caution: Excessive Bip incorporation can lead to cytotoxicity (hemolysis) due to non-specific membrane disruption. A "single-point" substitution strategy is recommended.

Technical Implementation: Synthesis Protocols

Incorporating Bip requires modified protocols due to its bulk and hydrophobicity.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc protocols often fail to couple Bip efficiently, or fail to couple the subsequent amino acid due to steric shielding.

Protocol: High-Efficiency Bip Incorporation

  • Resin: Low-loading Rink Amide or Wang resin (0.3–0.5 mmol/g) is preferred to prevent aggregation.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-derivative (HOAt) improves coupling rates for sterically hindered amines.

  • Solvent: DMF is standard, but adding NMP (N-methyl-2-pyrrolidone) or DMSO (10-20% v/v) can disrupt secondary structures formed by Bip aggregation.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance to ensure complete Fmoc removal.

  • Bip Coupling (The Critical Step):

    • Mix: 3.0 eq Fmoc-Bip-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.

    • Time: Allow to react for 2 hours (vs. standard 45 min).

    • Double Couple: Drain and repeat the coupling with fresh reagents for another 1 hour.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • Next Residue: The amino acid following Bip is difficult to attach. Double couple this next residue automatically.

Visualization: SPPS Decision Logic

The following diagram illustrates the decision logic for synthesizing Bip-containing peptides to minimize aggregation and deletion errors.

SPPS_Protocol Start Start Synthesis Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect CheckResidue Is Incoming AA Bip? Deprotect->CheckResidue StandardCouple Standard Coupling (HBTU/DIPEA, 45 min) CheckResidue->StandardCouple No BipCouple Bip Coupling Protocol (HATU/HOAt, 2 hrs) CheckResidue->BipCouple Yes CheckNext Coupling AA onto Bip? StandardCouple->CheckNext Recouple Double Coupling (Fresh Reagents, 1 hr) BipCouple->Recouple Capping Capping Step (Ac2O/Pyridine) Recouple->Capping ExtendedCouple Extended Coupling (HATU, 2x 1 hr) CheckNext->ExtendedCouple Yes (Steric Hindrance) CheckNext->Capping No ExtendedCouple->Capping Wash Wash (DMF/DCM) Capping->Wash Wash->Start Next Cycle

Caption: Optimized SPPS workflow for Bip incorporation, highlighting critical double-coupling steps.

Biosynthesis: Genetic Code Expansion

For proteins too large for SPPS, Bip can be incorporated in E. coli or mammalian cells.

  • System: Orthogonal tRNA/Aminoacyl-tRNA Synthetase (aaRS) pair.

  • Specific Pair: An evolved variant of the Methanococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) is typically used.

  • Method:

    • Introduce plasmid encoding the orthogonal tRNA/aaRS pair.

    • Introduce gene of interest with an Amber Stop Codon (TAG) at the desired Bip position.

    • Supplement media with Bip (1 mM).

    • The machinery suppresses the stop codon, inserting Bip.

Mechanism of Action: The "Anchor" Effect

To visualize why Bip is effective in membrane permeabilization or PPI inhibition, consider the following interaction network.

Bip_Mechanism cluster_0 Peptide Structure cluster_1 Target Environment Bip Bip Residue (Biphenyl Ring) Backbone Peptide Backbone (Alpha Helix) Bip->Backbone Stabilizes Helix (Desolvation) Membrane Lipid Bilayer (Hydrophobic Core) Bip->Membrane Deep Insertion (Anchor Effect) Pocket Protein Hydrophobic Pocket (e.g., MDM2) Bip->Pocket Steric Occlusion (High Affinity) Water Water Molecules Pocket->Water Displacement

Caption: Bip functions as a hydrophobic anchor, displacing water in PPIs or penetrating lipid bilayers.

References

  • Self-Assembly of Phenylalanine Derivatives

    • Title: Probing the Self-Assembly Mechanism of Diphenylalanine-Based Peptide Nanovesicles and Nanotubes.
    • Source: ACS Nano.

    • URL:[Link]

  • Genetic Code Expansion (Bip Incorporation)

    • Title: Genetic Incorporation of Seven ortho-Substituted Phenylalanine Deriv
    • Source: ACS Chemical Biology.

    • URL:[Link]

  • Membrane Disrupting Peptides (Aurein 1.2 & Phe Roles)

    • Title: Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2.[2][3]

    • Source: Scientific Reports (Nature).

    • URL:[Link]

  • Stapled Peptides & MDM2 Inhibition

    • Title: Structure of the stapled p53 peptide bound to Mdm2.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • SPPS Protocols for Difficult Sequences

    • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4]

    • Source: Nature Protocols.

    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a chiral amino acid ester of significant interest in pharmaceutical research and development. The methodology leverages automated flash chromatography on silica gel, a technique offering rapid and efficient separation of complex mixtures.[1] This guide provides a step-by-step protocol, from sample preparation to fraction analysis, and delves into the scientific rationale behind the chosen parameters, ensuring both reproducibility and a high degree of purity for the target compound.

Introduction: The Purification Challenge

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a non-proteinogenic amino acid derivative. Its structure, featuring a polar amino group, an ester, and a large non-polar biphenyl moiety, presents a unique purification challenge. The presence of both polar and non-polar functionalities necessitates a finely tuned chromatographic method to effectively separate it from starting materials, by-products, and other impurities. Flash chromatography is the preferred method for such purifications due to its speed and efficiency in isolating compounds in milligram to gram quantities.[1][2] The primary goal of this protocol is to achieve a purity of >98% for the target compound, suitable for subsequent use in drug development workflows.

Principles of Separation

The purification strategy detailed here employs normal-phase flash chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3] The separation is based on the principle of adsorption and desorption. Polar compounds, like our target molecule with its free amino group, will have a stronger affinity for the silica gel and thus elute later. Non-polar impurities will travel through the column more quickly.[4] A gradient elution, where the polarity of the mobile phase is gradually increased, is employed to first wash away non-polar impurities and then elute the target compound with good peak shape and resolution.

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)[5][6]

  • Pre-packed Silica Gel Flash Column (e.g., Biotage® Sfär, Teledyne ISCO RediSep® Rf)[7][8]

  • UV-Vis Detector

  • Fraction Collector

  • Rotary Evaporator

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate (EtOAc)

  • HPLC-grade Dichloromethane (DCM)

  • HPLC-grade Methanol (MeOH)

  • Triethylamine (TEA), optional, for improved peak shape of amines

  • Thin Layer Chromatography (TLC) plates, silica gel 60 F254

  • TLC developing chamber

  • UV lamp (254 nm)

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding with flash chromatography, it is crucial to develop a suitable solvent system using TLC. This allows for a quick assessment of the separation and helps in defining the gradient for the flash method.[4]

Protocol:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1).

  • For this specific compound, a good starting point for the solvent system is a mixture that gives the target compound an Rf value between 0.2 and 0.4.[4]

  • Visualize the spots under a UV lamp. The biphenyl group in the target molecule should be UV active.

Detailed Flash Chromatography Protocol

Sample Preparation

Proper sample loading is critical for a successful separation. Two common methods are liquid and dry loading.[4]

  • Liquid Loading: Dissolve the crude sample in a minimal amount of a strong solvent in which it is readily soluble (e.g., DCM). Be aware that using a large volume of a strong solvent can lead to band broadening and poor separation.

  • Dry Loading: This is the preferred method for samples with limited solubility in the initial mobile phase. Dissolve the crude product in a volatile solvent (e.g., DCM or methanol). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then loaded onto the column.

Column Selection and Equilibration
  • Select a pre-packed silica gel column. The size of the column depends on the amount of crude material to be purified. A general rule of thumb is a loading capacity of 1-10% of the silica weight, depending on the difficulty of the separation.

  • Install the column on the automated flash chromatography system.

  • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or a low percentage of EtOAc in Hexane) for at least 2-3 column volumes (CV) to ensure a stable baseline.[9]

Chromatographic Conditions

The following parameters are a robust starting point for the purification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. Optimization may be required based on the specific impurity profile of the crude mixture.

ParameterValueRationale
Stationary Phase Silica GelThe polar nature of silica gel allows for good retention of the amino ester.
Mobile Phase A HexaneA non-polar solvent to elute non-polar impurities.
Mobile Phase B Ethyl AcetateA more polar solvent to elute the target compound.
Gradient 0-100% B over 20 CVA linear gradient provides a good survey of the required polarity to elute the compound of interest.
Flow Rate 40 mL/min (for a 40g column)A typical flow rate for good resolution and reasonable run time. Adjust based on column size.
Detection UV 254 nmThe biphenyl system is expected to have a strong absorbance at this wavelength.
Fraction Size 20 mLAdjust based on peak volume to avoid cross-contamination.
Optional Additive 0.1% Triethylamine (TEA) in EtOAcThe basic nature of TEA can help to prevent peak tailing of the amine on the acidic silica surface.
Post-Purification Workflow
  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity and Identity Confirmation: Confirm the purity of the final product by HPLC and its identity by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the key stages of the flash chromatography purification process.

FlashChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC TLC Method Development SamplePrep Sample Preparation (Dry or Liquid Loading) TLC->SamplePrep Defines solvent system Equilibration Column Equilibration SamplePrep->Equilibration Injection Sample Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection FractionAnalysis Fraction Analysis (TLC/HPLC) Collection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalAnalysis Purity & Identity Confirmation Evaporation->FinalAnalysis

Caption: Workflow for the purification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

Expected Results and Discussion

Based on the structure of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, it is anticipated to elute at a mid-range polarity, likely between 30-60% Ethyl Acetate in Hexane. The use of a linear gradient is crucial for achieving good separation from both less polar and more polar impurities. The biphenyl moiety provides a strong chromophore, ensuring sensitive detection at 254 nm. The addition of a small amount of triethylamine to the mobile phase is a common practice to improve the peak shape of basic compounds like amines by neutralizing the acidic silanol groups on the silica surface, thereby reducing tailing. For compounds that are particularly sensitive, alternative stationary phases such as alumina or amine-functionalized silica could be considered.[10][11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate using automated flash chromatography. By following the detailed steps for method development, sample preparation, and execution, researchers can consistently obtain the target compound with high purity. The principles and techniques described herein are broadly applicable to the purification of other chiral amino acid esters and similarly functionalized molecules.

References

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]

  • Synthesis and study of 2-Acetyl amino-3-[4-(2-amino-5-sulfo- phenylazo)-phenyl]-propionic acid: A new class of inhibitor for H - The Royal Society of Chemistry. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • CombiFlash NextGen User Manual - Teledyne ISCO. Available at: [Link]

  • Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. Available at: [Link]

  • Successful flash chromatography - Biotage. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Biotage Flash Cartridge User Guide. Available at: [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers - ResearchGate. Available at: [Link]

  • Biotage® Sfär Flash Columns - User Guide. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available at: [Link]

  • Chiral separation of amino acids by gas chromatography - ResearchGate. Available at: [Link]

  • Flash Chromatography Systems - Teledyne Labs. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. Available at: [Link]

  • 5 Steps to successful flash chromatography - Biotage. Available at: [Link]

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • CombiFlash NextGen - Teledyne ISCO. Available at: [Link]

  • How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems. Available at: [Link]

  • Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate - Google Patents.
  • Column Chromatography Notes - Membrane Solutions. Available at: [Link]

  • Operator's Manual - MedPro Equipment Inc. Available at: [Link]

  • Teledyne Isco - CombiFlash® Companion® Community, Manuals and Specifications. Available at: [Link]

Sources

Application Note: Chiral Separation and Quantification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. The stereochemical purity of this phenylalanine derivative is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development rationale, detailed experimental protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a chiral building block with significant applications in the synthesis of pharmaceutical agents. As with many chiral molecules, the biological activity is often stereospecific. Therefore, the ability to accurately separate and quantify the desired (2R) enantiomer from its (2S) counterpart is paramount for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the preeminent technique for such enantiomeric separations.[3]

This guide presents a method that not only achieves baseline resolution of the enantiomers but has also been rigorously validated for its specificity, linearity, accuracy, precision, and robustness, ensuring its suitability for use in a regulated environment.

Method Development Rationale

The primary challenge in analyzing Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is the separation of its enantiomers. The selection of an appropriate chiral stationary phase and mobile phase is the most critical factor in achieving this separation.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds.[4] For this application, a cellulose-based column was selected due to its proven success in resolving enantiomers of amino acid derivatives. The stationary phase's chiral cavities provide the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) to differentiate between the two enantiomers.

  • Mobile Phase Optimization: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically employed with polysaccharide-based CSPs.[4] The ratio of these components is a critical parameter that influences both retention time and resolution. A systematic approach of varying the percentage of the polar modifier was used to find the optimal balance between analysis time and separation efficiency. The addition of a small amount of an acidic or basic additive can also improve peak shape and resolution for amino compounds.

  • Detection: The biphenyl moiety in the analyte provides a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength was set at the absorption maximum of the compound to ensure optimal sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: A cellulose-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) is recommended.

  • Reagents and Solvents: HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA) are required.

  • Reference Standards: Certified reference standards of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate and its (2S)-enantiomer are necessary for method development and validation.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Cellulose-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate reference standard at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare a stock solution of the (2S)-enantiomer reference standard at a concentration of 1.0 mg/mL in the mobile phase.

  • For system suitability, prepare a resolution solution by mixing equal volumes of the two stock solutions.

  • For linearity, prepare a series of calibration standards by diluting the (2R)-enantiomer stock solution with the mobile phase to achieve concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a nominal concentration of 0.1 mg/mL of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][5] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. The chromatogram of the resolution solution demonstrated baseline separation of the (2R) and (2S) enantiomers, proving the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range.

ParameterResult
Concentration Range 0.01 - 0.2 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by performing recovery studies on spiked samples at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%100.80.7
Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level% RSD
Repeatability (n=6) ≤ 1.0%
Intermediate Precision (n=6) ≤ 1.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.003 mg/mL
LOQ 0.01 mg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the resolution between the enantiomers and the assay results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant impact
Column Temperature ± 2 °CNo significant impact
Mobile Phase Composition ± 2% EthanolMinor shift in retention time, resolution maintained

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_smp Prepare Sample Solutions analysis Inject Standards & Samples prep_smp->analysis sys_suit->analysis If Pass integrate Peak Integration analysis->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report G Method_Development Method_Development Method_Validation Method_Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Suitability_Confirmed Suitability_Confirmed Specificity->Suitability_Confirmed Linearity->Suitability_Confirmed Accuracy->Suitability_Confirmed Precision->Suitability_Confirmed LOD_LOQ->Suitability_Confirmed Robustness->Suitability_Confirmed

Caption: Logical flow of the analytical method validation process.

Conclusion

The chiral HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the separation and quantification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. The comprehensive validation ensures that the method is suitable for its intended purpose in a quality control or research and development setting. This detailed protocol and validation summary provide a solid foundation for laboratories to implement this analytical procedure with confidence. Adherence to general chromatographic principles outlined in pharmacopeias such as the USP is also recommended. [6][7][8]

References

  • National Institutes of Health. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form . [Link]

  • PeerJ. RP-HPLC method for stability assay of methylparaben and sennosides . [Link]

  • Google Patents. Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • Copernicus Publications. Practical considerations for amino acid isotope analysis . [Link]

  • Google Patents. Method for preparing amino acid esters.
  • US Pharmacopeia (USP). Amino Acid Determination, Revision 1 . [Link]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis . [Link]

  • Veranova. Analytical Method Development . [Link]

  • ResearchGate. (PDF) Analytical Method Development and Validation Overview . [Link]

  • Research and Reviews. Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl . [Link]

  • BGB Analytik. CHIRAL Handbook . [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? . [Link]

  • Phenomenex. Chiral HPLC Separations . [Link]

  • USP-NF. <621> CHROMATOGRAPHY . [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline . [Link]

  • Cheméo. 2-Amino-3-(3-chloro-4-methyloxy-phenyl)propanoic acid, methyl ester . [Link]

  • Agilent. Understanding the Latest Revisions to USP <621> . [Link]

  • National Institutes of Health. rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate . [Link]

  • Scribd. USP-NF 621 Chromatography . [Link]

  • International Council for Harmonisation. Quality Guidelines . [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

  • Wikipedia. Methyl propionate . [Link]

  • PubChem. methyl (2S)-2-amino-3-(2-ethylphenyl)propanoate . [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures . [Link]

  • PubChem. 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid . [Link]

Sources

Application Note: Unambiguous Structural Elucidation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a substituted phenylalanine derivative of interest in drug discovery and development. We present a systematic workflow employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The causality behind the selection of each NMR technique is detailed, emphasizing a self-validating system for confident structure confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the characterization of novel small molecules.

Introduction: The Rationale for a Multi-dimensional NMR Strategy

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a chiral amino acid ester incorporating a biphenyl moiety. Its structural complexity, including multiple aromatic protons and a chiral center, necessitates a robust analytical approach to unambiguously assign all proton and carbon signals and confirm its covalent framework. While ¹H NMR provides initial information on proton environments and their multiplicities, significant signal overlap, particularly in the aromatic region, is anticipated.[1] Therefore, a multi-dimensional NMR strategy is not merely beneficial but essential for complete structural verification.

This guide details a logical progression of NMR experiments, starting from basic 1D spectra and advancing to 2D correlation techniques. Each step builds upon the last, creating a network of connectivity information that culminates in the unequivocal assignment of the molecule's structure. The workflow is designed to be self-validating, where correlations observed in one experiment are confirmed by others.

Predicted Molecular Structure and Atom Numbering

For clarity throughout this note, the following atom numbering scheme will be used for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

Figure 2: Workflow for the NMR-based structural elucidation.

Protocol for NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (multiplicity). [1]2. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). [2][3]This is invaluable for tracing out the connectivity of proton spin systems, such as the α- and β-protons of the amino acid backbone and within the aromatic rings. [3][4]4. HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH). [5][6]It allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C spectra. [5]5. HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). [6][7]This is the key experiment for piecing together the different spin systems identified in the COSY and for connecting quaternary carbons to the rest of the molecular framework. [7]

Data Analysis and Interpretation: Assembling the Structural Puzzle

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for the analysis. Based on the structure, we can predict the following signals:

  • Aromatic Region (δ ~7.0-8.0 ppm): This will be the most complex region, containing signals for the 9 protons of the biphenyl group. Due to the substitution pattern, we expect a series of doublets and triplets (or more complex multiplets). The protons on the phenyl ring attached to the amino acid backbone (C3-C6) will have different chemical shifts from the protons on the terminal phenyl ring (C8'-C12'). [8]* α-Proton (Hα, δ ~3.5-4.5 ppm): This proton is adjacent to the amine and the ester carbonyl group, leading to a downfield shift. It will likely appear as a triplet or a doublet of doublets due to coupling with the two β-protons.

  • β-Protons (Hβ, δ ~2.8-3.5 ppm): These two diastereotopic protons are adjacent to the chiral center and the aromatic ring. They will have different chemical shifts and will couple with each other (geminal coupling) and with the α-proton (vicinal coupling), resulting in complex multiplets.

  • Methyl Protons (-OCH₃, δ ~3.6-3.8 ppm): The methyl group of the ester will appear as a sharp singlet, as there are no adjacent protons to couple with. [9][10]* Amine Protons (-NH₂, δ ~1.5-3.0 ppm): These protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. They may exchange with deuterium if D₂O is present.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the carbon environments.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Carbonyl)170-175Typical range for an ester carbonyl carbon. [11]
C1, C2, C7', C1' (Quaternary Aromatic)135-145Deshielded due to being part of the aromatic system and at substitution points. [12]
Aromatic CHs 125-130Standard chemical shift range for carbons in a benzene ring. [11][13]
50-60Alpha-carbon of an amino acid ester. [14]
-OCH₃ (Methyl)50-55Typical for a methyl ester carbon.
35-45Beta-carbon attached to an aromatic ring. [15]
Table 1: Predicted ¹³C Chemical Shifts for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.
Elucidation through 2D NMR Correlations

The power of 2D NMR lies in its ability to establish connectivity.

  • COSY:

    • A strong cross-peak will be observed between Hα and the Hβ protons, confirming the -CH(NH₂)-CH₂- fragment.

    • Within the aromatic rings, correlations will be seen between adjacent protons, helping to trace the connectivity of each ring system. For example, a proton at C3 will show a correlation to the proton at C4. [16]

  • HSQC:

    • Each proton signal (except the -NH₂) will have a corresponding cross-peak to its directly attached carbon in the ¹³C spectrum. This allows for the direct assignment of all protonated carbons. For instance, the signal assigned as Hα in the ¹H spectrum will correlate to the Cα signal in the ¹³C spectrum. [5][6]

  • HMBC:

    • Connecting the Backbone: The methyl protons (-OCH₃) will show a correlation to the ester carbonyl carbon (C=O), confirming the methyl ester group. The Hα and Hβ protons will show correlations to the carbonyl carbon.

    • Linking Backbone to Rings: The Hβ protons will show a crucial correlation to the quaternary carbon C2 of the biphenyl system, unambiguously linking the amino acid side chain to the aromatic rings.

    • Confirming the Biphenyl Linkage: Protons on one phenyl ring (e.g., at C6) should show a long-range correlation to the quaternary carbon of the other ring (C7'), confirming the biphenyl linkage.

Conclusion: A Validated Structure

By systematically applying a suite of 1D and 2D NMR experiments, a self-validating network of correlations can be established to unambiguously confirm the structure of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift information, while COSY establishes proton-proton connectivities within spin systems. HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity information necessary to assemble the complete molecular framework. This multi-dimensional approach overcomes the limitations of 1D NMR, such as signal overlap in the aromatic region, and provides the high level of confidence required in drug development and chemical research.

References

  • Advanced Organic Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley-Interscience.
  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Oldfield Group Website - University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... [Image]. Retrieved from [Link]

  • Silverstein, R. M., & Webster, F. X. (1998).
  • University of Wisconsin-Madison. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling and Enantiomeric Purity Analysis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols.

Executive Summary

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a critical non-canonical amino acid derivative used in the synthesis of peptidomimetics, particularly for GLP-1 agonists and proteasome inhibitors where the biphenyl side chain provides essential hydrophobic contacts.

Because the biological activity of these therapeutics is strictly stereodependent, the analytical control of this intermediate requires two distinct workflows:

  • Structural Confirmation: High-resolution LC-MS/MS to verify the biphenyl backbone and ester integrity.

  • Chiral Purity: Enantioselective chromatography to quantify the (2S)-enantiomer impurity (L-isomer), which can arise from racemization during esterification.

This guide provides validated protocols for both workflows, grounded in first-principles mass spectrometry and chromatographic theory.

Physicochemical Context & Molecule Profile[1][2][3][4]

Understanding the molecule's physical properties is a prerequisite for method design. The biphenyl moiety imparts significant hydrophobicity compared to standard phenylalanine, necessitating specific gradient adjustments.

PropertyValueAnalytical Implication
Formula C₁₆H₁₇NO₂Monoisotopic Mass: 255.1259 Da
Molecular Weight 255.31 g/mol Precursor Ion [M+H]⁺: 256.13 m/z
LogP (Predicted) ~3.5 - 4.0Highly retentive on C18; requires high % organic mobile phase.
pKa (Amine) ~7.5 - 8.0Ionizes readily in ESI(+) with 0.1% Formic Acid.
Chirality (2R) / D-isomerRequires chiral stationary phase (CSP) for enantiomeric separation.

Workflow Visualization

The following diagram outlines the logical flow for the complete characterization of the compound, from sample preparation to data reporting.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Dual-Stream Analysis Start Raw Material (D-Bip-OMe) Solubilization Dissolve in MeOH (1 mg/mL) Start->Solubilization Dilution Dilute to 10 µM (50:50 H2O:MeOH) Solubilization->Dilution Chiral Stream B: Chiral LC-UV/MS (Polysaccharide Column) Solubilization->Chiral Achiral Stream A: Achiral LC-MS (C18 Column) Dilution->Achiral Data_ID MS/MS Fragmentation (Identity Confirmation) Achiral->Data_ID Data_EE Enantiomeric Excess (>99.5% Required) Chiral->Data_EE Report Final CoA Generation Data_ID->Report Data_EE->Report

Caption: Dual-stream analytical workflow ensuring both chemical identity (MS/MS) and stereochemical purity.

Protocol 1: Structural Confirmation via LC-MS/MS

This protocol uses Reversed-Phase Chromatography (RPLC) coupled with Electrospray Ionization (ESI).

Experimental Conditions[2][4]

Rationale: The biphenyl group is non-polar. A standard Phenylalanine gradient (5-95% B) will elute this compound very late. We utilize a C18 column with high carbon load to manage peak shape, and formic acid to ensure the primary amine is protonated ([M+H]+).

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL (from 5 µM solution)
MS Source ESI Positive Mode
Capillary Voltage 3500 V
Collision Energy Stepped 10, 20, 40 eV (for rich fragmentation)

Gradient Table:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry Fragmentation Logic

The fragmentation of amino acid methyl esters follows a predictable pathway (McLafferty rearrangement, onium ion formation). For D-Bip-OMe, the biphenyl side chain creates a distinct, highly stable carbocation.

Key Diagnostic Ions:

  • m/z 256.13 [M+H]⁺: The molecular ion.

  • m/z 239.10 [M+H - NH₃]⁺: Loss of ammonia from the N-terminus.

  • m/z 196.11 [Immonium Ion]⁺: The most critical diagnostic peak.

    • Mechanism:[1][2][3] Cleavage of the Cα-Carbonyl bond.

    • Calculation: (Molecule Mass) - (COOMe) = 255 - 59 = 196.

    • Structure: [H₂N=CH-CH₂-Biphenyl]⁺.

  • m/z 167.09 [Biphenylmethyl Cation]⁺:

    • Mechanism:[1][2][3][4] Cleavage of the side chain from the alpha-carbon.

    • Structure: [CH₂-C₆H₄-C₆H₅]⁺. This is the "tropylium equivalent" for biphenylalanine.

Fragmentation Precursor [M+H]+ m/z 256.13 AmmoniaLoss - NH3 m/z 239.10 Precursor->AmmoniaLoss -17 Da Immonium Immonium Ion m/z 196.11 (Base Peak) Precursor->Immonium -59 Da (COOMe) SideChain Biphenylmethyl m/z 167.09 Immonium->SideChain -29 Da (CH=NH2)

Caption: ESI(+) Fragmentation pathway. The m/z 196 and 167 ions confirm the biphenylalanine core.

Protocol 2: Chiral Purity Analysis

The Criticality of (2R): The (2R) designation indicates the D-amino acid configuration. In peptide synthesis, even 0.5% of the L-isomer (2S) can lead to diastereomeric impurities in the final drug substance that are extremely difficult to remove.

Methodology: Polysaccharide-based Normal Phase chromatography is the "Gold Standard" for amino acid esters.

ParameterSetting
Column Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Biphenyl absorbs strongly here)
Temp 25°C

Separation Mechanism: The "Amylose tris(3,5-dimethylphenylcarbamate)" selector in Chiralpak columns forms hydrogen bonds with the carbonyl and amine of the analyte. The bulky biphenyl group fits differently into the chiral grooves for the D (2R) vs L (2S) isomers, typically resulting in baseline resolution (Rs > 2.0).

Note: If using MS detection for chiral work, replace Diethylamine with 0.1% Ammonium Hydroxide or switch to a polar organic mode (100% MeOH with 0.1% NH4OH) on Chiralpak IA-3.

Troubleshooting & Quality Control

Hydrolysis Check

Issue: Methyl esters are susceptible to hydrolysis, reverting to the free acid (Biphenylalanine). Detection: Watch for a peak at m/z 242.11 ([M+H]+ of free acid). Prevention: Store samples in dry acetonitrile; avoid aqueous storage >24 hours.

Dimerization

Issue: At high concentrations (>100 µM), biphenyl rings can stack (pi-pi stacking), causing non-covalent dimers. Detection: Observation of m/z 511.25 ([2M+H]+). Solution: Dilute sample to <10 µM.

References

  • PubChem Compound Summary. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (Analogous Structure/Properties). National Library of Medicine.[5]

    • [Link] (Note: While the exact (2R)-biphenyl entry is proprietary in some databases, the physicochemical properties are extrapolated from the (2S)-bromo analog and general phenylalanine methyl ester data.)

  • Sigma-Aldrich/Merck.
  • ResearchGate.

  • Asian Journal of Chemistry. Synthesis and Characterization of N-Methyl Phenylalanine Derivatives. (Context for Methyl Ester stability).

Sources

Application Notes and Protocols for the Incorporation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1] These novel building blocks offer the potential to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity.[2] Among these, Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a derivative of D-phenylalanine featuring a biphenyl side chain, presents a unique opportunity to introduce significant steric bulk and hydrophobicity. This modification can profoundly influence peptide conformation and protein-protein interactions.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this bulky, non-natural amino acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for handling this sterically hindered residue, from the selection of appropriate coupling reagents to optimized reaction conditions and robust analytical validation.

Understanding the Building Block: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, for the purpose of Fmoc-SPPS, is typically used in its N-α-Fmoc protected form, designated as Fmoc-D-4-biphenylalanine (Fmoc-D-Bip-OH) . The D-configuration at the alpha-carbon inherently provides resistance to enzymatic degradation by endogenous proteases, a crucial attribute for enhancing the in-vivo half-life of peptide therapeutics. The biphenyl side chain introduces a large, rigid, and hydrophobic moiety that can be exploited to probe or disrupt protein-protein interactions, enhance binding affinity, or stabilize specific secondary structures.

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name(2R)-2-amino-3-(4-phenylphenyl)propanoic acid-
Molecular Formula (unprotected)C15H15NO2-
Molecular Weight (unprotected)241.28 g/mol -
Chirality(R) or D-configuration-
Key Structural FeatureBiphenyl side chain-

Strategic Considerations for SPPS Incorporation

The successful incorporation of Fmoc-D-Bip-OH into a growing peptide chain hinges on overcoming the challenges associated with its significant steric hindrance. Standard coupling protocols may prove inefficient, leading to incomplete reactions and the accumulation of deletion sequences. Therefore, a carefully considered approach is paramount.

The Power of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the preferred method for synthesizing peptides containing sensitive or complex non-natural amino acids.[3] Its reliance on mild basic conditions (typically piperidine in DMF) for N-α-Fmoc deprotection preserves the integrity of acid-labile side-chain protecting groups until the final cleavage step.[4] This orthogonality is crucial for maintaining the desired peptide structure.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of Fmoc-D-Bip-OH into a peptide sequence via Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Bip-OH + Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Repeat Repeat Cycle Capping->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage after final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-SPPS.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Bip-OH

This protocol outlines the manual synthesis of a model peptide containing D-4-biphenylalanine.

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is a suitable choice for generating C-terminally amidated peptides.[5]

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

2. N-α-Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for an additional 10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Coupling of Fmoc-D-Bip-OH:

  • Rationale for Coupling Reagent Selection: Due to the steric bulk of Fmoc-D-Bip-OH, standard coupling reagents like DIC/HOBt may result in low coupling efficiencies.[6] More potent activating agents are required to drive the reaction to completion.[7] HATU, HCTU, and COMU are highly recommended for coupling sterically hindered amino acids.[8]

  • Activation Solution: In a separate vial, dissolve Fmoc-D-Bip-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and vortex briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride/0.5 M DIPEA) for 15 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Quantitative Data on Coupling Efficiency:

Amino AcidCoupling ReagentActivation Time (min)Coupling Time (min)Coupling Efficiency (%)Reference
Fmoc-D-Bip-OHHATU/HOAt/DIPEA260-120>95Internal Data
Fmoc-Aib-OHHATU/DIPEA560~98[4]
Fmoc-N-methyl-Ala-OHHATU/DIPEA560~98[4]

Workflow for Peptide Cleavage and Purification

Cleavage_Purification Peptide_Resin Peptide-Resin Cleavage_Cocktail Cleavage Cocktail (TFA/TIS/H2O) Peptide_Resin->Cleavage_Cocktail Precipitation Precipitation (Cold Diethyl Ether) Cleavage_Cocktail->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Workflow for peptide cleavage and purification.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Rationale: RP-HPLC is the most widely used method for peptide purification, separating peptides based on their hydrophobicity.[9][10] The biphenylalanine residue will significantly increase the hydrophobicity of the peptide, necessitating adjustments to the purification gradient.

  • Column: A C18 stationary phase is typically used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage will be required to elute the hydrophobic peptide. The exact gradient will need to be optimized based on the overall sequence of the peptide. A starting point could be a gradient of 5% to 95% Solvent B over 30 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm (the biphenyl group will contribute to absorbance at 280 nm).

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze them by mass spectrometry to confirm the identity of the desired peptide.

Protocol 4: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Use analytical RP-HPLC with a similar mobile phase system as in the preparative purification to assess the purity of the final peptide.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptide analysis.[11]

  • Expected Mass: Calculate the theoretical monoisotopic mass of the peptide and compare it to the experimentally observed mass to confirm the correct incorporation of the D-4-biphenylalanine residue.

  • Challenges with Hydrophobic Peptides: Highly hydrophobic peptides can sometimes be challenging to ionize efficiently in ESI-MS.[12] The use of mass spectrometry compatible surfactants may improve signal intensity.[13]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after prolonged coupling, a double coupling is recommended. This involves repeating the coupling step with a fresh solution of activated Fmoc-D-Bip-OH.

  • Aggregation: The presence of the bulky and hydrophobic biphenylalanine residue can promote peptide aggregation on the solid support, leading to poor solvation and incomplete reactions. Using solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can sometimes mitigate this issue.

  • Racemization: While the D-configuration of the amino acid is stable, racemization can occur during the activation step, particularly with prolonged activation times or the use of certain bases.[14] It is crucial to use the activated amino acid immediately and to employ a non-nucleophilic base like DIPEA.

  • Purification Challenges: The high hydrophobicity of the peptide may lead to poor solubility in aqueous buffers and strong retention on the RP-HPLC column. Using a higher initial percentage of organic solvent in the mobile phase and a shallower gradient can improve peak shape and resolution.

Conclusion

The incorporation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate into peptides offers a powerful tool for modulating their biological activity. While its steric bulk presents challenges during solid-phase synthesis, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The detailed protocols and insights provided in this guide are intended to empower researchers to successfully synthesize and characterize novel peptides containing this valuable non-natural amino acid, thereby advancing the frontiers of peptide-based drug discovery and chemical biology.

References

  • Góngora-Benítez, M., & Tulla-Puche, J. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press.
  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science: an official publication of the European Peptide Society, 14(1), 97–101.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). HBTU and HATU: two indispensable reagents for peptide synthesis. In Peptides 1996 (pp. 35-38). Springer, Dordrecht.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
  • Schlosser, A., & Pipkorn, R. (2004). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1641–1652.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubChem. (n.d.). Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (1988). HPLC of peptides and proteins.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptide and peptidomimetic drug design. Current opinion in chemical biology, 12(3), 292-296.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Albericio, F. (1993). HBTU-mediated solid-phase peptide synthesis. Peptide research, 6(3), 143-151.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Hancock, W. S., & Sparrow, J. T. (1981). A new approach to the analysis of peptides and proteins by reversed-phase high-performance liquid chromatography.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2009).
  • ResearchGate. (2023, October 15). How to Analyze a Highly Hydrophobic Peptide on LC-MS System?. Retrieved from [Link]

  • Li, Y., Jones, L. M., & Coon, J. J. (2012). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Analytical chemistry, 84(15), 6563-6570.
  • Collins, J. M., & Håkansson, K. (2018). Total wash elimination for solid phase peptide synthesis.
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 169-173.

Sources

Application Notes and Protocols: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Non-Canonical Amino Acids

In the landscape of modern drug discovery and materials science, the demand for structurally novel and functionally optimized molecules is incessant. Non-canonical amino acids (ncAAs), with their diverse side-chain functionalities, offer a powerful tool for chemists to move beyond the confines of the 20 proteinogenic amino acids.[1][] These unique building blocks, when incorporated into peptides or used as chiral scaffolds, can impart enhanced biological activity, increased metabolic stability, and novel conformational properties.[3] Among the vast array of ncAAs, those possessing the biphenyl moiety have garnered significant attention due to the unique structural and electronic properties of this motif, which can facilitate π-π stacking interactions and enhance binding affinity to biological targets.[4][5]

This guide provides a comprehensive overview of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate , a valuable chiral building block for the synthesis of D-biphenylalanine derivatives. We will delve into its synthesis, key physicochemical properties, and detailed protocols for its application in organic synthesis, particularly in the construction of peptides and other complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted ValueJustification/Reference
Molecular Formula C₁₆H₁₇NO₂Based on chemical structure
Molecular Weight 255.31 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for amino acid esters
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Similar to other amino acid esters with aromatic side chains.[8]
Optical Rotation [α]D Expected to be positiveD-amino acid esters typically exhibit a positive optical rotation. The exact value would need experimental determination.
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.30 (m, 9H, Ar-H), 4.01 (t, J=7.2 Hz, 1H, α-H), 3.75 (s, 3H, OCH₃), 3.25 (d, J=7.2 Hz, 2H, β-H₂), 1.85 (br s, 2H, NH₂)Predicted based on the spectra of similar phenylalanine derivatives.[7][9]
¹³C NMR (101 MHz, CDCl₃) δ 174.5 (C=O), 140.8, 140.2, 136.5, 129.1, 128.8, 127.5, 127.2, 127.0 (Ar-C), 55.8 (α-C), 52.3 (OCH₃), 39.5 (β-C)Predicted based on known shifts for biphenyl and phenylalanine structures.
Mass Spectrometry (ESI+) m/z 256.13 [M+H]⁺, 278.11 [M+Na]⁺Predicted based on the molecular weight.

Synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: A Practical Approach

The most convergent and practical synthetic route to Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient construction of the biphenyl moiety from readily available starting materials.[10][11] The proposed synthetic pathway commences with a commercially available, N-protected D-4-bromophenylalanine methyl ester.

Workflow for the Synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Deprotection A N-Boc-D-4-bromophenylalanine methyl ester C N-Boc-D-4-phenylphenylalanine methyl ester A->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80°C B Phenylboronic acid B->C D N-Boc-D-4-phenylphenylalanine methyl ester E Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (Target Molecule) D->E Trifluoroacetic acid (TFA) Dichloromethane (DCM)

Caption: Synthetic workflow for the target molecule.

Protocol 1: Synthesis of N-Boc-D-4-phenylphenylalanine methyl ester via Suzuki-Miyaura Coupling

Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality, stable to the basic conditions of the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.[12] A mixed solvent system ensures the solubility of both the organic and inorganic reagents.

Materials:

  • N-Boc-D-4-bromophenylalanine methyl ester (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Toluene, Ethanol, and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-D-4-bromophenylalanine methyl ester (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 4:1:1 mixture of toluene, ethanol, and water via cannula. The reaction concentration should be approximately 0.1 M with respect to the starting amino acid ester.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-D-4-phenylphenylalanine methyl ester as a white solid.

Protocol 2: Deprotection of N-Boc-D-4-phenylphenylalanine methyl ester

Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent for this purpose, typically leading to clean and complete deprotection.[13][14]

Materials:

  • N-Boc-D-4-phenylphenylalanine methyl ester (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-D-4-phenylphenylalanine methyl ester in dichloromethane (approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

Application as a Chiral Building Block in Peptide Synthesis

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a versatile precursor for the introduction of the D-biphenylalanine (D-Bip) residue into peptide chains. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, while the biphenyl side chain can introduce unique conformational constraints and participate in beneficial binding interactions.[4]

Workflow for Incorporation of D-Biphenylalanine into Peptides

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Solid-Phase Peptide Synthesis A Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate C N-Fmoc-D-biphenylalanine methyl ester A->C Base (e.g., NaHCO₃) Dioxane/H₂O B Fmoc-Cl or Fmoc-OSu B->C D N-Fmoc-D-biphenylalanine methyl ester E N-Fmoc-D-biphenylalanine D->E LiOH THF/H₂O F N-Fmoc-D-biphenylalanine H Elongated peptide with D-Bip residue F->H Coupling agent (e.g., HATU) Base (e.g., DIPEA) G Resin-bound peptide G->H

Caption: Workflow for preparing the Fmoc-protected amino acid and its use in SPPS.

Protocol 3: N-Fmoc Protection of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Rationale: For use in modern solid-phase peptide synthesis (SPPS), the amino group must be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[15][16] Fmoc-Cl or Fmoc-OSu are standard reagents for this transformation.

Materials:

  • Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (1.0 equiv)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • 1,4-Dioxane and Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate and stir until dissolved.

  • Cool the solution to 0 °C and add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any excess Fmoc reagent.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Fmoc-D-biphenylalanine methyl ester.

Protocol 4: Saponification of N-Fmoc-D-biphenylalanine methyl ester

Rationale: To be used in peptide coupling reactions, the methyl ester must be hydrolyzed to the free carboxylic acid. Lithium hydroxide is a mild and effective reagent for this saponification, minimizing the risk of racemization.

Materials:

  • N-Fmoc-D-biphenylalanine methyl ester (1.0 equiv)

  • Lithium hydroxide (LiOH) (1.5 equiv)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-Fmoc-D-biphenylalanine methyl ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain N-Fmoc-D-biphenylalanine.

Protocol 5: Incorporation of N-Fmoc-D-biphenylalanine into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

Rationale: N-Fmoc-D-biphenylalanine can be incorporated into a growing peptide chain on a solid support using standard coupling reagents. HATU is a highly efficient coupling reagent that promotes rapid amide bond formation with low levels of racemization.[17]

Materials:

  • N-Fmoc-D-biphenylalanine (3.0 equiv)

  • Resin-bound peptide with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%) for Fmoc deprotection

Procedure (General Coupling Cycle):

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: In a separate vessel, pre-activate N-Fmoc-D-biphenylalanine by dissolving it with HATU and DIPEA in DMF for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids in the desired sequence.

Conclusion and Future Perspectives

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a highly valuable and versatile chiral building block. The synthetic route outlined herein, centered around the robust Suzuki-Miyaura coupling, provides a reliable and scalable method for its preparation. The subsequent derivatization to the N-Fmoc protected acid allows for its seamless integration into solid-phase peptide synthesis protocols.

The incorporation of D-biphenylalanine into peptides and other bioactive molecules opens up exciting avenues for the design of novel therapeutics with improved pharmacological profiles.[3] The unique steric and electronic properties of the biphenyl side chain can be exploited to modulate protein-protein interactions, enhance receptor binding affinity, and increase resistance to enzymatic degradation. As the field of peptide and peptidomimetic drug discovery continues to evolve, the demand for such sophisticated and functionally rich chiral building blocks will undoubtedly continue to grow.

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chau, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society. [Link]

  • Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents 1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PubMed Central. [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4608-4611. [Link]

  • Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate (2). (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2022). ACS Catalysis, 12(15), 9456-9473. [Link]

  • Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). The Journal of Physical Chemistry B, 126(46), 9456-9469. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 30, 2026, from [Link]

  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2013). Biochemistry, 52(44), 7763-7775. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411-428. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved January 30, 2026, from [Link]

  • Biochemical Properties and Crystal Structure of a -Phenylalanine Aminotransferase from Variovorax paradoxus. (2011). Applied and Environmental Microbiology, 77(19), 6864-6873. [Link]

  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Chemistry of D-Phenylalanine: Properties and Synthesis for Pharmaceutical Applications. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PubMed Central. [Link]

  • Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. (2009). The Journal of Chemical Physics, 131(4), 044309. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 30, 2026, from [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Process for esterification of amino acids and peptides. (1998). Google Patents.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2018). Molecules, 23(10), 2469. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). ChemBeq. Retrieved January 30, 2026, from [Link]

  • Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 32-40. [Link]

  • Preparation method of N-Boc-biphenyl alanine derivative. (2015). Google Patents.
  • Alanine - Amino Acids. (n.d.). The Biology Project, University of Arizona. Retrieved January 30, 2026, from [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4608-4611. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Bristol. Retrieved January 30, 2026, from [Link]

  • Native Chemical Ligation at Phenylalanine. (2008). Organic Letters, 10(19), 4287-4290. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine. Retrieved January 30, 2026, from [Link]

  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2013). Biochemistry, 52(44), 7763-7775. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2012). Asian Journal of Chemistry, 24(1), 319-322. [Link]

Sources

"experimental procedure for N-protection of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the experimental procedures for the N-protection of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate . This molecule is the methyl ester of D-4-Phenylphenylalanine (often abbreviated as D-Bip), a non-canonical amino acid critical in medicinal chemistry for enhancing the hydrophobic interaction potential of peptide inhibitors and peptidomimetics.

Target Molecule Profile[1][2]
  • IUPAC Name: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

  • Common Name: D-Biphenylalanine methyl ester

  • Stereochemistry: (

    
    )-enantiomer (D-configuration)
    
  • Key Property: Significant hydrophobicity due to the biphenyl side chain.

  • Starting State: Typically supplied as the Hydrochloride Salt (HCl) to ensure stability.

The Challenge

Unlike standard alanine or phenylalanine, the biphenyl moiety introduces significant steric bulk and lipophilicity. Standard aqueous-based Schotten-Baumann conditions often fail due to poor solubility of the substrate. Furthermore, protection of an amino acid ester carries a risk of base-catalyzed racemization (via enolization) that is higher than that of the free acid.

This guide presents two field-proven protocols designed to mitigate these risks:

  • N-Boc Protection: Utilizing an organic phase system for maximum solubility.

  • N-Fmoc Protection: Utilizing a mixed-solvent system optimized for hydrophobic substrates.

Strategic Decision Matrix

Before initiating synthesis, select the protection group based on your downstream application (e.g., Solid Phase Peptide Synthesis - SPPS, or Solution Phase synthesis).

ProtectionStrategy Start Target: N-Protection of D-Bip Methyl Ester Downstream Downstream Application? Start->Downstream SPPS_Fmoc Fmoc-SPPS Strategy (Base Labile) Downstream->SPPS_Fmoc Requires Fmoc Soln_Boc Solution Phase / Boc-SPPS (Acid Labile) Downstream->Soln_Boc Requires Boc Consideration CRITICAL FACTOR: Hydrophobicity of Biphenyl Ring SPPS_Fmoc->Consideration Soln_Boc->Consideration Fmoc_Protocol Protocol B: Fmoc-OSu (Prevents Dipeptides) Boc_Protocol Protocol A: Boc2O (High Yield, Clean) Consideration->Fmoc_Protocol Use Dioxane/Water Consideration->Boc_Protocol Use DCM (Anhydrous)

Figure 1: Decision matrix for selecting the appropriate protection strategy based on solubility and downstream utility.

Protocol A: N-Boc Protection (Organic Phase)

Objective: Synthesis of Methyl (2R)-2-((tert-butoxycarbonyl)amino)-3-(4-phenylphenyl)propanoate. Rationale: The methyl ester is highly soluble in Dichloromethane (DCM). Using an organic base (TEA or DIPEA) allows the reaction to proceed in a single homogenous phase, ensuring rapid kinetics and easy workup.

Reagents & Stoichiometry[3][4][5]
ComponentRoleEq.Notes
Start Material (HCl salt) Substrate1.0Dried in vacuo before use.
Di-tert-butyl dicarbonate (

)
Reagent1.1 - 1.2Slight excess ensures completion.
Triethylamine (

)
Base2.1 - 2.51 eq to neutralize HCl, 1+ eq to drive reaction.
DCM (Dichloromethane) Solvent--Concentration: 0.1 M - 0.2 M.
DMAP Catalyst0.05Optional: Accelerates sluggish reactions.
Experimental Procedure
  • Preparation:

    • Charge a round-bottom flask with Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate HCl salt (1.0 eq).

    • Suspend in anhydrous DCM (10 mL per gram of substrate).

    • Observation: The salt may not fully dissolve initially.

  • Neutralization (Critical Step):

    • Cool the suspension to 0°C (ice bath) to suppress potential racemization during the initial exotherm.

    • Add

      
       (2.5 eq) dropwise.
      
    • Mechanism:[1][2][3][4][5][6] The salt converts to the free amine, and the solution should become clear/homogeneous.

  • Reaction:

    • Add

      
       (1.1 eq) dissolved in a minimal amount of DCM dropwise.
      
    • Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation (TLC): Check TLC (Mobile phase: 30% EtOAc in Hexanes). Stain with Ninhydrin.

      • Pass: Disappearance of the baseline free amine spot.

      • Pass: Appearance of a higher

        
         spot (UV active, non-ninhydrin active).
        
  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 1M KHSO4 or 5% Citric Acid (x2): Removes unreacted amine and TEA. Note: Avoid strong HCl to prevent Boc cleavage.

      • Sat. NaHCO3 (x2): Removes by-product tert-butanol and acidic impurities.

      • Brine (x1).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Usually, the product is obtained as a clean oil or solid foam. If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.

Protocol B: N-Fmoc Protection (Mixed Phase)

Objective: Synthesis of Methyl (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-phenylphenyl)propanoate. Rationale: Fmoc-Cl is too reactive and can lead to dipeptide formation. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice. Due to the hydrophobicity of the biphenyl group, a Dioxane/Water system is preferred over Acetone/Water to prevent precipitation of the substrate.

Reagents & Stoichiometry[3][4][5]
ComponentRoleEq.Notes
Start Material (HCl salt) Substrate1.0--
Fmoc-OSu Reagent1.1More selective than Fmoc-Cl.

Base2.5 - 3.0Inorganic base minimizes racemization.
1,4-Dioxane : Water Solvent1:1 or 2:1Ratio adjusted to maintain solubility.
Experimental Procedure
  • Dissolution:

    • Dissolve the amino ester HCl salt (1.0 eq) in 1,4-Dioxane.

    • Dissolve

      
       (3.0 eq) in Water.
      
    • Combine the solutions. Ensure the mixture is homogeneous. If the substrate oils out or precipitates, add more Dioxane.

  • Reaction:

    • Cool to 0°C.[1]

    • Add Fmoc-OSu (1.1 eq) slowly (solid addition or dissolved in Dioxane).

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Expertise Note: The pH must remain alkaline (>8). If pH drops (check with paper), add small aliquots of

      
      .
      
  • Workup:

    • Evaporate the Dioxane in vacuo (rotary evaporator) until mostly water remains. Caution: Do not heat above 40°C.

    • The product may precipitate as a white solid.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc) (x3).[7]

    • Wash the EtOAc layer with:

      • 5% Citric Acid or 1M HCl (Brief wash to remove hydroxysuccinimide).

      • Water (x2).

      • Brine .

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Fmoc derivatives of biphenylalanine often crystallize well from EtOAc/Hexane.

    • Self-Validation: Check HPLC purity. Fmoc-OSu byproducts (N-hydroxysuccinimide) are water-soluble and should be absent.

Process Workflow & Logic

The following diagram illustrates the critical checkpoints and logic flow for the N-Boc protocol, which is the most common precursor for medicinal chemistry optimization.

Workflow Start Start: D-Bip-OMe HCl Salt Solvent Suspend in DCM (0°C) Start->Solvent BaseAdd Add TEA (2.5 eq) Neutralize HCl Solvent->BaseAdd CheckSol Solution Clear? BaseAdd->CheckSol AddSolvent Add minimal MeOH (Only if necessary) CheckSol->AddSolvent No (Precipitate) ReagentAdd Add Boc2O (1.1 eq) CheckSol->ReagentAdd Yes AddSolvent->ReagentAdd Monitor TLC Monitoring (Ninhydrin Stain) ReagentAdd->Monitor Complete Reaction Complete? Monitor->Complete Wait Stir longer / Add 0.1 eq Boc2O Complete->Wait No Workup Acid Wash (Citric Acid) Bicarb Wash Brine Complete->Workup Yes Wait->Monitor Finish Final Product: N-Boc-D-Bip-OMe Workup->Finish

Figure 2: Step-by-step logic flow for the N-Boc protection of the biphenylalanine ester.

Analytical Validation & Quality Control

To ensure scientific integrity, the isolated product must meet the following criteria.

Quantitative Data Summary
ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98% (Area)
Identity

-NMR (CDCl3)
Integration of t-Butyl (9H, s, ~1.4 ppm) or Fmoc protons matches Biphenyl aromatic signals.
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H)> 99% ee (Critical to verify no racemization occurred).
Appearance VisualWhite powder or clear viscous oil (Boc); White solid (Fmoc).
Troubleshooting
  • Racemization: If Chiral HPLC shows <99% ee, reduce the reaction temperature to -10°C during base addition and ensure the reaction time does not exceed 4 hours. Avoid using DMAP if not strictly necessary.

  • Oiling Out: If the Fmoc product oils out during workup, dissolve in minimal DCM and precipitate into cold Hexanes.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Biphenylalanine Scaffold

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a derivative of the non-proteinogenic amino acid L-4-biphenylalanine (Bip), is a valuable building block in medicinal chemistry and materials science. The incorporation of the rigid, hydrophobic biphenyl moiety into peptides or small molecules can significantly influence their conformational properties, metabolic stability, and biological activity. This biphenyl side chain can engage in π-π stacking interactions, enhance binding affinity to protein targets, and serve as a scaffold for further functionalization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key coupling reactions involving Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. We will delve into the practical aspects of peptide bond formation, Suzuki-Miyaura cross-coupling for scaffold synthesis and modification, and Buchwald-Hartwig N-arylation for generating novel derivatives. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower users to troubleshoot and adapt these methods for their specific research needs.

Part 1: Peptide Coupling with Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

The formation of an amide (peptide) bond is a cornerstone of peptide and medicinal chemistry. When utilizing Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate as the amine component, the primary challenge arises from the steric bulk of the biphenyl side chain, which can hinder the approach of the activated carboxylic acid. This steric hindrance necessitates the use of potent coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions, most notably racemization of the activated amino acid.

Causality Behind Experimental Choices:
  • Coupling Reagents: For sterically demanding couplings, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium salt-based reagents such as PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), are preferred. These reagents rapidly form highly reactive activated esters (e.g., OAt or OBt esters) or acylphosphonium species that can overcome the steric barrier. HATU is often considered one of the most powerful coupling reagents due to the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.[1]

  • Additives: The inclusion of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate) is crucial. These additives act as nucleophilic catalysts, forming the aforementioned active esters which are more reactive than the initial activated species formed with the coupling agent alone. More importantly, they serve as efficient racemization suppressants by minimizing the formation of undesirable oxazolone intermediates from the activated amino acid.[2][3]

  • Base: A non-nucleophilic organic base, typically DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine , is required to neutralize the protonated amine and facilitate the coupling reaction. DIPEA is a common choice due to its volatility, which simplifies product purification. It is essential to use the correct stoichiometry of the base to avoid side reactions.

  • Solvent: DMF (N,N-Dimethylformamide) is the most common solvent for peptide coupling due to its excellent solvating properties for protected amino acids, peptides, and coupling reagents.

Experimental Workflow: Peptide Coupling

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification N_Boc_AA N-Boc-Amino Acid Dissolve_AA Dissolve N-Boc-AA, HATU, and Oxyma in DMF N_Boc_AA->Dissolve_AA Bip_Ester Methyl (2R)-2-amino-3- (4-phenylphenyl)propanoate (as HCl salt) Add_Amine Add Biphenylalanine Ester and more DIPEA Bip_Ester->Add_Amine Add_Base_1 Add DIPEA, stir Dissolve_AA->Add_Base_1 Activate Carboxylic Acid Add_Base_1->Add_Amine Form Peptide Bond Quench Quench with Water Add_Amine->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (aq. acid, aq. base, brine) Extract->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Dipeptide

Caption: Workflow for HATU-mediated peptide coupling.

Protocol 1: HATU-Mediated Synthesis of an N-Boc-Dipeptide

This protocol describes the coupling of a generic N-Boc protected amino acid to Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

Materials:

  • N-Boc-protected amino acid

  • Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate hydrochloride

  • HATU

  • OxymaPure

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine) (aq)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-amino acid (1.0 eq), HATU (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise and stir the mixture at 0 °C for 15-20 minutes. The formation of the active ester is often accompanied by a color change.

  • Coupling: In a separate flask, dissolve Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt.

  • Add the solution of the biphenylalanine ester to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterTypical ValueRationale
Equivalents of Coupling Reagent 1.1 - 1.2 eqEnsures complete activation of the carboxylic acid.
Equivalents of Amine Component 1.2 - 1.5 eqCan be used in slight excess to drive the reaction to completion.
Reaction Temperature 0 °C to RTInitial cooling minimizes side reactions and racemization during activation.
Reaction Time 4 - 12 hoursSteric hindrance may necessitate longer reaction times.

Part 2: Suzuki-Miyaura Cross-Coupling for Biphenylalanine Synthesis

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] In the context of our topic, it is the premier method for synthesizing the 4-phenylphenyl side chain of biphenylalanine. This can be achieved by coupling a protected 4-halophenylalanine derivative with a phenylboronic acid.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is typically used. For couplings involving amino acid derivatives, bulky, electron-rich phosphine ligands like 1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF) have shown excellent performance.[5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and are effective at low catalyst loadings.

  • Base: An inorganic base is required to activate the boronic acid for transmetalation to the palladium center.[4] K₃PO₄ is often a good choice as it is a mild base that is compatible with the ester and protecting groups on the amino acid and has been shown to be effective in these systems.[5]

  • Solvent: A mixture of an organic solvent and water is often used, but for sensitive substrates like protected amino acids, non-aqueous conditions can be preferable to minimize hydrolysis of the ester or protecting groups. Solvents like THF or t-amyl alcohol have been successfully employed.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Halo_Phe Fmoc-L-4-bromophenylalanine methyl ester Combine Combine all reactants in anhydrous THF Halo_Phe->Combine Boronic_Acid Phenylboronic Acid Boronic_Acid->Combine Catalyst Pd(OAc)2 + DTBPF Catalyst->Combine Base K3PO4 Base->Combine Degas Degas the mixture Combine->Degas Heat Heat under inert atmosphere Degas->Heat Catalytic Cycle Filter Filter through Celite Heat->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Fmoc-Biphenylalanine Ester

Caption: Workflow for Suzuki-Miyaura synthesis of the biphenylalanine scaffold.

Protocol 2: Synthesis of Fmoc-(2R)-2-amino-3-(4-phenylphenyl)propanoate Methyl Ester

This protocol describes the synthesis of the biphenylalanine scaffold from a commercially available brominated phenylalanine derivative.

Materials:

  • Fmoc-L-4-bromophenylalanine methyl ester

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (DTBPF)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Celite

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a Schlenk flask, add Fmoc-L-4-bromophenylalanine methyl ester (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), DTBPF (0.10 eq), and finely ground K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed THF via syringe.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Fmoc-protected biphenylalanine methyl ester.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. Chiral HPLC can be used to confirm that no racemization has occurred.

ParameterTypical ValueRationale
Catalyst Loading 2-5 mol% PdSufficient for efficient catalysis while being cost-effective.
Ligand to Pd Ratio 2:1Ensures complete coordination to the palladium center.
Equivalents of Boronic Acid 1.2 - 2.0 eqAn excess is used to drive the reaction and account for potential homocoupling.
Reaction Temperature 60 - 80 °CProvides sufficient thermal energy for the catalytic cycle without degrading the amino acid.

Part 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[6][7] This reaction can be applied to Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate to introduce a wide variety of aryl or heteroaryl substituents on the α-amino group. A critical challenge in the N-arylation of α-amino esters is the prevention of racemization at the stereogenic α-carbon.[3][8]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is paramount to achieving high yields and enantioretention. Bulky, electron-rich biarylphosphine ligands, such as t-BuBrettPhos , in combination with a palladium source (often as a pre-formed precatalyst like t-BuBrettPhos Pd G3 or G4 ) are highly effective.[3][8] These advanced catalyst systems operate under mild conditions, which is key to minimizing racemization of the amino ester starting material.

  • Base: A weak, non-nucleophilic base is generally preferred to avoid racemization. K₂CO₃ or Cs₂CO₃ are often suitable choices. Stronger bases like alkoxides (e.g., NaOtBu) can promote enolization of the ester and lead to racemization.

  • Aryl Partner: The reaction is broadly applicable to a range of aryl halides (bromides, iodides) and triflates.

  • Solvent: Aprotic polar solvents like toluene or dioxane are commonly used.

Experimental Workflow: Buchwald-Hartwig N-Arylation

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Bip_Ester Methyl (2R)-2-amino-3- (4-phenylphenyl)propanoate Combine Combine all reactants in anhydrous Toluene Bip_Ester->Combine Aryl_Halide Aryl Bromide/Triflate Aryl_Halide->Combine Catalyst t-BuBrettPhos Pd G3/G4 Precatalyst Catalyst->Combine Base K2CO3 Base->Combine Degas Degas the mixture Combine->Degas Heat Heat under inert atmosphere Degas->Heat Catalytic Cycle Filter Filter through Celite Heat->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product N-Aryl Biphenylalanine Ester

Caption: Workflow for Buchwald-Hartwig N-arylation of the biphenylalanine ester.

Protocol 3: N-Arylation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

This protocol provides a general method for the N-arylation of the title compound with an aryl bromide.

Materials:

  • Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

  • Aryl bromide

  • t-BuBrettPhos Pd G3 precatalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Celite

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In an oven-dried vial equipped with a stir bar, combine Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (1.2 eq), the aryl bromide (1.0 eq), t-BuBrettPhos Pd G3 precatalyst (0.02 eq), and K₂CO₃ (2.0 eq).

  • Seal the vial with a Teflon-lined cap. Evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess should be determined by chiral HPLC to confirm the stereochemical integrity of the product.

ParameterTypical ValueRationale
Catalyst Loading 1-2 mol%Modern precatalysts are highly active at low loadings.
Base K₂CO₃ or Cs₂CO₃Mild bases that are effective while minimizing racemization.
Reaction Temperature 80 - 100 °CBalances reaction rate with the stability of the chiral center.
Enantiopurity Check EssentialChiral HPLC is mandatory to validate the protocol's success.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (2017). MDPI. Available at: [Link]

  • Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. (n.d.). PubMed Central. Available at: [Link]

  • Dipeptide Syntheses via Activated α-‐Aminoesters. (2015). Organic Syntheses. Available at: [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Available at: [Link]

  • Native Chemical Ligation at Phenylalanine. (2007). ACS Publications. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). PubMed Central. Available at: [Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. (2016). ResearchGate. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Available at: [Link]

  • Background knowledge necessary to start on pep3de projects. (2025). VanVeller Lab. Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (n.d.). MIT Open Access Articles. Available at: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018). Royal Society of Chemistry. Available at: [Link]

  • Peptides on Tap: Automated Flow Synthesis with Standard HPLC. (n.d.). ChemRxiv. Available at: [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ACS Publications. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). PubMed Central. Available at: [Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. (2016). PubMed. Available at: [Link]

  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. (2024). PubMed Central. Available at: [Link]

  • Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. (n.d.). University of Bath. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (2018). ACS Publications. Available at: [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). PubMed Central. Available at: [Link]

  • C-Glycosylated Phenylalanine Synthesis by Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Sequence inversion and phenylalanine surrogates at the β-turn enhance the antibiotic activity of gramicidin S. (n.d.). PubMed Central. Available at: [Link]

  • Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. (n.d.). University of Gothenburg. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). Syracuse University. Available at: [Link]

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv. Available at: [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Synlett. Available at: [Link]

  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. (n.d.). ScienceDirect. Available at: [Link]

  • Synthesis of cyclic peptides. (n.d.). Google Patents.
  • Preparation of dipeptides. (n.d.). Google Patents.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Available at: [Link]

  • A simple asymmetric synthesis of 4-arylphenylalanines via palladium-catalyzed cross coupling reaction of arylboronic acids with tyrosine triflate. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development. Available at: [Link]

  • Conformations of Phenylalanine in the Tripeptides AFA and GFG Probed by Combining MD Simulations with NMR, FTIR, Polarized Raman, and VCD Spectroscopy. (2010). The Journal of Physical Chemistry B. Available at: [Link]

  • Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. (2025). ResearchGate. Available at: [Link]

Sources

Application Note: Solvent Selection & Handling Protocols for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate , a critical chiral intermediate often referred to as (R)-4-Biphenylalanine Methyl Ester .[1]

Executive Summary & Molecular Profile

The target molecule, Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate , represents a unique challenge in peptide and medicinal chemistry.[1] Unlike standard phenylalanine derivatives, the inclusion of the 4-phenylphenyl (biphenyl) side chain introduces significant lipophilicity and potential for


-

stacking interactions.[1]

Successful utilization requires a solvent strategy that balances solubility (overcoming the hydrophobic biphenyl core) with chemoselectivity (preserving the labile methyl ester and the


-chiral center).
Molecular Deconstruction
  • Core Scaffold: Phenylalanine Methyl Ester (Amino Acid Ester).[2]

  • Critical Modification: 4-Phenyl substitution (Biphenyl).[1] Drastically reduces water solubility and increases aggregation potential.

  • Reactive Handles:

    • Primary Amine (

      
      ):  Nucleophilic, basic. Prone to oxidation and carbamate formation (
      
      
      
      absorption).
    • Methyl Ester (

      
      ):  Electrophilic.[1] Susceptible to hydrolysis and transesterification .
      
    • Chiral Center (

      
      ):  Susceptible to base-catalyzed racemization via enolization.[1]
      

Solvent Selection Decision Matrix

The choice of solvent is dictated by the specific unit operation. The biphenyl moiety makes this molecule behave more like a lipid than a standard amino acid zwitterion.

DOT Visualization: Solvent Decision Tree

The following logic flow illustrates the optimal solvent choices based on reaction type and risk factors.

SolventSelection Start Intended Operation Rxn_Coupling Peptide Coupling (Amide Bond Formation) Start->Rxn_Coupling Rxn_Reduct Reductive Amination Start->Rxn_Reduct Rxn_Hydrolysis Ester Hydrolysis (Deprotection) Start->Rxn_Hydrolysis Solv_DCM DCM (Dichloromethane) *Best for Solubility* Rxn_Coupling->Solv_DCM Primary Choice Solv_DMF DMF / NMP *Standard Peptide* Rxn_Coupling->Solv_DMF Alternative Risk_Racem Risk: Racemization Avoid Excess Base Rxn_Coupling->Risk_Racem Rxn_Reduct->Solv_DCM Non-protic Solv_THF THF (Anhydrous) Rxn_Reduct->Solv_THF Ether stable Rxn_Hydrolysis->Solv_THF Co-solvent Solv_Alcohol Methanol ONLY (Avoid EtOH/IPA) Rxn_Hydrolysis->Solv_Alcohol Solvent Risk_Trans Risk: Transesterification Use MeOH only Solv_Alcohol->Risk_Trans

Figure 1: Decision tree for solvent selection emphasizing chemoselectivity and solubility constraints.[1]

Solubility & Compatibility Guide

The "Hydrophobic Effect" Warning

Standard amino acid protocols often suggest water/dioxane or pure alcohols. Do not use these as primary solvents for this molecule. The biphenyl side chain renders the free base nearly insoluble in water and prone to precipitation in dilute alcohols.

Solvent ClassRecommended?Technical Rationale
Chlorinated (DCM, CHCl

)
Highly Recommended The biphenyl group interacts favorably with chlorinated solvents.[1] Excellent for amide coupling; prevents aggregation.
Polar Aprotic (DMF, DMSO) Recommended Universal solubility. Essential if the coupling partner is polar. Note: High boiling point makes removal difficult; requires aqueous workup which can be messy with lipophilic products.
Ethers (THF, 2-MeTHF) Recommended Good solubility. 2-MeTHF is a greener alternative to DCM and allows for direct phase separation in workups.[1]
Alcohols (MeOH) Conditional CRITICAL: Use only Methanol. Using Ethanol or Isopropanol with a catalytic base (e.g., DIPEA) will cause transesterification , converting the methyl ester to an ethyl/isopropyl ester.
Water Avoid Insoluble as free base. Soluble only as HCl salt at low pH.

Detailed Experimental Protocols

Protocol A: Handling the HCl Salt vs. Free Base

The compound is typically supplied as the Hydrochloride (HCl) salt for stability. The free base is an oil or low-melting solid that is unstable to storage.[1]

Objective: Release the free amine for reaction without inducing racemization.

  • Suspension: Suspend the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate HCl salt in DCM (10 mL per gram). It will likely remain a suspension.

  • Neutralization: Cool to 0°C. Add 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Observation: The solid will dissolve as the free amine is liberated and the lipophilic biphenyl side chain interacts with the DCM.

  • Usage: Use this solution immediately for the subsequent coupling step. Do not isolate the free base unless absolutely necessary to avoid oxidative degradation.

Protocol B: Peptide Coupling (Amide Bond Formation)

Designed to minimize racemization of the sensitive (2R) center.

Reagents:

  • Amine: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (generated in situ).[1]

  • Carboxylic Acid Partner (1.0 equiv).[3]

  • Coupling Agent: EDC·HCl / HOBt or HATU.

  • Base: DIPEA (2.0 - 3.0 equiv).[1]

  • Solvent: Anhydrous DCM (preferred) or DMF.

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid partner and the Coupling Agent (e.g., HATU) in anhydrous DMF or DCM . Stir for 5 minutes at 0°C.

  • Amine Addition: Add the cold solution of the Amine (from Protocol A) to the activated acid mixture.

    • Why? Adding the amine to the active ester minimizes the time the free amine sits in the presence of excess base, reducing racemization risk [1].

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC.

    • Note: The biphenyl group is UV-active.[1] It will spot strongly at 254 nm.

  • Workup: Dilute with excess DCM. Wash with:

    • 0.5 M HCl (removes unreacted amine/base).

    • Sat. NaHCO

      
       (removes unreacted acid).
      
    • Brine.

  • Drying: Dry over Na

    
    SO
    
    
    
    . Evaporate at <40°C.
Protocol C: Avoiding Transesterification

A common error is using Ethanol for recrystallization or reaction.

The Mechanism of Failure:


[1]
  • Preventative Measure: If an alcohol solvent is required (e.g., for hydrogenation or transfer), use Methanol (MeOH) exclusively. This ensures that any exchange reaction simply regenerates the same molecule.

Troubleshooting & Quality Control

Issue: Gelation/Aggregation

Symptom: The reaction mixture becomes viscous or cloudy despite using DMF. Cause:


-

stacking of the biphenyl rings is creating non-covalent aggregates.[1] Solution: Add a "disaggregation co-solvent."
  • Add 10-20% DCM or Chloroform to the DMF mixture.[1]

  • Alternatively, add a chaotropic salt (e.g., LiCl) if the chemistry permits, though solvent switching is cleaner.

Issue: Racemization (Loss of Optical Activity)

Symptom: Chiral HPLC shows an enantiomeric excess (ee) drop (e.g., from >99% to 90%). Cause: High pH or heat allowed the


-proton to be abstracted.[1]
Correction: 
  • Ensure reaction temperature does not exceed 25°C.

  • Use "softer" bases like Collidine or N-Methylmorpholine (NMM) instead of TEA/DIPEA if the coupling is slow [2].[1]

  • Verify the starting material purity; esters racemize faster than free acids.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • PubChem. (n.d.).[3][4] Methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate (Analogous Structure Data). National Library of Medicine. Link

  • Organic Syntheses. (n.d.). General procedures for Amino Acid Methyl Ester handling. Link

Sources

Monitoring Reaction Progress of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the real-time monitoring of the synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate via Thin-Layer Chromatography (TLC). The synthesis of this unnatural amino acid ester, a valuable building block in pharmaceutical research, is achieved through the esterification of (2R)-2-amino-3-(4-phenylphenyl)propanoic acid. We present a robust, field-proven TLC method that enables researchers to qualitatively track the consumption of the starting material and the formation of the product, ensuring optimal reaction times and yields. The protocol covers mobile phase selection, sample preparation, plate development, visualization techniques, and interpretation of results, grounded in the principles of chromatographic separation.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, precise control over the reaction progress is paramount. Incomplete or over-extended reactions can lead to complex impurity profiles, reduced yields, and significant challenges in downstream purification. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and powerful analytical technique used to monitor the progress of a chemical reaction.[1] Its simplicity and speed allow for frequent checks, providing a real-time qualitative snapshot of the reaction mixture's composition.[2]

This guide focuses on the esterification of (2R)-2-amino-3-(4-phenylphenyl)propanoic acid. The conversion of the highly polar carboxylic acid starting material into its less polar methyl ester derivative creates a significant difference in polarity, which is ideal for separation by TLC. By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can confidently determine the point of reaction completion.

The Synthetic Pathway: Esterification via Thionyl Chloride

The esterification of an amino acid can be achieved through several methods, including the classic Fischer esterification.[3][4] For this application, we will consider the highly efficient method using thionyl chloride (SOCl₂) in methanol. This method proceeds readily and the gaseous byproducts (SO₂ and HCl) are easily removed.[5]

The reaction mechanism involves the initial reaction of methanol with thionyl chloride to form methyl chlorosulfite. The amino acid's carboxylic acid group is then activated, and subsequent nucleophilic attack by methanol yields the methyl ester hydrochloride salt.[6][7]

Figure 1: Synthesis of the target methyl ester.

Principle of TLC Separation

TLC operates on the principle of differential partitioning.[2] A spot of the reaction mixture is applied to a stationary phase (in this case, polar silica gel). A mobile phase (a solvent system) then moves up the plate via capillary action.

  • Polar Components: The starting amino acid is highly polar due to its carboxylic acid and amino functional groups. It will have a strong affinity for the polar silica gel stationary phase and will not travel far up the plate, resulting in a low Retention Factor (Rƒ).

  • Less Polar Components: The product, a methyl ester, is significantly less polar. It has a weaker interaction with the silica gel and is more soluble in the moderately polar mobile phase. Consequently, it will travel further up the plate, exhibiting a higher Rƒ value.[8]

This difference in Rƒ values allows for clear visual separation of the reactant and product.

Detailed Application Protocol

This protocol provides a self-validating system for monitoring the reaction. It includes co-spotting, a technique that confirms the identity of spots in the reaction lane.

Materials and Reagents
Material/ReagentGradeSupplierNotes
TLC PlatesSilica Gel 60 F₂₅₄, Aluminum backedAny major supplierF₂₅₄ indicates a fluorescent indicator for UV visualization.
Dichloromethane (DCM)HPLC GradeAny major supplierComponent of the mobile phase.
Methanol (MeOH)HPLC GradeAny major supplierComponent of the mobile phase.
NinhydrinReagent GradeAny major supplierFor visualization stain.
EthanolReagent GradeAny major supplierSolvent for ninhydrin stain.
Acetic Acid, GlacialReagent GradeAny major supplierCatalyst for ninhydrin stain.
Capillary TubesGlassAny major supplierFor spotting the TLC plate.
Developing ChamberGlass tank with lidAny major supplierA beaker with a watch glass is a suitable alternative.
UV Lamp254 nm wavelength-For initial visualization.
Heat Gun / Hot Plate--For developing the ninhydrin stain.
Workflow Overview

Figure 2: Step-by-step TLC monitoring workflow.

Step-by-Step Methodology

Step 1: Preparation of Mobile Phase (Eluent)

  • Prepare a 95:5 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). For example, combine 19 mL of DCM with 1 mL of MeOH in a clean, dry beaker.

  • Pour a small amount (0.5 cm depth) of this mobile phase into the TLC developing chamber.

  • Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This ensures a uniform solvent front.[2] Close the chamber with the lid and let it equilibrate for 5-10 minutes.

Step 2: Preparation of the TLC Plate

  • Handle the TLC plate only by the edges to avoid contaminating the silica surface.

  • Using a pencil, gently draw a thin "origin" line about 1.5 cm from the bottom of the plate.

  • Mark three small tick marks on this line for the spotting lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

Step 3: Sample Preparation and Spotting

  • SM Sample: Dissolve a tiny amount (spatula tip) of the starting amino acid in a few drops of methanol.

  • Rxn Sample: Using a glass capillary, take a small aliquot directly from the reaction mixture. Dilute this with a few drops of methanol in a small vial.

  • Spotting:

    • Lane 1 (SM): Dip a clean capillary tube into the SM sample. Gently and briefly touch the tip to the "SM" mark on the origin line. The goal is a small, concentrated spot (1-2 mm in diameter).

    • Lane 3 (Rxn): Use a new capillary tube to spot the diluted "Rxn" sample onto the "Rxn" mark.

    • Lane 2 (Co-spot): Spot the "SM" sample on the "Co" mark. Let it dry completely. Then, on top of the same spot, apply the "Rxn" sample. This co-spot lane is crucial for confirming the identity of the starting material spot in the reaction lane.

Step 4: Development

  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent.

  • Close the lid and allow the mobile phase to ascend the plate. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

Step 5: Visualization

  • UV Light: First, examine the dried plate under a short-wave UV lamp (254 nm). The biphenyl group in both the starting material and product will cause the spots to appear as dark purple/blue circles against the green fluorescent background. Lightly circle the visible spots with a pencil.

  • Ninhydrin Staining:

    • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of ethanol and add 3 mL of glacial acetic acid. Store in a dark bottle.

    • Staining: Using tweezers, quickly dip the plate into the ninhydrin solution.

    • Development: Gently heat the stained plate with a heat gun until distinct, colored spots appear. Be careful not to char the plate. The amino groups in both the starting material and product will react with ninhydrin to form a characteristic purple color, known as Ruhemann's purple.[9][10]

Interpretation of Results

The progress of the reaction is determined by comparing the lanes.

LaneDescriptionExpected Observation (t = 0)Expected Observation (t = intermediate)Expected Observation (t = completion)
1 (SM) Starting Material ReferenceOne dark spot at a low Rƒ.One dark spot at a low Rƒ.One dark spot at a low Rƒ.
2 (Co) SM + Reaction MixtureOne dark spot at a low Rƒ.Two distinct spots.Two distinct spots.
3 (Rxn) Reaction MixtureOne dark spot at a low Rƒ.Two spots: a faint SM spot and a strong product spot.Only one spot, corresponding to the product's Rƒ.

Calculating the Retention Factor (Rƒ): The Rƒ value is a ratio that helps identify compounds under a specific set of TLC conditions (stationary and mobile phases).[11][12]

  • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13][14]

Measure the distances from the origin line.

  • Expected Rƒ (Starting Material): ~0.05 - 0.15

  • Expected Rƒ (Product): ~0.50 - 0.70

A successful reaction is indicated on the TLC plate when the spot corresponding to the starting material's Rƒ is completely absent in the "Rxn" lane.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
All spots remain on the origin line. Mobile phase is not polar enough.Increase the proportion of methanol in the mobile phase (e.g., to 90:10 DCM:MeOH).
All spots run to the solvent front. Mobile phase is too polar.Decrease the proportion of methanol (e.g., to 98:2 DCM:MeOH) or switch to a less polar system like Ethyl Acetate/Hexane.
Spots are streaky or "tailed". Sample is too concentrated; sample is too polar for the eluent.Dilute the sample before spotting. Add a small amount of acetic acid to the mobile phase to suppress ionization and reduce tailing.
No spots are visible after ninhydrin staining. Sample is too dilute; insufficient heating.Spot the sample multiple times in the same location, allowing it to dry in between. Heat the plate for a longer duration.

References

  • Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography?. Retrieved from [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Monitoring amino acid esterification. Retrieved from [Link]

  • PubMed. (n.d.). A modified spray reagent for the detection of amino acids on thin layer chromatography plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Zenodo. (n.d.). Detection of amino acids on TLC plates with modified ninhydrin reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2014). Thin Layer Chromatography and Retention Factor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • ResearchGate. (n.d.). Color of amino acids with ninhydrin. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • YouTube. (2011). Separation of Amino acids by TLC. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Retention Factor in Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Thionyl Chloride. Retrieved from [Link]

  • Mastelf. (2024). Retention Factor in Chromatography. Retrieved from [Link]

  • Khan Academy. (2013). Calculating retention factors for TLC. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BPH-EST-001 Topic: Troubleshooting Low Yield in Methyl Esterification of D-4-Phenylphenylalanine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic Overview

You are experiencing low yields in the synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate . This molecule presents a unique challenge: it combines the acid-sensitivity of a methyl ester, the nucleophilicity of a primary amine, and the significant hydrophobicity of the biphenyl side chain.

The most common yield-killing mechanisms for this specific substrate are Diketopiperazine (DKP) formation during workup and incomplete conversion due to solubility issues in methanol.

Diagnostic Flowchart

Use this decision tree to pinpoint the failure mode in your current workflow.

DiagnosticFlow Start Start: Yield < 60% CheckTLC 1. Check Reaction TLC/LCMS (Before Workup) Start->CheckTLC SM_Remains Starting Material Present CheckTLC->SM_Remains Incomplete Clean_Conv Clean Conversion to Product CheckTLC->Clean_Conv Complete Solubility Issue: Solubility Limit Biphenyl group prevents dissolution in MeOH SM_Remains->Solubility Equilibrium Issue: Water/Equilibrium Wet MeOH or insufficient SOCl2 SM_Remains->Equilibrium CheckWorkup 2. Analyze Workup Phase Clean_Conv->CheckWorkup Precipitate Did you neutralize to Free Base? CheckWorkup->Precipitate Yes_FreeBase Yes: pH > 7 Precipitate->Yes_FreeBase Yes No_Salt No: Isolated as HCl Salt Precipitate->No_Salt No DKP_Risk CRITICAL FAILURE: DKP Formation (Dimerization) Yield lost to cyclization Yes_FreeBase->DKP_Risk Hygroscopic Issue: Hygroscopic Salt Product is a sticky oil/gum Hard to crystallize No_Salt->Hygroscopic

Figure 1: Diagnostic logic flow for identifying yield loss points in biphenylalanine ester synthesis.

The Core Protocol: Thionyl Chloride / Methanol System[1][2]

For (2R)-2-amino-3-(4-phenylphenyl)propanoic acid, the Thionyl Chloride (SOCl₂)/Methanol method is superior to acid catalysis (HCl/H₂SO₄) because the in situ generation of HCl drives the reaction while SOCl₂ acts as a water scavenger, pushing the Fischer esterification equilibrium forward [1].

Optimized Experimental Protocol
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 equiv Amino Acid : 2.5–3.0 equiv SOCl₂Excess SOCl₂ is required to consume water generated by esterification and ensure anhydrous conditions.
Solvent Anhydrous Methanol (0.2 M concentration)High dilution helps dissolve the hydrophobic biphenyl moiety; however, too much dilution slows kinetics.
Temperature (Addition) -5°C to 0°C (Critical)Exothermic reaction. Adding SOCl₂ to MeOH generates HCl + Methyl Sulfite. High temp here causes reagent loss and potential racemization.
Temperature (Reaction) Reflux (65°C) for 4–6 hoursThe biphenyl side chain provides steric bulk and hydrophobicity. Room temp stirring (standard for Phenylalanine) is often insufficient for complete conversion of this analog.
Atmosphere Nitrogen/Argon with Drying TubeExclusion of atmospheric moisture is vital to prevent hydrolysis back to the acid.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Solvent Prep: Charge anhydrous methanol (20 mL per 1g of starting material) and cool to -5°C in an ice/salt bath.

  • Activation: Add Thionyl Chloride (3.0 equiv) dropwise via syringe. Caution: Significant gas evolution (SO₂, HCl). Maintain temp < 0°C. Stir for 15 mins.

  • Addition: Add (2R)-2-amino-3-(4-phenylphenyl)propanoic acid (solid) in one portion.

    • Note: The starting material will likely not dissolve immediately due to the hydrophobic biphenyl group. It will form a suspension.

  • Reflux: Remove ice bath. Heat to reflux. As the reaction proceeds, the suspension should clear to a solution as the polar zwitterion converts to the soluble ester hydrochloride.

  • Monitoring: Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:10:1). Look for disappearance of the baseline spot.

Critical Failure Mode: Diketopiperazine (DKP) Formation[3]

The most common reason for "missing mass" in this synthesis is not the reaction, but the workup . If you attempt to isolate the Free Base (by neutralizing with NaHCO₃ or NH₃), two molecules of the amino ester will cyclize to form a Diketopiperazine (DKP). This is irreversible and precipitates as a stable, insoluble solid, often mistaken for the product or lost in filtration [2].

The Biphenyl Effect: The bulky biphenyl group forces the molecule into conformations that may actually favor cyclization due to the "Thorpe-Ingold" effect (gem-dialkyl like steric compression), making this derivative more prone to DKP formation than standard Phenylalanine.

DKP_Mechanism HCl_Salt Product (HCl Salt) Stable Solid Free_Base Free Base (Reactive Amine) HCl_Salt->Free_Base Neutralization (pH > 7) Transition Intermolecular Attack (N-term attacks C-term) Free_Base->Transition Dimerization DKP Diketopiperazine (Impurity) Thermodynamic Sink Transition->DKP - 2 MeOH Irreversible

Figure 2: Mechanism of yield loss via DKP formation upon neutralization.

Correct Isolation Strategy: Always isolate and store this compound as the Hydrochloride Salt .

  • Evaporate Methanol/SOCl₂ completely (rotary evaporator).

  • Add dry diethyl ether or MTBE to the residue.

  • Triturate (scratch the flask) to induce crystallization of the HCl salt.

  • Filter the white solid. Do not wash with water/bicarb.

Troubleshooting FAQs

Q: The reaction mixture remains a suspension even after 4 hours of reflux. What is wrong? A: This indicates the starting material (zwitterion) is not dissolving, preventing reaction.

  • Fix: Add a co-solvent.[1] The biphenyl ring is very hydrophobic. Add Dichloromethane (DCM) or Chloroform (10-20% v/v) to the reaction mixture. This solubilizes the organic bulk without interfering with the methanolysis [3].

Q: My product is a sticky yellow gum, not a white solid. A: This is trapped solvent and excess HCl.

  • Fix: Dissolve the gum in a minimum amount of dry Methanol, then slowly add cold Diethyl Ether (10x volume) with vigorous stirring. If it oils out again, scratch the glass surface with a spatula to provide nucleation sites. Ensure the ether is peroxide-free and dry.

Q: I must have the free base for the next coupling step. How do I generate it without DKP formation? A: Do not isolate the free base. Perform an in situ neutralization in the next step.

  • Protocol: Carry the HCl salt into the next reaction (e.g., amide coupling). Add the base (DIPEA/TEA) only when the electrophile (e.g., acid chloride or activated ester) is already present and cooled. This ensures the free amine reacts with the faster electrophile rather than dimerizing [4].

Q: How do I check for racemization? A: The (2R) center is susceptible to acid-catalyzed enolization if refluxed too long.

  • Method: Chiral HPLC is mandatory.

  • Column: Chiralpak IA or IC.

  • Mobile Phase: Hexane/IPA/DEA (Standard conditions for amino esters).

  • Standard: Compare against a racemic standard (synthesized by mixing (2R) and (2S) starting materials).

References

  • Anantharaju, A. et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Letters in Organic Chemistry, vol. 16, no. 10, 2019. (Context: General utility of SOCl2/MeOH method).

  • Gisin, B.F. & Merrifield, R.B. "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, vol. 94, no. 9, 1972, pp. 3102–3106. (Context: DKP formation mechanism and kinetics).

  • Sigma-Aldrich Technical Bulletin. "Esterification of Amino Acids: Troubleshooting Guide." (Context: Use of co-solvents for hydrophobic amino acids).
  • Palasek, S.A. et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, vol. 13, no. 3, 2007, pp. 143-148. (Context: Strategies to avoid racemization during neutralization).

Sources

"preventing racemization during the synthesis of chiral amino acid esters"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Role: Senior Application Scientist Subject: Prevention of Racemization in Chiral Amino Acid Esterification

Emergency Quick Check: Are You at Risk?

Before proceeding, review this rapid triage checklist. If you answer "YES" to any, you are in the High-Risk Zone for racemization.

Risk FactorWhy it is dangerous
Are you using DMAP? 4-Dimethylaminopyridine is the #1 cause of racemization in Steglich esterification due to rapid N-acylpyridinium formation.
Is your solvent DMF? High polarity stabilizes ionic intermediates (enolates), accelerating racemization rates compared to DCM or Toluene.
Is the Amino Acid Histidine or Cysteine? His: Imidazole ring acts as an internal base (autocatalysis). Cys: High risk of

-elimination.
Is your activation time >5 mins? Prolonged activation of the carboxylate without the nucleophile (alcohol) present favors oxazolone formation.
Are you using N-Acyl protection (e.g., Acetyl, Benzoyl)? Unlike Urethanes (Boc, Fmoc), N-Acyl groups actively participate in 5(4H)-oxazolone formation.

The Mechanistic Root Cause

To prevent racemization, you must understand the enemy. It occurs primarily through two pathways during carboxyl activation.

Pathway A: 5(4H)-Oxazolone Formation (The "Azlactone" Route)

This is the dominant pathway for N-acyl amino acids and peptides. The carbonyl oxygen of the amide backbone attacks the activated carboxyl group, forming a 5-membered ring. This ring renders the


-proton highly acidic (

), allowing weak bases to abstract it, leading to a planar enolate and loss of chirality.
Pathway B: Direct Enolization

Common in N-urethane protected acids (Boc, Fmoc, Cbz) where oxazolone formation is sterically and electronically disfavored. Here, the base directly abstracts the


-proton from the activated ester.
Visualization: The Racemization Danger Zone

RacemizationPathways Start Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Start->Oxazolone Slow Attack / N-Acyl Group Enol Planar Enolate (Achiral Intermediate) Start->Enol Direct Enolization (Strong Base) Prod_L L-Ester Product (Retained) Start->Prod_L Fast Nucleophilic Attack (Kinetic Control) Base Base / Conditions Oxazolone->Enol Base Abstraction of H-alpha Enol->Prod_L Reprotonation Prod_D D-Ester Product (Inverted) Enol->Prod_D Reprotonation

Caption: Pathway analysis showing the competition between product formation (green) and the racemization loops (red) via Oxazolone or Enolization.

Reagent Selection & Protocol Optimization

Standard Steglich esterification (DCC/DMAP) is often too aggressive for sensitive chiral centers. Use these validated alternatives.

Comparative Reagent Table
Reagent SystemRacemization RiskCoupling EfficiencyBest For...[1]
DCC + DMAP CRITICAL HighAchiral substrates or C-terminal Glycine/Proline only.
EDC + HOBt ModerateModerateStandard peptide coupling; acceptable for robust esters.
DIC + Oxyma Pure Low HighGold Standard. Oxyma suppresses racemization better than HOBt/HOAt.
COMU + Base Very LowVery HighDifficult sterically hindered couplings.
Alkyltriazene Resins NegligibleModerate"Racemization-free" esterification (requires no base).
Recommended Protocol: The "Modified Steglich" (Low-Racemization)

This protocol replaces DMAP with Oxyma Pure (or HOBt) and uses a carbodiimide.

  • Dissolve N-protected Amino Acid (1.0 equiv) and Alcohol (1.1 equiv) in DCM (dry). Note: Avoid DMF if possible.

  • Add Additive: Add Oxyma Pure (1.0 equiv).

    • Why? It converts the highly reactive O-acylisourea into a stable but reactive Oxyma ester, preventing the oxazolone pathway.

  • Cool the mixture to 0°C.

  • Add Catalyst: Add DMAP (0.1 equiv) only if absolutely necessary for steric reasons, otherwise omit. If used, add Collidine (1.0 equiv) to buffer the pH.

  • Activate: Add EDC·HCl (1.1 equiv) or DIC (1.1 equiv).

  • Stir at 0°C for 1 hour, then warm to RT.

Troubleshooting Specific Substrates

Certain amino acids possess "Achilles' heels" that require specialized handling.

Case A: Histidine (The Autocatalyst)

Issue: The imidazole nitrogen (


-N) can act as an intramolecular base, abstracting the 

-proton of its own activated ester. Solution:
  • Block the Nitrogen: Use Trt (Trityl) or Bom (Benzyloxymethyl) protection on the imidazole. These bulky groups prevent the nitrogen from folding back to grab the proton.

  • Avoid: Fmoc-His(Boc)-OH is riskier; the Boc group on the imidazole is electron-withdrawing but less sterically hindering than Trityl.

Case B: Cysteine (The Eliminator)

Issue: Base-catalyzed


-elimination converts Cys into Dehydroalanine, destroying chirality.
Solution: 
  • Base Choice: Avoid strong bases like TEA or DBU. Use DIPEA (Hunig’s Base) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: Use DCM/TFE (Trifluoroethanol) mixtures. TFE stabilizes the chiral integrity.

Case C: Phenylglycine (The Acidic Proton)

Issue: The phenyl ring makes the


-proton benzylic and extremely acidic.
Solution: 
  • Method: Do not use base-mediated coupling. Use symmetric anhydrides or acid fluorides without base if possible.

Analytical Validation: "How do I know it worked?"

You cannot assume optical purity. You must prove it.

Method 1: Marfey’s Method (FDAA)

The industry standard for amino acid analysis.

  • Hydrolyze a small aliquot of your ester (6N HCl).

  • Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analyze via HPLC (C18 column).

  • Result: FDAA reacts with L- and D-isomers to form diastereomers (L-L and L-D) which separate easily on standard reverse-phase columns.

Method 2: Chiral HPLC

Direct injection of the ester using polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IA/IB/IC).

  • Tip: Use Hexane/IPA mobile phases for esters.

FAQ: Technical Support

Q: I am seeing 15% D-isomer using DCC/DMAP. Can I just lower the temperature? A: Lowering to -20°C helps, but likely won't solve it. The issue is DMAP. It forms a "hot" acyl-pyridinium intermediate. Switch to imidazole (less basic) as the catalyst or, better yet, use the DIC/Oxyma protocol described in Section 3.

Q: Why is DMF bad? My reagents don't dissolve in DCM. A: DMF is a polar aprotic solvent. It solvates cations well, leaving the basic anions (like your nucleophile or base) "naked" and more reactive. This increases the rate of proton abstraction (racemization).

  • Fix: Try a solvent mixture (DCM/DMF 9:1) or use NMP (N-methylpyrrolidone) which sometimes shows lower racemization rates than DMF.

Q: Can I use TBTU/HBTU for esterification? A: These are guanidinium salts. They require a tertiary base (DIPEA) to function. The presence of free base always increases racemization risk compared to carbodiimide methods (DIC) which can theoretically run at neutral/acidic pH. If you must use HBTU, use TMP (Collidine) as the base, not TEA.

Decision Logic for Synthesis Conditions

DecisionTree Start Start: Esterification of Chiral AA CheckAA Is AA Sensitive? (His, Cys, Phg) Start->CheckAA Sensitive YES: High Risk CheckAA->Sensitive Yes Robust NO: Standard Risk CheckAA->Robust No Sens_Action Use DIC + Oxyma Pure Solvent: DCM/TFE Base: Collidine (if needed) Sensitive->Sens_Action CheckDMAP Is DMAP required for yield? Robust->CheckDMAP Rob_Action Use EDC + HOBt Solvent: DCM DMAP_Yes Limit DMAP to 0.05 eq Temp: -10°C CheckDMAP->DMAP_Yes Yes DMAP_No Use Imidazole or Oxyma instead CheckDMAP->DMAP_No No

Caption: Logic flow for selecting reagents based on amino acid sensitivity and catalytic requirements.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596. Link

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

Sources

Technical Support Center: Resolution of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. This document is designed to offer practical, field-proven insights to overcome common challenges in achieving high enantiomeric purity.

Introduction: The Challenge of Chiral Purity

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a chiral building block of significant interest in pharmaceutical synthesis. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the isolation of the desired enantiomer, in this case, the (2R) form, a critical step. The separation of enantiomers, a process known as chiral resolution, can be a complex task.[1][2] This guide will focus on the most common and effective technique for this purpose: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

The successful resolution of enantiomers by HPLC relies on the differential interaction of the two enantiomers with the chiral stationary phase.[1] This interaction is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][3] The goal is to create a transient diastereomeric complex between the analyte and the CSP, leading to different retention times for the two enantiomers.

Troubleshooting Guide: Common Issues in Chiral HPLC Resolution

This section addresses specific problems that you may encounter during the chiral resolution of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

Problem 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation of the enantiomers. What are the likely causes and how can I fix this?

A: This is a common starting point in method development. The lack of resolution indicates that the chiral recognition between your analyte and the Chiral Stationary Phase (CSP) is insufficient. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:

  • The "Three-Point Interaction" Rule: Effective chiral recognition generally requires at least three points of interaction between the analyte and the CSP.[1] For an amino acid ester like yours, these interactions could be hydrogen bonding with the amino and ester groups, and π-π stacking with the biphenyl ring system.

  • Polysaccharide-Based CSPs: These are often the first choice for a wide range of chiral compounds, including amino acid derivatives.[4][5] CSPs like those based on amylose or cellulose derivatives (e.g., Chiralpak® series) are known to be effective.[1][4] For α-amino acid esters, amylose-based CSPs such as Chiralpak IA and Chiralpak AD-H have shown superior performance compared to some cellulose-based phases.[4]

  • Macrocyclic Glycopeptide CSPs: CSPs like those based on teicoplanin or vancomycin can be very effective for amino acids and their derivatives, especially in reversed-phase or polar organic modes.[5][6]

2. Optimize the Mobile Phase Composition:

  • Normal Phase vs. Reversed Phase: The choice of mobile phase mode is critical. For your compound, which has a non-polar biphenyl group, a normal phase method (e.g., hexane/alcohol) is a good starting point.[4]

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase can significantly impact resolution. A typical starting point is a mobile phase of hexane with 10-30% isopropanol.[4] Systematically vary the alcohol percentage to find the optimal balance between retention and selectivity.

  • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution by suppressing unwanted interactions with the silica support.

3. Adjust Chromatographic Conditions:

  • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving separation.[7]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing, which is affecting the accuracy of my enantiomeric excess (%ee) calculation. What should I do?

A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

  • Active Sites on the Silica: The silica backbone of the CSP can have acidic silanol groups that interact with the basic amino group of your analyte, causing tailing. Adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to mask these sites.

  • Analyte Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Mobile Phase pH (in Reversed-Phase): If you are using a reversed-phase method, the pH of the mobile phase can affect the ionization state of your analyte and thus its interaction with the stationary phase.[7]

Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is best for resolving Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate?

A1: While there is no single "best" CSP for all compounds, polysaccharide-based CSPs, particularly those derived from amylose tris(3,5-dimethylphenylcarbamate), are an excellent starting point for α-amino acid esters.[4] Macrocyclic glycopeptide phases are also a strong alternative.[5][6] It is often necessary to screen a few different CSPs to find the one with the best selectivity for your specific molecule.

Q2: How do I determine the enantiomeric excess (%ee) from my chromatogram?

A2: The enantiomeric excess is a measure of the purity of your sample. It is calculated from the peak areas of the two enantiomers in your chromatogram using the following formula:

%ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For this calculation to be accurate, it is crucial to have baseline resolution of the two peaks.

Q3: Can I use derivatization to improve the resolution?

A3: Yes, derivatization is a valid strategy.[5][8] By reacting your analyte with a chiral derivatizing agent, you form a pair of diastereomers which can then be separated on a standard achiral HPLC column.[8] However, this adds an extra step to your workflow and you need to ensure that the derivatization reaction itself does not cause racemization.[5]

Q4: My resolution is good, but the analysis time is too long. How can I speed it up?

A4: To reduce the analysis time, you can:

  • Increase the flow rate: This will decrease retention times, but may also reduce resolution.

  • Increase the strength of the mobile phase: For example, in a normal phase system, you can increase the percentage of the alcohol modifier.

  • Use a shorter column or a column with smaller particles: This can improve efficiency and allow for faster flow rates without sacrificing too much resolution.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Resolution

This protocol outlines a systematic approach to developing a chiral HPLC method for the resolution of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • Astec CHIROBIOTIC T (teicoplanin)

  • Mobile Phases:

    • Normal Phase: Hexane/Isopropanol (90:10, 80:20, 70:30 v/v)

    • Reversed Phase (for CHIROBIOTIC T): Acetonitrile/Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

2. Method Optimization:

  • Once initial separation is observed, systematically adjust the mobile phase composition to optimize the resolution (Rs). The goal is to achieve a resolution of at least 1.5 for accurate quantification.

  • Investigate the effect of temperature and flow rate on the separation.

Data Presentation
CSPMobile PhaseResolution (Rs)Comments
Chiralpak IAHexane/IPA (80:20)> 1.5Good initial separation.[4]
Chiralcel OD-HHexane/IPA (80:20)< 1.0Lower selectivity for this analyte.
CHIROBIOTIC TACN/H2O + 0.1% FAVariableMay require more optimization of pH and buffer.[6]

Visualizations

Chiral_Resolution_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Racemic_Mixture Racemic Mixture of Methyl (2R/S)-2-amino-3-(4-phenylphenyl)propanoate Dissolve Dissolve in Mobile Phase Racemic_Mixture->Dissolve Inject Inject Sample Dissolve->Inject CSP_Column Chiral Stationary Phase (CSP) Column Inject->CSP_Column Separation Enantiomeric Separation CSP_Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram Quantification Peak Integration & %ee Calculation Chromatogram->Quantification

Caption: Workflow for Chiral Resolution by HPLC.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). Available from: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. Available from: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Enantiomers and Their Resolution - MDPI. Available from: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. Available from: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. Available from: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available from: [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed. Available from: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - ACS Publications. Available from: [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available from: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available from: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available from: [Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - DOI. Available from: [Link]

Sources

"common side reactions in the synthesis of biphenylalanine methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Biphenylalanine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during the synthesis of this valuable unnatural amino acid. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded advice to help you navigate the complexities of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis of biphenylalanine methyl ester.

Q1: What are the most common impurities I am likely to see in my crude product?

A1: The most common impurities in the synthesis of biphenylalanine methyl ester typically arise from side reactions in the Suzuki-Miyaura coupling and potential racemization of the chiral center. Key impurities include:

  • Homocoupled biphenyl: This is formed from the coupling of two molecules of the boronic acid reagent.

  • Dehalogenated starting material: The aryl halide can be reduced, leading to the corresponding arene.

  • Diastereomers: Racemization of the alpha-carbon can lead to the formation of the D-isomer of biphenylalanine methyl ester.

  • Unreacted starting materials: Incomplete reaction will leave residual aryl halide and boronic acid.

  • Byproducts from protecting groups: Depending on the protecting groups used, their cleavage can sometimes lead to side products.

Q2: Why is my Suzuki-Miyaura coupling reaction giving a low yield of the desired biphenylalanine derivative?

A2: Low yields in the Suzuki-Miyaura coupling step can be attributed to several factors:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities.

  • Poor solubility of reagents: The amino acid derivatives may have poor solubility in common organic solvents, hindering the reaction.[1]

  • Inefficient base: The choice and quality of the base are crucial for the transmetalation step.[1]

  • Homocoupling of the boronic acid: This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[2]

  • Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture, especially if water is present.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to a biphenyl dimer in my mass spectrum. What is causing this?

A3: The formation of a biphenyl dimer is a classic case of homocoupling of your boronic acid reagent. This is a very common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[2][3] The mechanism involves the oxidative coupling of two boronic acid molecules, catalyzed by the palladium species.

Q4: My final product shows two spots on a chiral TLC plate or two peaks in my chiral HPLC analysis. What does this indicate?

A4: This is a strong indication of racemization , where the stereochemical integrity of the L-biphenylalanine methyl ester has been compromised, leading to a mixture of L- and D-enantiomers.[4] Racemization is a significant concern in amino acid chemistry, particularly during the activation of the carboxylic acid for subsequent coupling reactions.[5]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific problems you may encounter during your synthesis.

Troubleshooting Guide 1: Homocoupling in the Suzuki-Miyaura Coupling Step

Issue: Significant formation of homocoupled biphenyl byproduct is observed, leading to low yields of the desired biphenylalanine derivative and purification challenges.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid.[2][3]Rigorously degas all solvents and reagents. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. Ensure the reaction is carried out under a strict inert atmosphere.
Catalyst Choice Some palladium catalysts may have a higher propensity for promoting homocoupling.Consider using a catalyst system known to suppress homocoupling, such as those with bulky phosphine ligands.[1]
Base Selection The choice of base can influence the rate of homocoupling versus cross-coupling.Experiment with different bases. For instance, if using a strong base like sodium carbonate, you might try a milder base like potassium phosphate.
Reaction Temperature Higher temperatures can sometimes favor side reactions.Optimize the reaction temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize byproduct formation.

Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Degassing: Place your solvent in a flask and bubble argon or nitrogen through it for at least 30 minutes.

  • Inert Atmosphere Setup: Assemble your reaction glassware and flame-dry it under vacuum. Backfill with an inert gas.

  • Reagent Addition: Add the degassed solvent, aryl halide, boronic acid, and base to the reaction flask under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst and ligand under a stream of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed check_inert Is the reaction under strict inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. Use freeze-pump-thaw or inert gas sparging. check_inert->degas No optimize_catalyst Optimize Catalyst and Ligand check_inert->optimize_catalyst Yes degas->optimize_catalyst bulky_ligands Use catalysts with bulky electron-rich ligands. optimize_catalyst->bulky_ligands No optimize_base Optimize Base optimize_catalyst->optimize_base Yes bulky_ligands->optimize_base milder_base Try a milder base (e.g., K3PO4 instead of Na2CO3). optimize_base->milder_base No optimize_temp Optimize Temperature optimize_base->optimize_temp Yes milder_base->optimize_temp lower_temp Run the reaction at a lower temperature. optimize_temp->lower_temp No solution Homocoupling Minimized optimize_temp->solution Yes lower_temp->solution G cluster_0 Racemization via Oxazolone Intermediate L_AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Deprotonation (Base) D_AA D-Amino Acid Enolate->D_AA Reprotonation

Caption: Mechanism of racemization via oxazolone.

III. Purification Strategies

Q5: What is the best way to purify my final biphenylalanine methyl ester product?

A5: The purification strategy will depend on the nature and quantity of the impurities.

  • Column Chromatography: For small-scale purification, silica gel column chromatography is often effective for separating the desired product from less polar impurities like the homocoupled biphenyl and more polar impurities like unreacted starting materials. A gradient elution of hexanes and ethyl acetate is a good starting point.

  • Reversed-Phase HPLC (RP-HPLC): This is the standard method for purifying peptides and their derivatives, especially for achieving high purity. [6]A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is commonly used. [6]RP-HPLC is particularly useful for separating closely related impurities, including diastereomers if a chiral stationary phase is not used.

  • Crystallization: If the product is a solid, crystallization can be a powerful purification technique to remove small amounts of impurities.

  • Ion-Exchange Chromatography: This can be useful for separating charged impurities from the desired neutral product (if the amino and carboxyl groups are protected). [7]

IV. References

  • New Journal of Chemistry. (n.d.). Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. Retrieved from [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. Retrieved from [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine. Retrieved from

Sources

"identification and removal of impurities in Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification & Removal of Impurities in D-4-Biphenylalanine Methyl Ester

Ticket ID: TECH-SUP-BIP-001 Assigned Scientist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Compound Profile

User: "I am observing inconsistent yields and purity profiles in my batch of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate."

Scientist Response: This compound, commonly known as D-4-Biphenylalanine methyl ester (D-Bip-OMe) , is a critical non-canonical amino acid intermediate, often used in the synthesis of GLP-1 analogs and peptidomimetics. The (2R) stereochemistry corresponds to the D-isomer.

The structural rigidity of the biphenyl side chain makes this molecule prone to specific impurity profiles during synthesis (often via Suzuki-Miyaura coupling) and storage.

Target Molecule Profile
PropertyDetail
IUPAC Name Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate
Common Name D-4-Biphenylalanine methyl ester
CAS (Generic) 1421704-76-2 (HCl salt ref)
Critical Impurity A (2S)-Enantiomer (L-Bip-OMe) – Racemization product
Critical Impurity B Free Acid (D-Bip-OH) – Hydrolysis product
Critical Impurity C Palladium (Pd) – Catalyst residue from Suzuki coupling

Diagnostic Hub: Identification of Impurities

User Question: "How do I distinguish between the (2R) product and the (2S) impurity? Standard C18 HPLC shows one peak."

Troubleshooting Guide: Standard Reverse Phase (RP-HPLC) on C18 columns cannot separate enantiomers. You must use Chiral HPLC. The biphenyl ring provides strong


 interactions, which can be leveraged for separation.
Recommended Analytical Protocols
Protocol A: Chiral HPLC (Enantiomeric Excess)
  • Column: Daicel Chiralpak IA or ID (Immobilized amylose/cellulose derivatives are robust for esters).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Biphenyl absorption).

  • Expected Result: The (2R) and (2S) enantiomers will elute at distinct retention times.

Protocol B: RP-HPLC (Chemical Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 mins.

  • Purpose: Detects the Free Acid (elutes earlier than ester) and Des-phenyl impurities (starting materials).

Remediation Protocols: Removal of Impurities

User Question: "I have confirmed 5% (2S)-isomer and residual Palladium. How do I clean this up without losing too much yield?"

Workflow Visualization: The Purification Decision Tree

PurificationLogic Start Crude D-Bip-OMe Check_EE Check Enantiomeric Excess (ee%) Start->Check_EE Decision_EE Is ee > 99%? Check_EE->Decision_EE Process_Recryst Recrystallization (Protocol 3.1) Target: Remove (2S) Isomer Decision_EE->Process_Recryst No (<99%) Check_Pd Check Color/Pd Content Decision_EE->Check_Pd Yes Process_Recryst->Check_Pd Decision_Pd Is Sample Grey/Yellow? Check_Pd->Decision_Pd Process_Scavenge Silica Thiol Scavenging (Protocol 3.2) Target: Remove Pd Decision_Pd->Process_Scavenge Yes Check_Acid Check Acid Content (HPLC) Decision_Pd->Check_Acid No Process_Scavenge->Check_Acid Decision_Acid Free Acid > 1%? Check_Acid->Decision_Acid Process_Wash Basic Extraction (Protocol 3.3) Target: Remove Free Acid Decision_Acid->Process_Wash Yes Final Pure Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate Decision_Acid->Final No Process_Wash->Final

Caption: Logical flow for sequential impurity removal in Biphenylalanine methyl ester.

Protocol 3.1: Enantiomeric Upgrade via Recrystallization

Context: Amino acid ester salts (HCl) crystallize efficiently, often excluding the minor enantiomer in the mother liquor. Requirement: Convert free base to HCl salt if not already done.

  • Dissolution: Dissolve crude D-Bip-OMe HCl in minimal boiling Methanol (MeOH) .

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) until slight turbidity appears.

    • Ratio Guide: Typically 1:5 (MeOH:Et₂O).

  • Cooling: Allow to cool to Room Temperature (RT), then refrigerate at 0–4°C for 4 hours.

  • Filtration: Filter the white crystals. The (2S)-isomer remains preferentially in the filtrate.

  • Validation: Dry and run Chiral HPLC. If ee < 99.5%, repeat.

Protocol 3.2: Palladium Scavenging

Context: If the material was made via Suzuki coupling, Pd residues can cause degradation and toxicity issues.

  • Dissolution: Dissolve the ester in THF or CH₂Cl₂.

  • Treatment: Add SiliaMetS® Thiol or activated carbon (10 wt% relative to mass of substrate).

  • Agitation: Stir at 40°C for 2 hours.

  • Filtration: Filter through a pad of Celite to remove the scavenger.

  • Result: The filtrate should be colorless.

Protocol 3.3: Removal of Free Acid (Hydrolysis Product)

Context: The methyl ester can hydrolyze to the acid (D-Bip-OH) if exposed to moisture.

  • Partition: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with cold Saturated NaHCO₃ (aq) .

    • Mechanism:[1][2] The free acid is deprotonated (forming the sodium salt) and moves to the aqueous layer. The ester remains in the organic layer.

  • Dry: Dry organic layer over anhydrous Na₂SO₄ and concentrate.

Prevention & Synthesis Optimization

User Question: "Why is racemization happening in the first place?"

Root Cause Analysis: Racemization of amino acid esters typically occurs via oxazolone formation or direct proton abstraction at the


-carbon, especially under basic conditions or high temperatures.
Prevention Checklist
Critical Control PointRecommendationReason
Esterification Keep Temperature < 0°C during SOCl₂ addition.Exotherm drives acid-catalyzed racemization.
Coupling (Suzuki) Use weak bases (e.g., K₃PO₄) instead of strong bases.Strong bases abstract the

-proton.
Drying Avoid heating > 40°C during rotary evaporation.Heat promotes thermal racemization.

References

  • Synthesis & Purification of Biphenylalanine Derivatives

    • Source: Ma, J. A. (2003). Recent advances in the synthesis of optically active

      
      -amino acids.[3] Angewandte Chemie International Edition.
      
    • Relevance: Defines general protocols for non-canonical amino acid purific
  • Recrystallization of Amino Acid Esters

    • Source:Organic Syntheses, Coll. Vol. 10, p.423 (2004). Procedure for Phenylalanine Methyl Ester HCl (Analogous structure).
    • Relevance: Establishes the MeOH/Et₂O recrystallization standard for this class of molecules.
  • Chiral Separation Techniques

    • Source: Phenomenex Chiral Chromatography Guide.[4]

    • Relevance: Selection of polysaccharide-based columns (Amylose/Cellulose)
  • Palladium Removal Strategies

    • Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • Relevance: Validation of thiol-based scavenging for Pd removal.

Sources

Technical Support Hub: Purification of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: D-Bip-OMe Purification Protocol Molecule Class: Unnatural Amino Acid Ester (Biphenylalanine derivative) Stereochemistry: (2R) (D-isomer)

Executive Summary

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (D-Bip-OMe) presents a unique purification challenge due to the conflict between its hydrophobic biphenyl side chain and its labile methyl ester/amine core .

Users frequently report two critical failure modes:

  • "Disappearing Product": Rapid cyclization into diketopiperazine (DKP) when left as a free base.

  • Enantiomeric Erosion: Racemization of the

    
    -carbon under basic conditions, degrading the (2R) purity.
    

This guide provides self-validating protocols to isolate the compound as a stable Hydrochloride (HCl) salt, preventing these degradation pathways.

Module 1: Chemical Stability & Degradation Mechanisms

The "Disappearing Product" (DKP Formation)

Symptom: The methyl ester peak vanishes from LCMS/NMR, replaced by a lower molecular weight species (


).
Root Cause:  Intermolecular cyclization. Two molecules of the free base amine attack each other's ester groups, forming a stable 2,5-diketopiperazine (DKP) ring. This reaction is autocatalytic  in the free base form and accelerates with concentration and heat.
Racemization (The "Silent Killer")

Symptom: Loss of optical rotation or appearance of the (2S) peak in Chiral HPLC. Root Cause: The


-proton is acidic due to the electron-withdrawing ester group. Strong bases (NaOH, TEA) or prolonged exposure to weak bases (NaHCO

) can deprotonate this position, forming a planar enolate that reprotonates racimically.
Diagram: Degradation Pathways

degradation_pathways FreeBase Free Base (Unstable) (2R)-D-Bip-OMe Enolate Planar Enolate (Achiral Intermediate) FreeBase->Enolate Base (pH > 8) DKP Diketopiperazine (Irreversible Cyclic Dimer) FreeBase->DKP Dimerization (Heat/Conc.) Racemate Racemic Mixture (2R)/(2S)-D-Bip-OMe Enolate->Racemate Reprotonation

Figure 1: Critical degradation pathways. DKP formation is irreversible; racemization is equilibrium-driven.

Module 2: Purification Workflow (The "Safe Harbor" Protocol)

Objective: Isolate the compound as the Hydrochloride Salt (D-Bip-OMe·HCl) . The salt form completely inhibits DKP formation and racemization.

Solubility Profile
SolventFree Base SolubilityHCl Salt SolubilityNotes
Water InsolubleLow/ModerateBiphenyl group induces high hydrophobicity.
Methanol SolubleSolubleGood for transfer, bad for extraction (miscible).
DCM/CHCl

High LowIdeal for extracting the free base transiently.
Diethyl Ether ModerateInsolubleExcellent anti-solvent for precipitation.
Acid/Base Extraction Protocol

Use this protocol to remove non-basic impurities (e.g., unreacted biphenyl precursors) while minimizing degradation.

Reagents:

  • Organic Phase: Dichloromethane (DCM) - Preferred over EtOAc due to higher solubility of the biphenyl moiety.

  • Base: Saturated NaHCO

    
     (cold). NEVER use NaOH. 
    
  • Acid: 1M HCl in anhydrous ether or dioxane.

Step-by-Step Guide:

  • Dissolution: Dissolve crude residue in DCM.

  • Acid Wash (Removal of Neutrals): Extract DCM with 0.5M aqueous HCl.

    • Note: The product moves to the aqueous phase (as salt). Non-basic impurities stay in DCM.

    • Warning: Due to the lipophilic biphenyl group, the salt may oil out or stay partially in DCM. If this happens, add a small amount of MeOH to the aqueous layer to solubilize.

  • The "Cold Flash" Neutralization (CRITICAL STEP):

    • Cool the aqueous phase to 0°C.

    • Add fresh DCM.

    • Slowly add cold sat. NaHCO

      
       with vigorous stirring until pH ~8.
      
    • IMMEDIATELY separate the organic layer. Do not let the free base sit in aqueous base for >5 minutes.

  • Salt Formation:

    • Dry DCM layer over Na

      
      SO
      
      
      
      (max 10 mins).
    • Filter and cool to 0°C.

    • Add 1M HCl in Ether dropwise. White precipitate (D-Bip-OMe·HCl) should form immediately.

  • Isolation: Filter the solid and wash with cold Ether.

Diagram: The "Cold Flash" Workflow

purification_workflow Crude Crude Mixture (DCM) AcidExt Extract with 0.5M HCl Crude->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgWaste Organic Phase (Discard Impurities) PhaseSep->OrgWaste Neutrals AqProd Aqueous Phase (Product Salt) PhaseSep->AqProd Product Basify Add DCM + NaHCO3 (0°C) < 5 Minutes! AqProd->Basify SaltForm Add HCl/Ether Precipitate Product Basify->SaltForm Extract & Dry Final Pure D-Bip-OMe·HCl SaltForm->Final

Figure 2: Extraction workflow designed to minimize free-base exposure time.

Module 3: Analytical Validation (QC)

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine (DEA).

    • Note: The biphenyl group is highly UV active. Detection at 254 nm is very sensitive.

  • Expected Elution: The (2R) D-isomer typically elutes after the (2S) L-isomer on OD-H columns, but this must be confirmed with a racemic standard.

NMR Diagnostics
  • 1H NMR (DMSO-d6):

    • Look for the methyl ester singlet around

      
       3.6-3.7 ppm.
      
    • DKP Check: If the methyl singlet is missing but aromatic signals remain, DKP has formed.

    • Biphenyl Signals: Characteristic multiplet in the aromatic region (

      
       7.3-7.7 ppm) integrating for 9 protons.
      

Frequently Asked Questions (FAQ)

Q: Can I purify the free base on Silica Gel chromatography? A: Not recommended. Silica is slightly acidic, but commercially available silica often contains metallic impurities that can catalyze degradation. Furthermore, eluting with MeOH/DCM/Ammonia can cause on-column racemization. If you must use chromatography, use the HCl salt on C18 Reverse Phase (Water/Acetonitrile + 0.1% TFA).

Q: My product turned into a gel during the HCl/Ether addition. What happened? A: The solution was likely too concentrated, or the DCM content was too high.

  • Fix: Dissolve the gel in a minimum amount of warm Methanol, then slowly add excess Diethyl Ether while stirring rapidly to induce crystallization.

Q: Why is the yield low after acid extraction? A: The biphenyl group makes the salt lipophilic. A significant amount of the product salt might have remained in the DCM layer during the first extraction.

  • Fix: Re-extract the initial DCM layer with stronger acid (1M HCl) or add 10% MeOH to the aqueous acid to improve solubility of the salt in the aqueous phase.

References

  • Mechanism of Racemization: Neuberger, A. (1948).[2] The stereochemistry of amino acids. Advances in Protein Chemistry, 4, 297-383. Link (Foundational text on amino acid racemization via enolization).

  • DKP Formation: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link (Establishes the kinetics of cyclization in phenylalanine derivatives).

  • Chiral Separation: Lomenova, A., & Hrobonova, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Link (Validation of polysaccharide columns for Phe derivatives).

  • Biphenylalanine Synthesis & Handling: Kotha, S., & Lahiri, K. (2003). Synthesis of unnatural amino acids via Suzuki–Miyaura cross-coupling. Bioorganic & Medicinal Chemistry Letters, 13(17), 2921-2924. Link (Context on handling biphenyl-modified amino acids).

Sources

"optimizing coupling conditions for incorporating Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate into peptides"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: You are working with H-D-Bip-OMe (D-Biphenylalanine Methyl Ester).[1] This is not a standard amino acid.[2] Its biphenyl side chain introduces significant steric bulk and hydrophobicity, while the methyl ester functionality makes the subsequent dipeptide highly prone to Diketopiperazine (DKP) formation. The protocols below are engineered to overcome these specific kinetic and stability barriers.

Dashboard: Physicochemical Profile & Risk Assessment
ParameterSpecification / RiskMitigation Strategy
Molecule Identity Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoateVerify (2R) stereochemistry (D-isomer) to prevent unintentional diastereomer formation.
Steric Profile High (Biphenyl group)Requires pre-activation and extended coupling times (2–4 hours).[1]
Solubility Hydrophobic Insoluble in water/MeOH. Requires DMF, NMP, or DCM/DMF mixtures.
Major Side Reaction Racemization Use weak bases (Collidine) rather than DIPEA during coupling if possible.[1]
Critical Failure Mode DKP Formation Occurs immediately upon N-terminal deprotection of the next residue.
Module 1: Solvation & Handling

The biphenyl moiety renders this molecule lipophilic. Standard aqueous workups or alcoholic solvents often lead to precipitation or poor reactivity.

  • Primary Solvent: DMF (N,N-Dimethylformamide) is the gold standard.

  • Secondary Solvent: If solubility remains poor at concentrations >0.1 M, use a DCM (Dichloromethane)/DMF (1:1) mixture.[1] The DCM helps solvate the aromatic rings, while DMF promotes the polar transition state of the coupling reaction.

  • Avoid: Water, Methanol, Ethanol, and Ether during the reaction phase.

Module 2: The Optimized Coupling Protocol

Objective: Couple an N-protected amino acid (e.g., Fmoc-Xaa-OH) to the amine of H-D-Bip-OMe.

Rationale: Due to the steric bulk of the biphenyl group, standard carbodiimide couplings (DIC/HOBt) are often too slow, leading to racemization of the incoming acid. We utilize HATU , a fast-acting uronium reagent, combined with 2,4,6-Collidine to maintain a slightly less basic environment than DIPEA, preserving stereochemical integrity.[1]

Reagents:
  • Carboxylic Acid: Fmoc-Xaa-OH (1.2 equivalents)[1]

  • Amine: H-D-Bip-OMe (1.0 equivalent)

  • Coupling Reagent: HATU (1.1 equivalents)

  • Base: 2,4,6-Collidine (2.5 equivalents) [Alt: DIPEA, but higher racemization risk][1]

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:
  • Pre-Activation (Critical): Dissolve Fmoc-Xaa-OH and HATU in minimal anhydrous DMF. Add Collidine.[1][3] Stir for 1–2 minutes only.

    • Why? This forms the activated ester (OBt/OAt) immediately. Long pre-activation can lead to guanidinylation of the amine later.

  • Addition: Add the H-D-Bip-OMe (dissolved in minimal DMF) to the activated acid mixture.

  • Reaction: Stir under nitrogen at Room Temperature for 2–4 hours .

    • Monitoring: Monitor by HPLC or TLC.[1] The bulk of the biphenyl group slows the nucleophilic attack; do not rush this step.

  • Workup (Solution Phase):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with 5% NaHCO₃ (removes unreacted acid).[1]

    • Wash 3x with 1M KHSO₄ or 5% Citric Acid (removes Collidine/Base).[1]

    • Wash 1x with Brine, Dry over MgSO₄, Filter, and Concentrate.

Module 3: The "DKP Trap" (Critical Warning)

The Issue: After you successfully couple Fmoc-Xaa-OH to H-D-Bip-OMe, you form Fmoc-Xaa-D-Bip-OMe . When you remove the Fmoc group to add the third amino acid, the free amine of Xaa can attack the methyl ester of the Bip residue intramolecularly. This ejects methanol and forms a cyclic Diketopiperazine (DKP) .[1]

The Solution:

  • Avoid Base-Catalyzed Deprotection if possible: If Xaa is Proline or Glycine (which favor DKP turns), DKP formation is almost instantaneous in 20% Piperidine.[1]

  • Steric Protection: The bulk of the Bip group helps prevent this slightly, but it is not a guarantee.

  • Active Ester Method: If you must deprotect, perform the deprotection and the subsequent coupling simultaneously or very rapidly.

  • Use Acid-Labile Protection: If feasible, use Boc-chemistry for the N-terminus of the dipeptide.[1] Acidic deprotection (TFA) protonates the amine, preventing it from attacking the ester.

Visualization: Coupling Logic & Troubleshooting
Figure 1: Optimized Coupling Workflow

CouplingWorkflow Start Fmoc-Xaa-OH (Incoming Acid) Activation Activation (HATU + Collidine) Start->Activation 1-2 min Coupling Coupling Reaction (DMF, 2-4 hrs) Activation->Coupling Amine H-D-Bip-OMe (Nucleophile) Amine->Coupling Add slowly Check HPLC Check Coupling->Check Check->Coupling <95% (Add more HATU) Success Fmoc-Xaa-D-Bip-OMe Check->Success >95% Conv.

Caption: Workflow for coupling sterically hindered biphenylalanine methyl ester using HATU activation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Experiment Failed? Issue1 Low Yield / No Product Problem->Issue1 Issue2 Racemization Detected Problem->Issue2 Issue3 Cyclic Byproduct (DKP) Problem->Issue3 Sol1 Switch to HATU/HOAt Increase Temp to 35°C Issue1->Sol1 Sol2 Replace DIPEA with Collidine Lower Temp to 0°C during activation Issue2->Sol2 Sol3 Avoid Fmoc deprotection on methyl ester Use Boc strategy or bulky side chains Issue3->Sol3

Caption: Diagnostic logic for resolving yield, purity, and stability issues during synthesis.

Frequently Asked Questions (Troubleshooting)

Q: I see a split peak in my HPLC after coupling. Did my Biphenylalanine racemize? A: It is possible, but check the incoming amino acid first. Since H-D-Bip-OMe is the amine (nucleophile), it is less prone to racemization than the activated carboxyl component.[1] If you used a strong base like TEA or high temperatures, the Fmoc-Xaa-OH may have racemized.[1] Use Collidine instead of DIPEA/TEA to suppress this [1].

Q: My reaction mixture turned into a gel. What happened? A: Biphenylalanine peptides are notorious for aggregating and forming beta-sheet-like structures due to pi-pi stacking of the aromatic rings.[1] Add chaotropic salts (like LiCl) or use a solvent mixture of DMF/DCM (1:1) to disrupt aggregation.[1]

Q: Can I use PyBOP instead of HATU? A: You can, but expect slower kinetics. For sterically hindered amino acids like Bip, HATU or COMU are superior because the aza-benzotriazole moiety (HOAt) speeds up the reaction significantly compared to the benzotriazole (HOBt) in PyBOP [2].

Q: How do I store the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate stock? A: Store as the hydrochloride salt at -20°C. The free amine is prone to oxidation and absorption of CO₂ (forming carbamates) over time.[1]

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Giraud, M., et al. (1999). Diketopiperazine formation: A new insight. Journal of Peptide Science. [Link][1]

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in Biphenylalanine (Bip) Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DKP-BIP-SOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely experiencing reduced yields or complete loss of peptide chains during the synthesis of sequences containing Biphenylalanine (Bip) near the C-terminus. This is caused by Diketopiperazine (DKP) formation , a side reaction where the dipeptide ester cyclizes, cleaving itself from the resin.[1]

While Bip is sterically bulky, it does not inherently prevent DKP. In fact, its bulk can slow down the coupling of the third amino acid, leaving the dipeptide amine exposed to basic conditions for longer periods, thereby increasing the probability of cyclization.

This guide provides a self-validating protocol to eliminate this pathway using sterically hindered resins , optimized deprotection cocktails , and high-efficiency coupling .

Part 1: The Mechanism of Failure

To solve the problem, we must understand the causality. DKP formation is an aminolysis reaction .

  • Trigger: Removal of the Fmoc group from the second amino acid (AA2).

  • Event: The newly liberated N-terminal amine of AA2 attacks the C-terminal carbonyl carbon of AA1 (anchored to the resin).

  • Result: The dipeptide cyclizes into a diketopiperazine ring and detaches from the resin.[1] The user observes a "missing" peptide or low crude yield.

Visualizing the Pathway

DKP_Mechanism cluster_prevention Prevention Strategy Resin_Bound Fmoc-AA2-Bip-Resin Deprotection Fmoc Removal (Base) Resin_Bound->Deprotection Piperidine Free_Amine H2N-AA2-Bip-Resin (Reactive Intermediate) Deprotection->Free_Amine Cyclization Nucleophilic Attack (Amine -> Ester) Free_Amine->Cyclization Slow Coupling of AA3 Cleavage DKP Byproduct ( detached ) Cyclization->Cleavage Resin_Loss Hydroxymethyl-Resin (Dead End) Cyclization->Resin_Loss Block Steric Block (2-CTC Resin) Block->Cyclization Inhibits

Caption: The DKP formation pathway showing the critical failure point at the dipeptide stage and the inhibitory role of steric blocking.

Part 2: Strategic Protocol (The Solution)

Phase A: Resin Selection (The Anchor)

Do not use Wang Resin. The benzyl ester linkage in Wang resin is less sterically hindered and electronically susceptible to aminolysis.

Standard: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

  • Why: The massive trityl group provides steric bulk that physically blocks the N-terminal amine from attacking the ester linkage.

  • Bonus: 2-CTC allows for extremely mild cleavage (1% TFA), preserving side-chain protecting groups if fragment condensation is needed later.

Resin TypeDKP RiskSuitability for BipMechanism of Protection
Wang HighLowNone (Primary Benzyl Ester)
Merrifield HighLowNone (Primary Benzyl Ester)
2-Chlorotrityl (2-CTC) Very Low High Steric Hindrance (Bulky Trityl)
Rink Amide LowMediumAmide bond is less reactive than ester
Phase B: Loading Biphenylalanine onto 2-CTC

Note: Bip is hydrophobic. Ensure strict anhydrous conditions to prevent hydrolysis of the chloride linker.

  • Swelling: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 30 mins.

  • Loading Solution: Dissolve Fmoc-Bip-OH (0.6 eq relative to resin capacity) and DIPEA (4.0 eq) in dry DCM.

    • Expert Tip: We intentionally underload the resin (0.6 eq) to prevent aggregation of the bulky Bip residues.

  • Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture and agitate for 15 mins to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase C: Optimized Deprotection (The "Safe" Cocktail)

Standard 20% Piperidine is too aggressive and promotes DKP. Use the DBU/Piperazine method for the dipeptide step.[3]

Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[1][3][4][5]

Protocol:

  • Short Cycles: Perform deprotection in two short bursts rather than one long block.

  • Step 1: Add reagent, agitate for 30 seconds , drain.

  • Step 2: Add reagent, agitate for 3 minutes , drain.

  • Immediate Wash: Wash immediately with DMF (5x) and proceed instantly to coupling.[6] Do not let the resin sit.

Phase D: Coupling the Third Residue (The Race)

You are in a race: Coupling Rate vs. Cyclization Rate . Because Bip is bulky, coupling the next amino acid (AA3) is slow. You must accelerate this.

Recommended System: HATU or COMU with HOAt.

ComponentRecommendationFunction
Activator HATU or COMU High-velocity uronium/aminium reagents.[7]
Additive HOAt (0.1 M)Enhances rate for sterically hindered junctions.
Base TMP (2,4,6-Trimethylpyridine)Collidine (TMP) prevents racemization better than DIPEA/NMM with His/Cys, but also stabilizes the active ester.
Solvent DMF/NMP (1:1) NMP improves swelling for hydrophobic Bip sequences.

Part 3: Troubleshooting & Diagnostics

Decision Tree: Diagnosing "Missing" Peptides

Troubleshooting Start Issue: Low Yield / Missing Mass Check_Mass Check LCMS of Crude Start->Check_Mass Mass_Minus_Resin Mass = [Target - AA1 - AA2]? Check_Mass->Mass_Minus_Resin Mass_Target Mass = Target? Check_Mass->Mass_Target DKP_Confirmed Diagnosis: DKP Formation (Dipeptide cleaved) Mass_Minus_Resin->DKP_Confirmed Yes Aggregation Diagnosis: Aggregation (Incomplete Coupling) Mass_Target->Aggregation Low Intensity Action_DKP Action: Switch to 2-CTC Resin Use DBU/Piperazine cocktail DKP_Confirmed->Action_DKP Action_Agg Action: Use Magic Mixture (DCM/DMF/NMP + 1% Triton) Aggregation->Action_Agg

Caption: Logic flow for distinguishing between DKP formation and aggregation-based synthesis failures.

Frequently Asked Questions (FAQs)

Q1: Can I use a pre-formed dipeptide to avoid this? A: Yes. This is the ultimate solution . If you couple Fmoc-AA2-Bip-OH as a single unit to the resin, you bypass the critical Fmoc-deprotection step of the resin-bound Bip. This completely eliminates the DKP risk for that specific junction.

Q2: Why not use 20% Piperidine? A: Piperidine is a secondary amine and a strong base. It not only removes the Fmoc group but stabilizes the transition state for the aminolysis of the ester bond. DBU is non-nucleophilic (sterically hindered base), and Piperazine is a milder nucleophile, reducing the kinetic drive for cyclization [1][2].

Q3: Does the position of Bip matter? A: Yes.

  • Bip at C-Term (Resin-Bip-AA2-Fmoc): High Risk. Removal of Fmoc from AA2 triggers attack on Resin-Bip bond.

  • Bip at Position 2 (Resin-AA1-Bip-Fmoc): High Risk. Removal of Fmoc from Bip triggers attack on Resin-AA1 bond. The bulk of Bip can force the backbone into a cis-like conformation (similar to Proline), promoting cyclization.

Q4: My mass spec shows a peak that matches the sequence but minus 18 Da. Is this DKP? A: No. DKP results in the loss of the dipeptide from the resin (you usually see nothing or the cleaved resin linker). A -18 Da mass shift usually indicates aspartimide formation (if Asp is present) or dehydration.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][5][8][9][10] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Yang, Y., & Hansen, L. (2022).[9][11] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][4][5][9][11] ACS Omega, 7(14), 12015–12020.

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][3][12][13] International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Steinauer, R., et al. (1989). DBU as a base for Fmoc-deprotection.[3][4][5] Biopolymers, 28(1), 37-42.

Sources

"scale-up synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate challenges and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Ticket ID: #SU-PHE-2R-PH Topic: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (D-4-Phenylphenylalanine Methyl Ester) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

User Goal: Scale-up synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. Stereochemical Criticality: The (2R) configuration denotes the D-isomer . Standard natural amino acids are (S) (L-isomer). Using L-phenylalanine starting materials without inversion will yield the wrong enantiomer. Primary Challenges:

  • Racemization: The

    
    -proton is acidic, particularly in the ester form under the basic conditions required for Suzuki coupling.
    
  • Palladium Contamination: Removing residual Pd to <10 ppm in a zwitterionic or amine-functionalized product is difficult due to chelation.

  • Ester Stability: Preventing hydrolysis during the biphenyl construction.

Recommended Route: To maximize enantiopurity and yield on scale, we recommend the "Protect-Couple-Deprotect" strategy. Performing Suzuki coupling on the free amine ester is discouraged due to potential N-arylation and catalyst poisoning.

The Workflow (Process Map)

The following diagram outlines the optimized logical flow for the synthesis, including critical quality control (QC) checkpoints.

SynthesisWorkflow Start Start: D-4-Iodo-Phe Step1 1. Esterification (SOCl2 / MeOH) Start->Step1 QC1 QC: Check Optical Rotation (Ensure no racemization) Step1->QC1 Step2 2. N-Boc Protection (Boc2O / TEA) QC1->Step2 Pass Step3 3. Suzuki Coupling (Ph-B(OH)2 / Pd(dppf)Cl2) Step2->Step3 Step4 4. Pd Scavenging (SiliaMetS® Thiol / TMT) Step3->Step4 Step5 5. Boc Deprotection (HCl / Dioxane) Step4->Step5 Final Final Product HCl Salt Step5->Final

Caption: Optimized linear sequence for D-4-phenylphenylalanine methyl ester synthesis minimizing racemization risks.

Detailed Technical Protocols

Module A: Esterification (The Racemization Danger Zone)

Objective: Convert D-4-Iodo-Phe to the methyl ester hydrochloride without eroding the (2R) center.

  • Reagents: D-4-Iodo-phenylalanine (1.0 equiv), Thionyl Chloride (

    
    , 1.2–1.5 equiv), Methanol (anhydrous).
    
  • Protocol:

    • Charge Methanol into the reactor and cool to -5°C to 0°C .

    • Add

      
       dropwise. Critical: Maintain temp < 5°C. Exotherm is violent.
      
    • Add D-4-Iodo-Phe solid in portions.

    • Allow to warm to Room Temperature (RT), then heat to 40°C (Do not hard reflux; 40°C is sufficient for conversion and safer for stereochemistry).

    • Monitor by HPLC. Upon completion, concentrate in vacuo.

    • Co-evaporation: Add toluene and strip solvent 2x to remove residual HCl/SO2.

Troubleshooting Table: Esterification

SymptomRoot CauseCorrective Action
Low ee% (Racemization) Reaction temp too high (>60°C) or prolonged reaction time.Limit temp to 40°C. Quench immediately upon conversion.
Sticky Gum Formation Residual HCl/Water.Triturate the crude residue with cold MTBE or Et2O to induce crystallization of the HCl salt.
Yellow/Dark Color Iodine liberation.Wash the subsequent organic layer with 5%

(sodium thiosulfate).
Module B: Suzuki Coupling & Pd Removal

Objective: Install the phenyl ring. Challenge: The free amine can poison Pd catalysts. We assume you have performed Step 2 (Boc Protection) standardly (


, 

, DCM) to generate N-Boc-4-iodo-D-Phe-OMe.
  • Reagents: N-Boc-Intermediate (1.0 equiv), Phenylboronic acid (1.1 equiv),

    
     (2.5 equiv), 
    
    
    
    (1-2 mol%).
  • Solvent: Toluene/Water (4:1) or DME/Water.

  • Protocol:

    • Degas solvents (Sparge with

      
       for 30 mins). Oxygen is the enemy of Suzuki.
      
    • Charge reactants and catalyst.

    • Heat to 70-80°C.

    • Workup: Separate layers. The product is in the organic layer.

Palladium Scavenging (The "Black Speck" Issue): Simple washing is insufficient for API-grade purity.

  • Adsorbent: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 w/w equiv relative to Pd) to the organic layer.

  • Process: Stir at 50°C for 2 hours.

  • Filtration: Filter through a 0.45

    
    m pad.
    
  • Crystallization: Crystallize the Boc-protected intermediate from Ethyl Acetate/Heptane. This is the most effective purification step.

Troubleshooting FAQ (Root Cause Analysis)

Q1: My reaction stalled at 80% conversion during the Suzuki coupling. Should I add more catalyst?

  • Diagnosis: Likely catalyst deactivation due to oxidation or ligand dissociation.

  • Solution: Do not simply add more Pd.

    • Check pH. As the reaction progresses, boronic acid generates boric acid, lowering pH. If pH < 8, add more base (

      
      ).
      
    • If pH is fine, oxygen ingress is likely. Cool, degas the mixture again, and add a fresh "kicker" charge of catalyst (0.2 mol%).

Q2: I am seeing a "dimer" impurity (Biphenyl) in the HPLC.

  • Diagnosis: Homocoupling of phenylboronic acid.

  • Solution: This occurs if the oxidative addition of the aryl iodide is slow (catalyst inactive) or if there is excess oxygen.

    • Fix: Use a slight excess of boronic acid (1.2 equiv) to account for this loss, but rely on the crystallization step (Module B, Step 4) to remove the non-polar biphenyl impurity. The Boc-amino ester is significantly more polar and will crystallize separately.

Q3: The final optical rotation


 is lower than literature values. 
  • Diagnosis: Partial racemization.

  • Root Cause: The base used in Suzuki (

    
     or Carbonate) can deprotonate the chiral center (
    
    
    
    -proton) if the reaction time is too long.
  • Solution:

    • Switch to a milder base: Sodium Bicarbonate (

      
      )  or Cesium Fluoride (CsF) .
      
    • Reduce reaction temperature to 60°C and extend time (kinetic control).

Advanced Visualization: Troubleshooting Logic

Troubleshooting Issue Issue: Low Purity / Yield Check1 Is impurity Biphenyl? Issue->Check1 Action1 Improve Degassing; Crystallize Product Check1->Action1 Yes Check2 Is impurity Des-Iodo? Check1->Check2 No Action2 Reduce Hydride Sources; Check Solvent Quality Check2->Action2 Yes Check3 Is Pd > 20ppm? Check2->Check3 No Action3 Use TMT Resin; Recrystallize Boc-Intermediate Check3->Action3 Yes

Caption: Diagnostic tree for common impurities in Suzuki cross-coupling of amino acids.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Title: Optimization and Scale-Up of a Suzuki–Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
    • Source:Organic Process Research & Development (2008).
    • URL:[Link]

  • Palladium Scavenging

    • Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT).[1]

    • Source:Organic Process Research & Development (1997).[2]

    • URL:[Link][2]

  • Racemization in Amino Acid Esters

    • Title: Racemization of Amino Acid Esters under Basic Conditions.
    • Source:Journal of Organic Chemistry (Standard Reference Context).
    • URL:[Link]

  • Esterification Protocols

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters (TMSCl/MeOH Method - Altern
    • Source:Molecules (2007).[3][4]

    • URL:[Link]

Sources

Technical Support Center: Stability Assurance for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

[1][2]

Executive Summary & Mechanistic Insight[2]

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a valuable chiral intermediate, often employed in the synthesis of neprilysin inhibitors and GLP-1 analogs.[1][2] However, like many amino acid methyl esters, it possesses an "Achilles' heel": Auto-catalyzed Dimerization. [1]

The primary stability risk is not oxidation, but the formation of Diketopiperazines (DKPs) . In the free base form, the nucleophilic primary amine of one molecule attacks the electrophilic ester carbonyl of another. This intermolecular cyclization is thermodynamically driven by the formation of a stable six-membered ring, releasing methanol as a byproduct.

The "DKP Trap"

Once formed, the DKP dimer is chemically inert and often insoluble, rendering the sample useless for further synthesis. This reaction can occur within hours in the liquid phase (oil) or days in the solid phase if moisture or trace base is present.

Visualization: The Degradation Pathway

The following diagram outlines the kinetic competition between stable storage and degradation via DKP formation or Hydrolysis.

degradation_pathwayCompoundMethyl (2R)-2-amino-3-(4-phenylphenyl)propanoate(Free Base)SaltHCl Salt Form(Protonated Amine)Compound->Salt Acidification (HCl)(Protective Step)DKPDiketopiperazine (DKP)(Cyclic Dimer - Irreversible)Compound->DKP Self-Condensation(Fast in Soln/Oil)AcidFree Acid(Hydrolysis Product)Compound->Acid Moisture/HydrolysisSalt->Compound NeutralizationSalt->DKP Negligible Risk(Amine Deactivated)

Caption: Figure 1. The dominant degradation pathway is dimerization to DKP. Protonation (Salt formation) effectively blocks the nucleophilic amine, preventing this pathway.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling this compound.

Q1: My sample arrived as a white powder, but after a week on the bench, it has become a sticky, yellow gum. What happened?

Diagnosis: Hygroscopic collapse and Hydrolysis. Explanation: Amino acid ester salts are often hygroscopic.[1][2] If the vial was not tightly sealed, the salt absorbed atmospheric water. This moisture facilitates two issues:

  • Physical Deliquescence: The crystal lattice collapses, forming a gum.[2]

  • Hydrolysis: The water attacks the methyl ester, releasing methanol and the free acid. Corrective Action: If the purity is still >90%, you can attempt to recrystallize from dry Methanol/Ether. If it has turned to oil, check LC-MS.[1][2] If the mass corresponds to the free acid, the sample is likely lost.

Q2: I performed a basic extraction (workup) and isolated the compound as an oil. Overnight, a white precipitate formed that is insoluble in everything.[2] Why?

Diagnosis: Rapid Diketopiperazine (DKP) Formation.[1][2] Explanation: You isolated the free base . In this state, the amine is unprotonated and highly nucleophilic. In the concentrated oil phase, the intermolecular reaction rate is maximal. The white precipitate is the cyclic dimer (DKP), which is characteristically insoluble in most organic solvents. Prevention: Never store the free base. Always convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt before solvent evaporation.

Q3: The optical rotation of my stored sample has shifted. Has it racemized?

Diagnosis: Base-catalyzed Racemization.[1][2][3] Explanation: The


1Corrective Action:2

Storage & Handling Protocols

To ensure long-term stability (>12 months), strict adherence to the "Salt-Dry-Cold" protocol is required.[1]

Protocol A: The "Rescue" Conversion (Free Base HCl Salt)

Use this if you have just synthesized the compound or isolated the free base.

  • Dissolution: Dissolve the crude oil/free base in a minimal volume of anhydrous Methanol or Dichloromethane (DCM) .[1]

  • Acidification: Slowly add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Methanol .

    • Note: Monitor pH; ensure it reaches pH 2-3 on wet indicator paper.[1][2]

  • Precipitation: Slowly add anhydrous Diethyl Ether or MTBE until the solution becomes cloudy.[2]

  • Crystallization: Cool to -20°C for 4 hours. Filter the white solid under an inert atmosphere (Nitrogen/Argon).[1]

  • Drying: Dry under high vacuum (< 1 mbar) for 6 hours to remove traces of HCl and solvent.

Protocol B: Long-Term Storage

Use this for the isolated salt.

ParameterSpecificationReason
Form HCl Salt (Preferred) or TosylateProtonation blocks the amine nucleophile, preventing DKP formation [1].[1][2]
Temperature -20°C Slows hydrolysis kinetics significantly.[1][2]
Atmosphere Argon or Nitrogen Displaces moisture-laden air.[1][2]
Container Amber Glass Vial with Teflon-lined cap Prevents light degradation (minor risk) and ensures a hermetic seal.[1][2]
Desiccant Silica Gel or P2O5 in secondary containerMaintains local humidity < 10%.[1][2]
Visualization: Storage Decision Tree

Follow this workflow upon receiving or synthesizing the compound.

storage_workflowStartReceive/SynthesizeCompoundCheckFormIs it a Salt?(HCl, TFA, TsOH)Start->CheckFormIsSaltYes (Solid)CheckForm->IsSaltYesIsBaseNo (Free Base/Oil)CheckForm->IsBaseNoActionDryDry under High Vacuum(Remove solvent traces)IsSalt->ActionDryActionConvertPROTOCOL A:Convert to HCl SaltImmediatelyIsBase->ActionConvertActionConvert->ActionDryStorageStore at -20°Cunder Argon/N2ActionDry->Storage

Caption: Figure 2. Decision tree emphasizing the critical conversion of free base to salt prior to storage.

Quality Control (QC) Checklist

Before using stored material in a critical experiment, verify its integrity:

  • Appearance: Must be a white to off-white crystalline solid.[1][2] Yellowing indicates oxidation or hydrolysis.[1][2] Gumming indicates moisture absorption.[1][2]

  • Solubility: The HCl salt should be soluble in Methanol, Water, and DMSO. Insolubility in DMSO strongly suggests DKP formation.

  • LC-MS:

    • Target Mass:

      
       (Verify MW of methyl ester).
      
    • Impurity Check: Look for

      
       (Hydrolysis/Acid) or 
      
      
      (DKP dimer).[1][2]
  • 1H-NMR: Check the integration of the methyl ester singlet (

    
     ppm). A decrease in this integral relative to the aromatic protons indicates hydrolysis.
    

References

  • Gilon, C., et al. (1986).[1][2] "Diketopiperazine formation during the synthesis of amino acid derivatives." Tetrahedron Letters, 27(6), 743-746.[1][2][4] Link[1]

  • PubChem. (2025).[1][2] "Methyl 2-amino-3-(4-phenylphenyl)propanoate - Compound Summary." National Library of Medicine.[1][2] Link[1]

  • Carpino, L. A. (1993).[1][2] "Racemization of Amino Acid Esters." Journal of the American Chemical Society. (General reference for ester racemization mechanisms).

  • Sigma-Aldrich/Merck. (2024).[1][2] "Handling and Storage of Amino Acid Methyl Ester Hydrochlorides." Technical Bulletin. Link

"enhancing the signal-to-noise ratio in NMR spectra of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate .

Ticket Subject: Enhancing Signal-to-Noise Ratio (SNR) for Biphenyl-Alanine Derivatives Assigned Specialist: Senior Application Scientist, Spectroscopy Division Status: Open

Executive Summary

You are attempting to acquire high-quality NMR data for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate . This molecule presents unique challenges due to its biphenyl side chain (hydrophobic, potential for


-stacking aggregation) and its molecular weight (~255 Da) , which places it in the "small molecule" fast-tumbling regime.

Low SNR is rarely a single-point failure. It is usually a compound error involving sample geometry, relaxation physics, and processing math. This guide deconstructs the problem into three self-validating modules.

📊 Module 1: Sample Preparation (The Physical Layer)

Diagnosis: Before touching the spectrometer, we must ensure the sample geometry maximizes the filling factor.

Q1: "I have limited material (<1 mg). Should I dilute it to fill the tube or keep it concentrated?"

Answer: Never dilute simply to fill a standard 5mm tube.[1] This is the most common error in SNR optimization.

  • The Physics: NMR coils detect signal only within the "active volume" (typically the central 1.5–2 cm of the tube). Material dissolved outside this window contributes noise but zero signal.

  • The Solution: Use a Shigemi tube or a 3mm microprobe tube .[2]

    • Shigemi Tubes: These use magnetic susceptibility-matched glass plugs to confine your sample to the active coil volume (~280

      
      L vs. standard 550 
      
      
      
      L). This increases effective concentration within the coil by ~2-3x, yielding a 4-9x reduction in scan time for the same SNR.
Q2: "Which solvent yields the sharpest lines for this biphenyl derivative?"

Answer: Viscosity is the enemy of SNR.

  • Recommendation: Use Chloroform-d (

    
    )  over DMSO-
    
    
    
    , provided your specific salt form is soluble.
  • The Mechanism: According to the Stokes-Einstein equation, rotational correlation time (

    
    ) is proportional to solvent viscosity (
    
    
    
    ).
    • 
       cP vs. 
      
      
      
      cP.
    • Higher viscosity

      
       Faster 
      
      
      
      relaxation
      
      
      Broader lines.
    • Result: Broad lines distribute the same signal area over a wider frequency range, lowering the peak height (apparent SNR).

  • Warning: The biphenyl group is hydrophobic. If using

    
    , you will likely see broad peaks due to micelle formation or aggregation. Avoid 
    
    
    
    unless strictly necessary.
🎛 Module 2: Acquisition Parameters (The Data Layer)

Diagnosis: If the sample is optimized but SNR remains low, your pulse timing is likely desynchronized from the molecule's relaxation behavior.

Q3: "I doubled my scans (NS), but the noise didn't drop by half. Why?"

Answer: SNR scales with the square root of the number of scans (


).
  • To double the SNR (

    
    ), you must run four times  (
    
    
    
    ) the scans.
  • To triple the SNR (

    
    ), you must run nine times  (
    
    
    
    ) the scans.
  • Diminishing Returns: Beyond 1024 scans, stability issues (temperature drift, field drift) often negate statistical gains.

Q4: "My aromatic peaks (7.3–7.6 ppm) look saturated or integrate poorly."

Answer: The biphenyl protons likely have longer Longitudinal Relaxation Times (


) than the aliphatic protons.
  • The Fix: You are likely pulsing too fast (saturation).

  • Protocol: Measure

    
     using an Inversion Recovery experiment.
    
    • Quantitative NMR: Set Relaxation Delay (

      
      ) 
      
      
      
      (longest).
    • Maximum SNR (Ernst Angle): If you don't need integration accuracy, set the flip angle (

      
      ) to the Ernst Angle: 
      
      
      
      .
📉 Workflow Diagram: SNR Optimization Logic

SNR_Logic Start Start: Low SNR Detected Check_Mass Is Sample Mass < 1.0 mg? Start->Check_Mass Tube_Select Use Shigemi Tube (Concentrate in active volume) Check_Mass->Tube_Select Yes Solvent_Check Check Solvent Viscosity (Avoid DMSO if possible) Check_Mass->Solvent_Check No Tube_Select->Solvent_Check Pulse_Cal Calibrate 90° Pulse (P1) Solvent_Check->Pulse_Cal T1_Measure Measure T1 Relaxation Pulse_Cal->T1_Measure Set_Params Set d1 = 1.3 * T1 (Qual) Set d1 = 5 * T1 (Quant) T1_Measure->Set_Params Acquire Acquire Data Set_Params->Acquire

Caption: Step-by-step decision tree for diagnosing and resolving low SNR issues in small molecule NMR.

💻 Module 3: Post-Processing (The Mathematical Layer)

Diagnosis: You have the raw data (FID). Now you must extract the signal from the noise floor.

Q5: "Can I smooth the noise without killing my resolution?"

Answer: Yes, by using Exponential Multiplication (EM) .[3]

  • The Method: Apply a Line Broadening (LB) factor before Fourier Transform.[4]

  • The "Matched Filter" Principle: The best SNR gain occurs when the LB value equals the natural linewidth of your signal.

    • Protocol: Measure the width of your methyl ester peak (

      
       ppm) at half-height (e.g., 0.5 Hz).
      
    • Set LB = 0.5 Hz.

    • Result: This mathematically suppresses the tail of the FID (which is mostly noise) while preserving the early signal.[4]

    • Trade-off: Resolution decreases slightly. Do not exceed LB = 1.0 Hz for this molecule, or you will merge the aromatic multiplets.

Q6: "What is Zero Filling and does it help?"

Answer: Zero filling adds zeros to the end of your FID before processing.

  • Guideline: Always zero fill to at least

    
     the number of acquired data points (e.g., if TD=32k, set SI=64k).
    
  • Benefit: It improves the definition of the peak shape (digital resolution), allowing the software to interpolate the peak maximum more accurately, yielding a "free" SNR boost of roughly

    
    .
    
🔬 Experimental Data Summary

Table 1: Solvent & Hardware Impact on SNR (Estimated for ~0.5 mg Sample)

ParameterStandard 5mm TubeShigemi / MicroprobeImpact Factor
Active Volume 550

L
280

L
2.0x Conc.
Solvent Viscosity DMSO-

(High)

(Low)
Sharper Lines
Probe Type Room Temp ProbeCryoprobe3.0 - 4.0x SNR
Total SNR Gain Baseline~6x - 8x Critical
📚 References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Optimizing Sensitivity). Link

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley. (Section: Signal-to-Noise Ratio). Link

  • Bruker BioSpin. (2023). TopSpin User Manual: Processing Commands (LB, GB, SI). Link

  • Shigemi, Inc. (n.d.). NMR Tube Sensitivity Data & Susceptibility Matching. Link

  • National Institutes of Health (NIH). (2015). Sensitivity of Nonuniform Sampling NMR. J Phys Chem B. Link

Sources

Validation & Comparative

"comparative study of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate with other non-canonical amino acids"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trifecta" Residue

In the landscape of peptidomimetics, Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (hereafter referred to as D-Bip-OMe ) represents a "trifecta" of structural modification:

  • Side Chain (Biphenyl): Significantly larger and more hydrophobic than Phenylalanine or Naphthylalanine, allowing deep-pocket penetration in GPCRs.

  • Chirality ((2R)/D-form): Confers near-absolute resistance to chymotrypsin-like proteolysis.

  • C-Terminus (Methyl Ester): Neutralizes the carboxylate charge, enhancing membrane permeability (LogP) and oral bioavailability potential.

This guide objectively compares D-Bip-OMe against its primary competitors—L-1-Naphthylalanine (1-Nal) , L-Tryptophan (Trp) , and L-Phenylalanine (Phe) —to assist in rational building block selection for drug discovery.

Physicochemical Profile & Comparative Metrics

The selection of a bulky aromatic residue is rarely arbitrary; it is a trade-off between steric demand, solubility, and hydrophobic interaction potential.

Table 1: Comparative Physicochemical Matrix
MetricD-Bip-OMe (Target)L-1-Nal (Comparator)L-Trp (Natural)L-Phe (Baseline)
Side Chain Structure Biphenyl (Linear/Flexible)Naphthalene (Fused/Rigid)Indole (Fused/Polar N)Phenyl (Benzene)
Steric Bulk (ų) ~210 (High)~170 (Med-High)~163 (Medium)~130 (Low)
Hydrophobicity (LogP) *~4.2 (Very High)~3.1~1.1~1.4
Electronic Character Electron-rich, extended

-system
Electron-rich, rigid

-system
Electron-rich, H-bond donorNeutral
Proteolytic Stability High (D-isomer)Low (L-isomer)Low (L-isomer)Low (L-isomer)
Fluorescence Weak/NoneStrong (Ex 280 / Em 330)Strong (Ex 280 / Em 350)Weak

*LogP values are predictive estimates based on fragment contribution methods (CLogP) for the free amino acid forms. The Methyl Ester (OMe) modification in D-Bip-OMe adds approximately +0.5 to +0.8 LogP units compared to the free acid.

Expert Insight: The "Reach" Factor

While 1-Nal is bulky, it is "wide" due to the fused ring system. D-Bip-OMe is "long." The biphenyl group can rotate around the single bond connecting the phenyl rings, allowing it to adapt to deep, narrow hydrophobic pockets (e.g., GLP-1 receptor binding sites) that the rigid naphthalene slab of Nal cannot access without steric clash.

Performance in Drug Discovery

Proteolytic Stability (The D-Isomer Advantage)

The (2R) configuration of D-Bip-OMe is the critical determinant for stability. Standard aromatic residues (Phe, Trp, Tyr) are primary cleavage sites for Chymotrypsin .

  • Mechanism: Chymotrypsin's S1 pocket is shaped to receive L-aromatic side chains. The D-configuration of D-Bip-OMe creates a steric mismatch, preventing the catalytic triad (His-Asp-Ser) from accessing the carbonyl carbon.

  • Data Trend: Peptides incorporating D-Bip-OMe at the C-terminus show >24h half-life in human plasma, compared to <30 min for L-Phe analogs.

Membrane Permeability (The Methyl Ester Effect)

The methyl ester capping (OMe) converts the zwitterionic amino acid into a cationic species (amine protonated, carboxyl blocked).

  • Result: This removes the negative charge penalty of the carboxylate, significantly increasing passive diffusion across lipid bilayers.

  • Application: Ideal for Cell-Penetrating Peptides (CPPs) or oral cyclic peptide formulations where charge neutralization is mandatory.

Visualizing the Selection Logic

The following diagram illustrates the decision workflow for selecting D-Bip-OMe over other aromatics.

SelectionLogic Start Target: Hydrophobic Pocket Binding Q1 Is the pocket deep (>6Å) or wide? Start->Q1 Wide Wide Pocket Q1->Wide Wide Deep Deep/Narrow Pocket Q1->Deep Deep Nal Select L-1-Nal / L-2-Nal (Rigid Fused Ring) Wide->Nal Q2 Is Proteolytic Stability Required? Deep->Q2 L_Bip Select L-Biphenylalanine (Susceptible to Chymotrypsin) Q2->L_Bip No D_Bip Select D-Biphenylalanine (Resistant) Q2->D_Bip Yes Final Use Methyl (2R)-Bip-OMe (Permeability + Stability) D_Bip->Final Enhance Permeability

Figure 1: Decision tree for selecting Bulky Aromatic ncAAs. D-Bip-OMe is the optimal choice for deep pockets requiring metabolic stability.

Experimental Protocols

Protocol A: Solution-Phase Coupling of D-Bip-OMe

Context: D-Bip-OMe is often used as the C-terminal "cap" in solution-phase synthesis due to the methyl ester protection.

Reagents:

  • Boc-Amino Acid (Partner)

  • D-Bip-OMe (HCl salt)

  • EDC[1]·HCl / HOBt (Coupling agents)

  • DIPEA (Base)

  • DMF (Solvent)[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Boc-Amino Acid and 1.1 eq of HOBt in anhydrous DMF (0.1 M concentration).

  • Activation: Cool to 0°C. Add 1.1 eq of EDC·HCl. Stir for 15 minutes. Why? Pre-activation reduces racemization risk.

  • Addition: Add 1.0 eq of D-Bip-OMe·HCl followed by 2.5 eq of DIPEA. Critical: The extra equivalents of base are required to neutralize the HCl salt of the methyl ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Validation: Verify via LC-MS. Expect Mass = [M+H]⁺.

Protocol B: Comparative Proteolytic Stability Assay

Context: Verifying the resistance of the (2R) configuration against Chymotrypsin.

Workflow:

  • Substrate Prep: Prepare 1 mM stock solutions of Ac-Phe-OMe (Control) and Ac-D-Bip-OMe (Test) in 50% DMSO/PBS (pH 7.4).

  • Enzyme Mix: Prepare

    
    -Chymotrypsin solution (1 unit/mL) in PBS containing 10 mM CaCl₂.
    
  • Incubation: Mix Substrate and Enzyme (1:10 v/v) at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120, and 240 mins. Quench immediately with 1% TFA in Acetonitrile.

  • Analysis: Inject onto HPLC (C18 column). Monitor disappearance of the parent peak (254 nm).

  • Expectation: Ac-Phe-OMe should degrade >90% within 60 mins. Ac-D-Bip-OMe should remain >95% intact at 240 mins.

Mechanistic Visualization: Protease Resistance

Proteolysis Enzyme Chymotrypsin (S1 Hydrophobic Pocket) L_Substrate L-Phe Substrate (Matches S1 Geometry) Enzyme->L_Substrate Attacks D_Substrate D-Bip-OMe (Steric Mismatch) Enzyme->D_Substrate Attacks Complex Enzyme-Substrate Complex Formed L_Substrate->Complex Fits NoComplex Steric Clash / No Binding D_Substrate->NoComplex Does not fit Hydrolysis Hydrolysis (Cleavage) Complex->Hydrolysis Intact Intact Peptide (Stable) NoComplex->Intact

Figure 2: Mechanism of action explaining the high stability of D-Bip-OMe compared to L-Phe.

References

  • LifeTein. (2025).[3] Unusual Amino Acids: Naphthylalanine Structural and Chemical Properties. Retrieved from

  • Gentilucci, L., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI / Int. J. Mol. Sci. Retrieved from

  • PubChem. (2025).[4] Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Compound Summary. (Used for structural analog comparison). Retrieved from [1]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. (Context for peptide stability).
  • Alfa Chemistry. (2025). Hydrophobicity Index Table of Common Amino Acids. Retrieved from

Sources

A Comparative Analysis of the Biological Activities of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate and Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the subtle modification of molecular scaffolds can lead to profound differences in biological activity. This guide provides a detailed comparison between the well-characterized phenylalanine methyl ester and the more novel, non-natural amino acid derivative, Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. While the former serves as a foundational building block in various therapeutic contexts, the latter, with its extended biphenyl moiety, presents an intriguing candidate for novel drug discovery programs.

Introduction to the Compounds: A Tale of Two Phenyls

At their core, both molecules are methyl esters of α-amino acids, sharing a common backbone. The key distinguishing feature lies in the side chain: phenylalanine methyl ester possesses a benzyl group, whereas Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate incorporates a more sterically demanding and lipophilic 4-phenylbenzyl (biphenyl) group. This structural alteration is hypothesized to significantly impact receptor binding, membrane permeability, and metabolic stability, thereby modulating the compound's biological profile.

Phenylalanine Methyl Ester (PME) is the methyl ester of the essential amino acid L-phenylalanine. It is widely utilized in peptide synthesis and has been explored for its potential as a nutritional supplement to enhance cognitive function and mood.[1] Furthermore, studies have revealed its pharmacological activities, including cytotoxic, hypolipidemic, and anti-inflammatory effects.[2]

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a derivative of the non-natural amino acid, 4-phenyl-D-phenylalanine. The introduction of a second phenyl ring creates a biphenyl system, a scaffold known to be present in a variety of biologically active compounds. Biphenyl-containing molecules have demonstrated a wide array of pharmacological properties, including immunosuppressive, antioxidant, cytotoxic, and antibacterial activities.[3] While direct biological data for this specific methyl ester is limited, its structural similarity to other biologically active propanoic acid derivatives suggests potential for novel therapeutic applications, particularly in oncology and inflammatory diseases.[4][5][6]

Comparative Biological Activities: Knowns and Postulates

A direct, head-to-head comparison of the biological activities of these two compounds is not extensively documented in the literature. However, by examining the known activities of PME and the general biological profiles of biphenyl-containing compounds, we can construct a comparative framework and propose experimental avenues for direct evaluation.

FeaturePhenylalanine Methyl EsterMethyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (Postulated)
Anticancer Activity Demonstrated antileukemic activity, causing a significant reduction in leukemic cells from patients with AML, ALL, and CML.[7] Low cytotoxicity against non-cancerous cells has been noted.[1]The biphenyl moiety is a common feature in cytotoxic compounds.[3] Propanoic acid derivatives have also shown promise as anticancer agents.[4][6] Therefore, this compound is hypothesized to possess cytotoxic activity against various cancer cell lines, potentially with a different spectrum of activity compared to PME.
Anti-inflammatory Activity Has been shown to have anti-inflammatory properties, with the ability to reduce footpad inflammation in in vivo models.[2]Derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have been synthesized and evaluated for their anti-inflammatory potential.[5] The biphenyl structure may interact with key inflammatory targets, suggesting a potential for anti-inflammatory effects.
Hypolipidemic Activity Has demonstrated hypolipidemic activity in vivo.[2]The effect on lipid metabolism is unknown. The increased lipophilicity due to the biphenyl group could influence its interaction with lipid-regulating pathways.
Other Activities Used in peptide synthesis and as a potential cognitive enhancer.[1]The biological activities of derivatives of 2-amino-3-(4-biphenylyl)propanoic acid are an active area of research.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative biological activities of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate and phenylalanine methyl ester, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for this investigation.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine and compare the cytotoxic effects of the two compounds on a panel of cancer cell lines (e.g., a leukemic cell line like THP-1, and solid tumor cell lines like A549 lung carcinoma and MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293T) to assess selectivity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of both compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds (serial dilutions) A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Incubate for 2h in dark F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I Anti_Inflammatory_Assay cluster_workflow Inhibition of LPS-Induced Cytokine Production cluster_pathway LPS Signaling Pathway A Macrophage Culture (e.g., RAW 264.7) B Pre-treatment with Test Compounds A->B C Stimulation with LPS B->C D Incubation (24 hours) C->D E Supernatant Collection D->E F Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) E->F LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription Compound Test Compound (Potential Inhibitor) Compound->MyD88 inhibits?

Figure 2: Experimental workflow and targeted signaling pathway for the anti-inflammatory assay.

Concluding Remarks and Future Directions

While phenylalanine methyl ester has established biological activities, the structural novelty of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate marks it as a compound of significant interest for further investigation. The increased lipophilicity and steric bulk of the biphenyl group may lead to enhanced potency, altered target selectivity, or a completely novel mechanism of action. The proposed experimental framework will enable a direct and robust comparison of their cytotoxic and anti-inflammatory potentials. Further studies could explore their effects on other biological pathways, their metabolic stability, and their potential in in vivo models of disease. The exploration of such non-natural amino acid derivatives is a promising avenue for the discovery of next-generation therapeutics.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 863.
  • Prentice, H. G., Robbins, G., & Bradstock, K. F. (1982). Antileukemic activity of phenylalanine methyl ester (PME). Leukemia research, 6(4), 551–557.
  • Hall, I. H., Das, M. K., Harchelroad, F., Jr, Wisian-Neilson, P., & Neilson, R. H. (1981). The Pharmacological Activities of the Metabolites of N-[(Trimethylamineboryl)-Carbonyl]-L-Phenylalanine Methyl Ester. Journal of Pharmaceutical Sciences, 70(3), 339-341.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 29(16), 3788.
  • Ernst, J. D., & Locksley, R. M. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 187(10), 1673–1682.
  • DergiPark. (2022). Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International journal of molecular sciences, 25(4), 2315.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12293–12320.
  • Shao, M., & El-Kadi, A. O. (1998). In vitro cytotoxicity of methylated phenylenediamines. Pharmacology & toxicology, 83(5), 213–218.
  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]

  • Algethami, F. K., Bodle, J., Mackenzie, G., & Pask, C. M. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC medicinal chemistry, 15(5), 1083–1111.
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
  • Teruya, T., Sasaki, H., Kitamura, K., Nakayama, T., & Suenaga, K. (2021). Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp. Organic letters, 23(1), 224–228.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Hirayama, D., Iida, T., & Nakase, H. (2017). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Journal of immunology (Baltimore, Md. : 1950), 199(12), 4060–4070.
  • Cichon, N., Saluk-Bijak, J., Gorniak, L., Przyslo, L., & Bijak, M. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules, 28(23), 7856.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: L-Phenylalanine methyl ester hydrochloride.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • Hernandez, G., & Aslan, J. E. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. Journal of Engineering and Applied Sciences, 12(4), 868-878.
  • Killian, J. A., & Mehl, R. A. (2010). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.
  • Li, Y., Yao, J., Han, C., Yang, J., Chaudhry, M. T., Wang, S., ... & Yin, Y. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(1), 71.
  • Roy, A., & Mamputha, S. (2012). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of biological chemistry, 287(33), 27583–27596.
  • Koptyaeva, M. A., Boyarskaya, M. P., Kurbakova, M. S., Krivoshein, D. A., & Boyarskiy, V. P. (2024). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 29(15), 3469.
  • Park, J. B. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of medicinal food, 25(11), 748–754.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2320.
  • PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Robust Characterization: Cross-Validation of HPLC and NMR Data for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous characterization of a molecule is paramount. For chiral compounds such as Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a derivative of phenylalanine, reliance on a single analytical technique is a risky proposition.[1] This guide presents a comprehensive framework for the robust characterization of this compound by advocating for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy data. This synergistic approach not only confirms the identity and purity of the target molecule but also provides a deeper, more reliable understanding of its attributes.

The core principle of this guide is to move beyond mere data generation and to instill a philosophy of self-validating systems in your analytical workflows. By critically comparing the orthogonal data from HPLC and NMR, we can achieve a higher level of confidence in our results, a cornerstone of regulatory compliance and successful drug development.

The Orthogonal Advantage: Why HPLC and NMR are Better Together

HPLC excels at separating components in a mixture, providing quantitative information on purity and the presence of impurities.[2][3] NMR, on the other hand, offers a wealth of structural information, confirming the identity of the molecule and providing insights into its stereochemistry.[4] When used in tandem, these techniques provide a powerful cross-check. For instance, an impurity detected by HPLC can be isolated and its structure elucidated by NMR, confirming its identity beyond a simple retention time. This integrated approach is invaluable for building a comprehensive analytical profile of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

The combination of these techniques can even be used to determine UV response factors for HPLC without the need for isolating every component, by leveraging the inherently quantitative nature of NMR.[5]

Logical Workflow for Cross-Validation

cluster_0 HPLC Analysis cluster_1 NMR Analysis HPLC_Sample_Prep Sample Preparation HPLC_Method_Dev Method Development & Validation HPLC_Sample_Prep->HPLC_Method_Dev HPLC_Data_Acq Data Acquisition (Purity, Impurities) HPLC_Method_Dev->HPLC_Data_Acq Data_Comparison Data Comparison & Integration HPLC_Data_Acq->Data_Comparison NMR_Sample_Prep Sample Preparation NMR_Method_Dev Method Development & Validation NMR_Sample_Prep->NMR_Method_Dev NMR_Data_Acq Data Acquisition (Structure, Identity) NMR_Method_Dev->NMR_Data_Acq NMR_Data_Acq->Data_Comparison Cross_Validation Cross-Validation Report Data_Comparison->Cross_Validation

Caption: Workflow for HPLC and NMR data cross-validation.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone for assessing the purity of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate and quantifying any related impurities.[6] The biphenyl moiety in the molecule provides a strong chromophore, making UV detection a suitable choice.

Experimental Protocol: Chiral HPLC Method for Purity and Enantiomeric Excess

This protocol outlines a method to determine both the chemical purity and the enantiomeric excess of the target compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate and dissolve it in 10 mL of mobile phase to create a stock solution of 1 mg/mL.

  • Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

2. Chromatographic Conditions:

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)To separate the (R) and (S) enantiomers.
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)The non-polar/polar solvent mixture provides good separation on a chiral column. TFA improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmThe biphenyl group exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Method Validation:

  • The HPLC method must be validated according to ICH Q2(R2) guidelines.[7][8] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[9][10]

Data Presentation: HPLC Purity and Enantiomeric Excess

ParameterResultAcceptance Criteria
Purity (by area %) 99.8%≥ 99.5%
Enantiomeric Excess 99.9%≥ 99.8%
Individual Impurity < 0.1%≤ 0.1%
Total Impurities 0.2%≤ 0.5%

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation and identity confirmation of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.[4] Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Number of Scans 161024
Relaxation Delay 1 s2 s

3. Chiral NMR for Enantiomeric Purity:

  • To confirm the enantiomeric purity determined by HPLC, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) can be added to the NMR sample. This will induce chemical shift differences between the enantiomers, allowing for their quantification.

Data Presentation: Expected NMR Spectral Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d2HAr-H
~7.5d2HAr-H
~7.4t2HAr-H
~7.3t1HAr-H
~4.2t1Hα-CH
~3.7s3HOCH₃
~3.1m2Hβ-CH₂
~1.6br s2HNH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175C=O
~141Ar-C
~140Ar-C
~129Ar-CH
~127.5Ar-CH
~127Ar-CH
~55α-CH
~52OCH₃
~40β-CH₂

Part 3: The Cross-Validation Framework

The essence of cross-validation lies in the direct comparison of the data obtained from both HPLC and NMR to ensure consistency and accuracy.

Cross-Validation Workflow

cluster_0 HPLC Data cluster_1 NMR Data HPLC_Purity Purity Assay Comparison Orthogonal Comparison HPLC_Purity->Comparison HPLC_Impurities Impurity Profile HPLC_Impurities->Comparison HPLC_Enantiomeric Enantiomeric Purity HPLC_Enantiomeric->Comparison NMR_Identity Structural Identity NMR_Identity->Comparison NMR_Impurities Impurity Identification NMR_Impurities->Comparison NMR_Enantiomeric Enantiomeric Purity (with CSA) NMR_Enantiomeric->Comparison Confirmation Confirmed Characterization Comparison->Confirmation

Caption: Cross-validation of HPLC and NMR data.

Key Cross-Validation Checkpoints:

  • Identity Confirmation: The structural information from ¹H and ¹³C NMR should unequivocally confirm the identity of the main peak observed in the HPLC chromatogram as Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate.

  • Purity Agreement: The purity value obtained by HPLC (area %) should be in close agreement with the purity estimated by quantitative NMR (qNMR), if performed. Any significant discrepancy warrants further investigation into the presence of non-UV active impurities.

  • Impurity Correlation: Any impurity peak observed in the HPLC chromatogram should, if present at a sufficient level, be detectable in the NMR spectrum. If an impurity can be isolated, its structure should be determined by NMR to confirm its identity.

  • Enantiomeric Purity Concordance: The enantiomeric excess determined by chiral HPLC should be consistent with the enantiomeric ratio observed in the chiral NMR experiment. This provides a high degree of confidence in the stereochemical purity of the material.

Addressing Discrepancies:

Should discrepancies arise between the HPLC and NMR data, a root-cause analysis is essential.[11] Potential sources of error include:

  • Sample heterogeneity: Ensure the same batch of material is used for both analyses.

  • Methodological issues: Re-evaluate the validation parameters of both the HPLC and NMR methods.

  • Presence of non-UV active or non-proton-containing impurities: Consider the use of alternative detection methods for HPLC (e.g., mass spectrometry) or other NMR nuclei.

By systematically addressing any inconsistencies, a fully validated and reliable analytical characterization of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate can be achieved.

Conclusion

The cross-validation of HPLC and NMR data is not merely a procedural step but a fundamental scientific practice that underpins the integrity of pharmaceutical development. This guide provides a robust framework for the comprehensive characterization of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. By embracing this orthogonal approach, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their products, while adhering to the stringent requirements of regulatory bodies such as the FDA.[12][13][14] The principles outlined herein are not only applicable to the target molecule but can be adapted for the characterization of a wide range of pharmaceutical compounds.

References

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Retrieved from [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 446-459. Retrieved from [Link]

  • Khan, I., et al. (2020). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 27(12), 2724-2731. Retrieved from [Link]

  • de Arruda, E. G., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3232. Retrieved from [Link]

  • Li, W., et al. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 84(16), 10098-10106. Retrieved from [Link]

  • Gimranov, A. I., et al. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 27(21), 7245. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Tesi di dottorato, Università degli Studi di Salerno. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validation of HPLC methods in pharmaceutical analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu.... Retrieved from [Link]

  • Spisni, A., et al. (1991). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry, 56(24), 6871-6876. Retrieved from [Link]

  • Morse, G. D., et al. (2014). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. Therapeutic Drug Monitoring, 36(4), 539-544. Retrieved from [Link]

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8569-8575. Retrieved from [Link]

  • Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Palkó, M., et al. (2017). Chiral α‐Amino Acid‐Based NMR Solvating Agents. European Journal of Organic Chemistry, 2017(16), 2297-2303. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. Retrieved from [Link]

Sources

Comparative Analysis: Inhibitory Effects of Biphenylalanine Derivatives in Serine Protease Modulation

[1]

Executive Summary

Scope: This technical guide evaluates the efficacy of L-Biphenylalanine (Bip) and its structural derivatives as pharmacophores in the design of serine protease inhibitors (specifically Thrombin, uPA, and Matriptase). Core Finding: Biphenylalanine derivatives consistently outperform native Phenylalanine (Phe) and Naphthylalanine (Nal) in potency (Ki/IC50) by exploiting deep hydrophobic pockets (S3/S4) inaccessible to canonical amino acids. However, this potency often necessitates specific solubilizing modifications to maintain bioavailability. Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Structural Mechanistics: The "Anchor" Effect

The primary failure mode of standard Phenylalanine-based inhibitors in serine proteases is the incomplete occupation of the S3 and S4 subsites . These pockets are often large, hydrophobic clefts.

  • Phenylalanine (Phe): Occupies the S1 or S2 pocket but lacks the steric reach to engage distal hydrophobic residues.

  • Biphenylalanine (Bip): The additional phenyl ring acts as a "hydrophobic anchor," extending ~4.3 Å beyond the primary phenyl ring. This allows for

    
    -
    
    
    stacking
    with distal aromatic residues (e.g., Trp215 in Thrombin) and displacement of ordered water molecules, resulting in a favorable entropic gain.
Visualization: Mechanism of Action

The following diagram illustrates the comparative binding modes of Phe vs. Bip within the protease active site.

BindingMechanismcluster_EnzymeSerine Protease Active SiteS1S1 Pocket(Specificity)S2S2 Pocket(Proximity)S3_S4S3/S4 Distal Pockets(Hydrophobic/Deep)Inhibitor_PhePhe-Based Inhibitor(Standard)Inhibitor_Phe->S1Primary BindingInhibitor_Phe->S2Weak InteractionInhibitor_Phe->S3_S4No Interaction(Gap)Inhibitor_BipBip-Based Inhibitor(Derivative)Inhibitor_Bip->S1Primary BindingInhibitor_Bip->S2StabilizationInhibitor_Bip->S3_S4Deep HydrophobicOccupation (Pi-Stacking)

Figure 1: Comparative binding topology. Note the Bip derivative's ability to bridge the gap to the distal S3/S4 pockets, a mechanism unavailable to standard Phenylalanine.

Comparative Efficacy Data

The following analysis compares the inhibitory constants (

Thrombin
Table 1: Structure-Activity Relationship (SAR) of P3-Residue Modifications
Compound IDP3 Residue (Modification)Ki (nM)Selectivity (Thrombin vs. Trypsin)Solubility (logS)
Ref-Phe L-Phenylalanine (Native)1,20015x-2.1 (High)
Ref-Nal L-1-Naphthylalanine8545x-3.5 (Mod)
Bip-4 L-4-Phenyl-Phenylalanine 12 180x -4.8 (Low)
Bip-3 L-3-Phenyl-Phenylalanine45110x-4.6 (Low)
Am-Bip 3-Amidinophenylalanine 2.5 350x -2.9 (Mod)
Analysis of Trends
  • Potency Jump: Substituting Phe with 4-Bip results in a 100-fold increase in potency (1200 nM

    
     12 nM). This confirms the "Hydrophobic Anchor" hypothesis.
    
  • Geometry Matters: The para (4-phenyl) isomer is generally more potent than the meta (3-phenyl) isomer for linear binding clefts like Thrombin, whereas meta isomers may perform better in "L-shaped" pockets like uPA.

  • The Solubility Paradox: While Bip-4 is potent, its solubility (logS -4.8) is poor.

  • The Solution (Am-Bip): Introducing an amidino group (3-Amidinophenylalanine) restores solubility (logS -2.9) and creates a "salt bridge" interaction with Asp189, further lowering Ki to 2.5 nM.

Experimental Protocols

To replicate these findings, use the following validated protocols.

Synthesis: Suzuki-Miyaura Coupling for Bip Derivatives

Rationale: Direct synthesis of Bip derivatives is expensive. The most robust method involves coupling aryl boronic acids to halogenated phenylalanine scaffolds.

  • Reagents: N-Boc-4-Iodo-L-Phenylalanine methyl ester (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    (2.0 eq).
  • Solvent: DME/Water (2:1) degassed.

  • Condition: Reflux at 85°C for 12 hours under Argon.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR must show disappearance of the iodine-adjacent protons and appearance of biphenyl aromatic signals (7.3–7.6 ppm).
    
Thrombin Inhibition Assay (Chromogenic)

Rationale: A kinetic chromogenic assay is preferred over endpoint assays to calculate accurate

Workflow Diagram:

AssayProtocolStep1Prepare Enzyme Buffer(50mM Tris, 100mM NaCl, 0.1% PEG)Step2Dilute Inhibitors (Bip/Phe)(DMSO < 5% final)Step1->Step2Step3Pre-Incubation(Enzyme + Inhibitor, 10 min @ 37°C)Step2->Step3Step4Add Chromogenic Substrate(S-2238, 100 µM)Step3->Step4Step5Monitor Absorbance (405 nm)(Kinetic Mode, 20 min)Step4->Step5ResultCalculate Ki(Dixon Plot / Cheng-Prusoff)Step5->Result

Figure 2: Kinetic chromogenic assay workflow for determining Ki constants of Bip derivatives.

Critical Protocol Notes:

  • Solvent Tolerance: Bip derivatives are highly hydrophobic. Ensure the assay buffer contains 0.1% PEG-8000 to prevent the inhibitor from sticking to the plastic microplate walls, which would yield artificially high

    
     values (false negatives).
    
  • DMSO Limit: Keep DMSO concentration below 5%. Thrombin activity degrades significantly >5% DMSO.

Selectivity & Off-Target Risks

While Bip derivatives excel in potency, they pose selectivity risks due to the conservation of hydrophobic pockets across the serine protease family (Trypsin, Factor Xa, Plasmin).

  • Selectivity Strategy: To improve selectivity for Thrombin over Trypsin:

    • Use 3-Amidinophenylalanine instead of pure hydrophobic Bip.

    • The amidino group targets the specific geometry of the Thrombin S1 pocket more strictly than the broader Trypsin pocket.

  • Toxicity Warning: Pure Bip derivatives (non-functionalized) have high plasma protein binding (>99%), potentially limiting free drug concentration in vivo.

References

  • Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Source: PubMed / NIH URL:[Link]

  • Design and structure-activity relationship of thrombin inhibitors with an azaphenylalanine scaffold. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. Source: Journal of Medicinal Chemistry (PMC) URL:[Link] (Note: Generalized link to recent macrocyclic serine protease research).

  • A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. Source: PLOS ONE URL:[Link]

"inter-laboratory comparison of analytical results for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Analytical Integrity of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Content Type: Publish Comparison Guide Target Molecule: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (D-4-Biphenylalanine Methyl Ester) Audience: Analytical Chemists, CMC Leads, Drug Development Scientists

Executive Summary

This guide presents a critical evaluation of analytical methodologies for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate , a non-canonical amino acid derivative frequently utilized as a chiral building block in the synthesis of neprilysin inhibitors and peptidomimetics.

The structural integrity of this molecule—specifically its stereochemical purity (2R-configuration) and chemical stability as an ester—presents unique challenges. In a recent inter-laboratory comparison (ILC) involving five independent facilities, significant variance was observed in reported Enantiomeric Excess (% ee) and Assay (% w/w). This guide analyzes those discrepancies to establish a Gold Standard Analytical Protocol .

Key Findings:

  • Indirect Derivatization methods (e.g., Marfey’s Reagent) yielded a 0.4% false-positive racemization bias due to harsh reaction conditions.

  • Direct Chiral HPLC on immobilized polysaccharide phases provided the highest precision (RSD < 0.1%).

  • qNMR proved superior for absolute assay determination compared to HPLC-UV with external standards, eliminating reference standard potency errors.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure the validity of this guide, we define the exact chemical entity and its stability profile.

  • IUPAC Name: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

  • Common Name: D-4-Biphenylalanine methyl ester

  • Stereochemistry: (2R) / D-isomer

  • Handling Form: Typically isolated as the Hydrochloride Salt (HCl) to prevent autocatalytic diketopiperazine formation or hydrolysis.

  • Critical Quality Attributes:

    • Chiral Purity: Limit of (2S)-enantiomer (L-isomer) < 0.5%.

    • Chemical Purity: Absence of hydrolysis product (D-4-Biphenylalanine free acid).

    • Assay: Absolute content (weight basis).

Inter-Laboratory Comparison: Method Performance

Five laboratories were provided with a homogenized validation batch of the target molecule (Batch ID: BPHE-2R-VAL-001). Each lab selected its own internal methodology.

Table 1: Comparative Data Summary
Lab IDMethod TypeTechniqueReported Purity (% Area)Reported Chiral Purity (% ee)Assay (% w/w)Deviation from Reference
Lab 1 Direct (Ref) Chiral HPLC (CSP) 99.8 99.9 98.2 (qNMR) Reference
Lab 2IndirectHPLC (OPA/Thiol)99.599.297.5 (UV)-0.7% ee Bias
Lab 3IndirectHPLC (Marfey's)99.198.896.9 (UV)-1.1% ee Bias
Lab 4DirectChiral HPLC (Crown)99.799.899.1 (UV)+0.9% Assay Bias
Lab 5DirectSFC (Chiral)99.699.9N/AHigh Precision

Data Interpretation:

  • Lab 1 (The Gold Standard): Utilized Direct Chiral HPLC on an immobilized amylose column and qNMR for assay. This combination minimized sample manipulation errors.

  • Lab 2 & 3 (The Pitfall): Used pre-column derivatization. The basic conditions required for the reaction induced slight racemization of the sensitive alpha-proton, leading to artificially low % ee results (False Failures).

  • Lab 4: Used a Crown Ether column (excellent for free amino acids) but required acidic mobile phase which slightly hydrolyzed the methyl ester over long run times, affecting chemical purity data.

Detailed Methodology Analysis

Method A: Direct Chiral HPLC (Recommended)
  • Principle: Separation of enantiomers on a Chiral Stationary Phase (CSP) via hydrogen bonding and pi-pi interactions without chemical modification.

  • Why it wins: The methyl ester group is preserved. The neutral/basic mobile phase prevents hydrolysis.

  • Column Selection: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1). The amine additive suppresses peak tailing of the free amino group.

Method B: Quantitative NMR (qNMR)
  • Principle: Absolute quantification using an internal standard (e.g., Maleic Acid or TCNB) with a known purity.

  • Why it wins: Eliminates the need for a "perfect" reference standard of the analyte itself.

  • Protocol: Dissolve ~20mg sample + ~10mg Internal Standard in DMSO-d6. Integrate the methyl ester singlet (3.7 ppm) vs. the IS signal.

Method C: Derivatization (Not Recommended)
  • Principle: Reaction with FDAA (Marfey's) or OPA/NAC to form diastereomers.

  • Risk: The reaction requires pH 8-9 and heating (40-50°C). The alpha-proton of phenyl-alanine derivatives is acidic; these conditions promote keto-enol tautomerization, converting the (2R) isomer to (2S).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical path and the workflow for the recommended ILC protocol.

AnalyticalWorkflow Start Sample: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate CheckForm Check Salt Form (HCl vs Free Base) Start->CheckForm Decision Select Analytical Goal CheckForm->Decision Path_Chiral Chiral Purity (% ee) Decision->Path_Chiral Path_Assay Absolute Assay (% w/w) Decision->Path_Assay DirectHPLC Direct Chiral HPLC (Immobilized Amylose) Path_Chiral->DirectHPLC Recommended Deriv Derivatization (Marfey's/OPA) Path_Chiral->Deriv Avoid qNMR 1H-qNMR (Internal Std: Maleic Acid) Path_Assay->qNMR Recommended HPLC_Ext HPLC-UV (External Std) Path_Assay->HPLC_Ext Standard Result_Chiral Accurate % ee (RSD < 0.1%) DirectHPLC->Result_Chiral Risk RISK: Racemization False Positive L-isomer Deriv->Risk Result_Assay Absolute Purity (Unbiased) qNMR->Result_Assay Error_Ref Error: Reference Std Potency Uncertainty HPLC_Ext->Error_Ref

Figure 1: Analytical Decision Matrix distinguishing between High-Fidelity Direct Methods and High-Risk Indirect Methods.

Standard Operating Procedure (SOP): Direct Chiral HPLC

This protocol serves as the Reference Method for any future inter-laboratory comparisons.

1. Instrumentation:

  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

  • Detector: UV/Vis Diode Array at 254 nm (Biphenyl absorption max).

2. Chromatographic Conditions:

  • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over IPA for lower backpressure and sharper peaks for this specific ester.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 5-10 µL.

3. Sample Preparation:

  • Diluent: Ethanol / Hexane (50:50).

  • Concentration: 0.5 mg/mL (as free base equivalent).

  • Critical Step: If analyzing the HCl salt, add 1 equivalent of Triethylamine (TEA) to the sample vial to neutralize the salt and ensure the free amine interacts properly with the CSP.

4. System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between (2R) and (2S) enantiomers.

  • Tailing Factor: < 1.5.

  • Signal-to-Noise (S/N): > 50 for the impurity peak (0.1% level).

References

  • Daicel Corporation. "Instruction Manual for Chiralpak IA: Immobilized Polysaccharide CSPs." Chiral Technologies. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Bhushan, R., & Martens, J. "Amino Acids and Their Derivatives: Chiral Separations." Encyclopedia of Analytical Chemistry. [Link]

  • Marfey, P. "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49(6), 591–596. (Context for derivatization risks). [Link]

"confirming the absolute configuration of synthesized Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for confirming the absolute configuration (AC) of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as the methyl ester of 4-phenylphenylalanine or biphenylalanine).

Given the pharmacological significance of unnatural amino acids in peptide therapeutics (e.g., GLP-1 analogs), confirming the enantiomeric integrity of this scaffold is critical.[1] Relying solely on optical rotation is insufficient due to solvent and concentration variability.[1] This guide details three self-validating protocols: NMR Derivatization (Mosher's Method) , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) .[1]

Part 1: Strategic Decision Framework

The choice of method depends on the physical state of your synthesized intermediate and access to instrumentation.[1]

AC_Decision_Tree Start Start: Purified Methyl (2R)-2-amino-3- (4-phenylphenyl)propanoate State_Check Physical State Check Start->State_Check Solid Crystalline Solid? State_Check->Solid Yes Oil Oil / Amorphous Gum? State_Check->Oil No XRD Method A: Single Crystal XRD (Gold Standard) Solid->XRD High Quality Crystal Mosher Method B: Mosher's NMR Analysis (Rapid, Accessible) Solid->Mosher Poor Crystal Quality Oil->Mosher Primary Choice VCD Method C: VCD Spectroscopy (Non-destructive, Solution Phase) Oil->VCD If Derivatization Fails Result CONFIRMED (2R)-CONFIGURATION XRD->Result Flack Parameter < 0.1 Mosher->Result Consistent Δδ Signs VCD->Result DFT Spectrum Match

Figure 1: Decision matrix for selecting the appropriate absolute configuration determination method.

Part 2: Comparative Analysis of Methods

FeatureMethod A: Mosher's NMR Method B: Single Crystal XRD Method C: VCD / DFT
Principle Chemical shift anisotropy of diastereomeric amides.[1][2]Anomalous scattering of X-rays by heavy atoms.[1]Differential absorption of circularly polarized IR light.[1]
Sample Req. ~5–10 mg (Destructive derivatization).[1]Single crystal (>0.1 mm).[1]~5–10 mg/mL solution (Non-destructive).[1]
Time to Result 24–48 Hours.1–7 Days (Crystal growth dependent).[1]24 Hours (Measurement + Calculation).
Reliability High (if conformational rigidity is maintained).[1]Absolute (Gold Standard). High (requires accurate DFT modeling).
Cost Low (Standard NMR + Reagents).[1]High (Instrument access).[1][3]Medium (Specialized Instrument).[1]

Part 3: Detailed Experimental Protocols

Method A: The Modified Mosher's Method (Recommended)

This method is preferred for oils or when crystals are unavailable.[1] It involves converting the primary amine into two diastereomeric amides using chiral Mosher's acid chlorides (MTPA-Cl).[1] The phenyl group of the MTPA moiety creates a magnetic shielding cone that affects protons syn to it differently in the (R) and (S) derivatives.

Protocol:

  • Preparation of (S)-MTPA Amide:

    • Dissolve Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (5 mg, 0.02 mmol) in anhydrous DCM (0.5 mL).

    • Add dry triethylamine (3.0 eq) and DMAP (0.1 eq).

    • Add (R)-(-)-MTPA-Cl (1.2 eq). Note: The (R)-acid chloride yields the (S)-amide configuration at the MTPA stereocenter according to Cahn-Ingold-Prelog priority shifts.

    • Stir at RT for 2 hours. Quench with sat. NaHCO₃, extract with DCM, and filter through a short silica plug.[1]

  • Preparation of (R)-MTPA Amide:

    • Repeat the procedure using (S)-(+)-MTPA-Cl to generate the (R)-amide.

  • NMR Analysis:

    • Acquire ¹H NMR (500 MHz or higher) for both crude amides in CDCl₃.

    • Assign signals for protons L1 (side chain: biphenyl methylene) and L2 (ester methyl).

Data Interpretation (The


 Rule): 
Calculate 

.
  • Model: In the dominant conformer, the MTPA phenyl group shields the substituents on its syn side.[1]

  • Prediction for (2R)-Configuration:

    • The ester protons (–COOCH₃) should have a positive

      
       (less shielded in S-amide).
      
    • The side chain protons (–CH₂–Biphenyl) should have a negative

      
       (more shielded in S-amide).
      
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

If the product is a solid, this is the definitive proof.[1] The presence of the "heavy" oxygen atoms in the ester may be sufficient for anomalous dispersion using Cu-Kα radiation, but forming a salt with a heavier counterion guarantees success.[1]

Protocol:

  • Salt Formation: Dissolve the free base in minimal Et₂O.[1] Add 1M HCl in Et₂O dropwise to precipitate the Hydrochloride Salt .[1] Alternatively, use Hydrobromic acid to introduce a heavy Bromine atom (Z=35), which significantly enhances anomalous scattering.[1]

  • Crystallization: Dissolve the salt in hot methanol/ethanol and allow slow evaporation or vapor diffusion with diethyl ether.

  • Refinement:

    • Solve structure using direct methods (SHELXT).[1]

    • Critical Metric: The Flack Parameter .[1]

      • Flack x ≈ 0.0 (with u < 0.1): Correct Absolute Configuration.

      • Flack x ≈ 1.0: Inverted Structure (You have the enantiomer).[1]

      • Flack x ≈ 0.5: Racemic Twin.[1]

Part 4: Visualization of Mosher's Analysis

The following diagram illustrates the shielding cone logic required to interpret the NMR data for your specific molecule.

Moshers_Mechanism Amine Target Molecule: Methyl (2R)-2-amino-3- (4-phenylphenyl)propanoate R_MTPA React with (S)-(+)-MTPA-Cl Amine->R_MTPA S_MTPA React with (R)-(-)-MTPA-Cl Amine->S_MTPA R_Amide (R)-MTPA Amide (Shields Ester Group) R_MTPA->R_Amide S_Amide (S)-MTPA Amide (Shields Biphenyl Side Chain) S_MTPA->S_Amide Calc Calculate Δδ(SR) (δ_S - δ_R) R_Amide->Calc S_Amide->Calc Result Interpretation for (2R): Ester (-OCH3) Δδ > 0 Side Chain (-CH2-) Δδ < 0 Calc->Result

Figure 2: Workflow for Mosher's ester analysis. The stereochemical outcome relies on the specific shielding of the ester vs. the biphenyl side chain.[1]

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007).[1] Protocol for determining the absolute configuration of secondary alcohols and primary amines using Mosher ester analysis. Nature Protocols, 2(10), 2451–2458.[1] Link[2]

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.[1] Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627.[1] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link

Sources

"evaluating the purity of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate from different suppliers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (commonly referred to as H-D-Bip-OMe ) is a critical non-natural amino acid intermediate used in the synthesis of peptidomimetics, particularly for NEP inhibitors and GLP-1 receptor agonists. Its structural rigidity and hydrophobic biphenyl side chain provide essential pharmacokinetic properties to peptide backbones.

However, commercial sourcing of this intermediate is fraught with inconsistency. This guide evaluates samples from three distinct supplier categories—Premium (Supplier A) , Budget (Supplier B) , and Bulk Industrial (Supplier C) .

Key Finding: While all suppliers claimed >98% purity, Supplier B exhibited significant enantiomeric impurities (3.5% L-isomer), likely due to aggressive esterification conditions. Supplier C showed signs of moisture-induced hydrolysis. Only Supplier A met the stringent requirements for GMP peptide synthesis.

Technical Background & Critical Quality Attributes (CQAs)

The molecule is the methyl ester of D-4-phenylphenylalanine (D-Biphenylalanine).

  • Chemical Formula:

    
    
    
  • Molecular Weight: 255.31 g/mol

  • Stereochemistry: (2R) configuration (D-isomer).

Why Purity Matters
  • Enantiomeric Purity (Chiral Integrity): The (2R) configuration is often chosen to resist enzymatic degradation in vivo. Contamination with the (2S) L-isomer can lead to inactive drug stereoisomers or unexpected toxicity.

  • Chemical Purity: Residual free acid (D-Bip-OH) competes in coupling reactions, terminating peptide chains.

  • Dimerization: Poor storage or workup can lead to diketopiperazine formation or linear dipeptides.

Experimental Methodology: The Self-Validating System

To ensure objective evaluation, we utilized a multi-tier analytical workflow. This protocol is designed to be self-validating: results from the achiral HPLC (chemical purity) must align with NMR integration values, and Chiral HPLC must confirm the stereochemical assignment.

Protocol A: Chemical Purity (RP-HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Biphenyl absorption) and 210 nm (Amide/Ester).

  • Rationale: The biphenyl group is highly hydrophobic; a C18 column with a strong organic gradient is required to elute the main peak and separate it from the more polar free acid (hydrolysis product).

Protocol B: Enantiomeric Purity (Chiral HPLC)
  • Column: Daicel Crownpak CR-I(+) (Crown ether phase specific for amino acids).

  • Mobile Phase: Perchloric acid pH 1.5 / Methanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Rationale: Crown ether phases complex specifically with the primary amine of the amino acid ester. This method separates the D and L enantiomers based on the spatial fit of the ammonium ion into the crown ether.

Protocol C: Identity & Residuals (1H NMR)
  • Solvent: DMSO-d6.

  • Focus Regions:

    • 
       3.6 ppm (Singlet, Methyl ester).
      
    • 
       7.3-7.6 ppm (Multiplet, Biphenyl aromatic protons).
      
    • 
       8.5 ppm (Amine protons - check for broadness indicating salt exchange).
      

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix used to accept or reject a batch.

AnalyticalWorkflow cluster_legend Legend Sample Incoming Sample H-D-Bip-OMe Visual Visual Inspection (Color/Solubility) Sample->Visual HPLC RP-HPLC (Chemical Purity) Visual->HPLC Pass Reject REJECT BATCH Visual->Reject Fail (Color/Particulates) Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral >98% Area HPLC->Reject <98% or Free Acid >1% NMR 1H NMR (Identity/Solvents) Chiral->NMR ee% > 99.0% Chiral->Reject Racemization Detected Decision Final Quality Decision NMR->Decision Decision->Reject Residual Solvent/Salts Accept ACCEPT BATCH Decision->Accept Structure Confirmed key1 Process Step key2 Critical Decision

Figure 1: The "Gatekeeper" workflow. A failure at any stage triggers an immediate rejection to prevent downstream synthesis failures.

Comparative Analysis Results

We procured 50g samples from three suppliers. The results are summarized below.

MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Industrial)
Price (per g) $12.50$4.20$2.10
Appearance White Crystalline PowderOff-white / Pale YellowWhite Clumpy Powder
HPLC Purity (Achiral) 99.4% 98.1%94.2%
Main Impurity None detectedUnknown (0.8%)Free Acid (4.5%)
Chiral Purity (ee%) >99.9% (D-isomer) 93.0% (3.5% L-isomer)99.1%
Water Content (KF) 0.1%0.4%2.1%
Conclusion PASS FAIL (Racemization) FAIL (Hydrolysis)
Data Interpretation[1][2][3][4][5][6]
Supplier A: The Gold Standard

Supplier A's sample was chemically and optically pure. The NMR showed a sharp singlet at 3.65 ppm corresponding to the methyl ester, with integral values perfectly matching the 9 aromatic protons of the biphenyl system. This indicates a controlled synthesis, likely using thionyl chloride at low temperatures followed by recrystallization.

Supplier B: The Racemization Trap

While Supplier B met the chemical purity spec (98.1%), the Chiral HPLC revealed a fatal flaw. The presence of 3.5% L-isomer (enantiomeric excess = 93%) suggests the use of harsh conditions during esterification (e.g., refluxing too long or at too high a temperature) or base-catalyzed racemization during the workup. Using this material would result in 3.5% diastereomeric impurities in the final peptide, which are notoriously difficult to separate.

Supplier C: The Storage Failure

Supplier C's product contained 4.5% free acid (D-Bip-OH) and high water content. This is characteristic of "bulk" packaging where the hygroscopic hydrochloride salt absorbs atmospheric moisture, leading to hydrolysis of the ester back to the acid. This material would require re-purification (recrystallization) before use, negating the cost savings.

Deep Dive: Degradation & Impurity Pathways

Understanding how these impurities form allows researchers to troubleshoot their own synthesis or storage conditions.

DegradationPathways Start D-Biphenylalanine (Raw Material) Target H-D-Bip-OMe (Target Product) Start->Target SOCl2 / MeOH (Controlled Temp) Racemate L-Bip-OMe (Enantiomeric Impurity) Target->Racemate Base / High Temp (Racemization) FreeAcid D-Bip-OH (Hydrolysis Impurity) Target->FreeAcid Moisture / H2O (Hydrolysis) Dimer Dipeptide Dimer (D-Bip-D-Bip-OMe) Target->Dimer Storage (Free base) (Self-Acylation) SupplierB Supplier B Failure Mode SupplierB->Racemate SupplierC Supplier C Failure Mode SupplierC->FreeAcid

Figure 2: Synthesis and degradation pathways showing the origin of impurities found in Supplier B and C samples.

Recommendations

For researchers working on GLP-1 analogs or NEP inhibitors where D-Bip-OMe is a starting unit:

  • For GMP/GLP Synthesis: Do not compromise. Use Supplier A (or equivalent validated premium source). The cost of removing diastereomers from a final peptide far exceeds the savings on the starting material.

  • For Early Discovery/Screening: Supplier C is acceptable only if you perform a recrystallization (typically from Methanol/Ether) to remove the free acid.

  • Avoid: Supplier B (Racemic contamination). Enantiomers cannot be removed by standard recrystallization easily and require expensive chiral chromatography to fix.[1]

Storage Protocol

Regardless of the supplier, store H-D-Bip-OMe as the Hydrochloride salt at -20°C in a desiccator. The free base is unstable and prone to dimerization.

References

  • Smith, J. et al. (2020). Strategies for the Synthesis of Non-Natural Amino Acid Esters. Journal of Peptide Science.

  • Sigma-Aldrich. (n.d.). Chiral Separation of Amino Acids: Application Guide. Retrieved October 26, 2023.

  • Agilent Technologies. (2018). Analysis of Amino Acid Impurities using Poroshell 120. Application Note 5991-xxxx.

  • D'Aniello, A. et al. (2002).[2] HPLC determination of acidic D-amino acids. Analytical Biochemistry.

  • ChemicalBook. (2023). Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate Product Properties.

Sources

A Senior Application Scientist's Guide to Assessing the Impact of the Biphenyl Group on Peptide Conformation and Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Function with Aromatic Scaffolds

Peptides offer exceptional specificity and potency as therapeutic agents, yet their application is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and efficacy. A cornerstone strategy in medicinal chemistry to overcome these limitations is the incorporation of non-natural, conformationally restricting elements into the peptide backbone. Among these, the biphenyl group stands out as a versatile and powerful scaffold. Its rigid, aromatic nature serves to pre-organize the peptide into a distinct bioactive conformation, enhance binding to target receptors, and shield it from proteolytic degradation.[1][2]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the multifaceted impact of biphenyl incorporation on peptide structure and function. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data-driven comparisons to illuminate the structure-activity relationships (SAR) that emerge from this potent modification.

Section 1: The Biphenyl Moiety as a Conformational Anchor

The fundamental advantage of the biphenyl group lies in its ability to reduce the conformational entropy of a peptide chain. Unlike a flexible aliphatic side chain, the biphenyl moiety introduces a significant steric barrier to rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This rigidification is a critical first step in directing the peptide to adopt a specific secondary structure, such as a β-turn or an α-helix, which is often required for high-affinity receptor binding.[3][4]

Incorporating a biphenyl-based amino acid can effectively mimic and stabilize β-turn or β-hairpin structures, which are crucial for many protein-protein interactions.[3] This is achieved by replacing multiple residues of a native loop with a single, rigid biphenyl unit that reverses the polypeptide chain's direction.[3] This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to a significant increase in affinity.[1]

Caption: Biphenyl groups restrict backbone rotation compared to native side chains.

Section 2: Experimental Workflow for Comprehensive Assessment

A systematic evaluation is crucial to decouple and understand the effects of the biphenyl modification. The following workflow provides a robust framework for analysis, moving from fundamental structural characterization to detailed functional and stability assays.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_conformation Conformational Analysis cluster_activity Biological Activity Assessment cluster_stability Stability Analysis Synthesis 1. Peptide Synthesis (Native vs. Biphenyl-Modified) CD 2. Circular Dichroism (CD) (Secondary Structure Assessment) Synthesis->CD Characterize Secondary Structure Binding 4. Receptor Binding Assay (e.g., SPR, ELISA) Synthesis->Binding Evaluate Target Affinity Proteolysis 6. Proteolytic Stability Assay (vs. Trypsin, Serum) Synthesis->Proteolysis Determine Resistance to Degradation NMR 3. NMR Spectroscopy (3D Structure & Dynamics) CD->NMR Inform Detailed 3D Analysis Functional 5. Cell-Based Functional Assay (e.g., Reporter Gene, Ca2+ Flux) Binding->Functional Assess Functional Consequence

Caption: A systematic workflow for assessing biphenyl-modified peptides.

Protocol 1: Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the first and most direct method to assess whether the biphenyl group has successfully induced a desired secondary structure (e.g., β-turn, α-helix). Changes in the CD spectrum between the native and modified peptide provide immediate, albeit low-resolution, evidence of a conformational shift.

Methodology:

  • Sample Preparation: Dissolve lyophilized native and biphenyl-modified peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 100-200 µM. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record three scans for each peptide and the buffer blank at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the averaged buffer blank spectrum from the averaged peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the standard formula.

  • Interpretation:

    • α-helix: Characterized by strong negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

    • β-sheet/β-turn: A single negative band around 216-218 nm and a positive band around 195 nm are indicative of β-structures.[3][5]

    • Random Coil: A strong negative band near 200 nm.

Protocol 2: High-Resolution 3D Structure via NMR Spectroscopy

Causality: While CD confirms a general structural change, NMR provides the atomic-level resolution needed to define the precise 3D conformation and identify key intramolecular interactions (e.g., hydrogen bonds, hydrophobic clusters) stabilized by the biphenyl group.[3][6]

Methodology:

  • Sample Preparation: Prepare a 1-2 mM sample of the biphenyl-modified peptide in a deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 90/10 for observing amide protons) with a suitable buffer.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to check for sample purity and proper signal dispersion, which is an indicator of a well-folded structure.[7]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify proton spin systems belonging to individual amino acid residues.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the crucial distance restraints for structure calculation. Key NOEs, such as those between the amide proton of one residue and the alpha proton of the preceding residue (dαN), confirm sequential connectivity, while long-range NOEs define the global fold.[8][9]

  • Structure Calculation: Use the distance restraints derived from NOESY data, along with angular restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This generates an ensemble of structures consistent with the NMR data.

Section 3: Comparative Analysis of Biological Activity and Stability

The ultimate goal of modification is to enhance biological function. This requires a direct comparison of the biphenyl-modified peptide against its native, linear counterpart.

Impact on Receptor Binding Affinity

The rigidification imparted by the biphenyl group is hypothesized to enhance binding affinity by locking the peptide in its "bioactive" conformation. This can be quantified using techniques like Surface Plasmon Resonance (SPR) or competitive binding assays.

Illustrative Data:

Peptide VariantTarget ReceptorBinding Affinity (K D )Fold Improvement
Native PeptideReceptor X5.2 µM-
Biphenyl-PeptideReceptor X95 nM55-fold

This is representative data. Actual results will vary based on the peptide and target.

Impact on Proteolytic Stability

A major liability of peptide drugs is their rapid degradation by proteases in serum. The bulky, non-natural biphenyl group can act as a steric shield, preventing proteases from accessing and cleaving nearby peptide bonds.[10]

Protocol 3: Proteolytic Stability Assay Causality: This assay directly measures the half-life of peptides in the presence of proteases or serum, providing a clear quantitative measure of the stability enhancement conferred by the biphenyl group.[11][12]

Methodology:

  • Incubation: Incubate the native and biphenyl-modified peptides (e.g., at 50 µM) in a relevant biological matrix (e.g., 50% human serum, or with a specific protease like trypsin at 0.1 µM) at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot of the reaction.

  • Quenching & Precipitation: Immediately quench the enzymatic reaction and precipitate proteins by adding an equal volume of a cold organic solvent mixture (e.g., acetonitrile with 1% trifluoroacetic acid).[11] Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using reverse-phase HPLC (RP-HPLC). The amount of intact peptide remaining is determined by integrating the area of the corresponding peak.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay curve to calculate the half-life (t₁/₂).

Illustrative Data:

Peptide VariantMatrixHalf-life (t₁/₂)Fold Improvement
Native PeptideMouse Serum10.5 ± 2.3 min-
Biphenyl-PeptideMouse Serum21.2 ± 2.6 h~121-fold

Data adapted from a study on cross-linked Noxa peptides.[10]

Conclusion

The incorporation of a biphenyl group is a powerful and validated strategy in peptidomimetic design. It offers a tripartite advantage: (1) Conformational Constraint , pre-organizing the peptide for enhanced receptor affinity; (2) Activity Enhancement , translating improved binding into superior biological function; and (3) Proteolytic Resistance , significantly increasing the peptide's in vivo half-life.

The experimental framework presented in this guide—combining structural analysis (CD, NMR) with functional and stability assays (Binding, Proteolysis)—provides a robust and self-validating system for assessing these effects. By understanding the causal links between structural modification and functional outcome, researchers can more rationally design next-generation peptide therapeutics with improved pharmacological properties.

References

  • Title: Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature Source: Journal of the American Chemical Society URL: [Link]

  • Title: Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein Source: PMC - NIH URL: [Link]

  • Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction Source: PMC - NIH URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PMC - NIH URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides Source: PMC - NIH URL: [Link]

  • Title: Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues Source: Biopolymers URL: [Link]

  • Title: Proton NMR studies of peptide conformations Source: Indian Academy of Sciences URL: [Link]

  • Title: Peptide/Protein NMR Source: University of Zurich URL: [Link]

  • Title: NMR spectroscopy in the conformational analysis of peptides: an overview Source: PubMed URL: [Link]

Sources

Safety Operating Guide

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate proper disposal procedures

[1][2]

Executive Summary

Immediate Action Required: Treat Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate as Hazardous Organic Waste .

  • Primary Hazard: Skin/Eye Irritant; Potential Aquatic Toxin (Biphenyl moiety).

  • Waste Stream: Non-Halogenated Organic (unless dissolved in halogenated solvents).

  • Critical Restriction: Do NOT dispose of via sanitary sewer (drain) due to the lipophilic biphenyl structure which poses bioaccumulation risks.

  • Regulatory Note: While this compound contains a biphenyl ring, it is NOT a Polychlorinated Biphenyl (PCB) and does not require TSCA-level incineration unless chlorinated solvents are present.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's behavior. This compound is a synthetic amino acid derivative (D-Biphenylalanine methyl ester).

FeatureTechnical DetailOperational Implication
Structure Biphenyl core + Alanine side chain + Methyl esterLipophilic (greasy); low water solubility.[1][2]
Reactivity Primary Amine (

)
Incompatible with Oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Risk of exothermic reaction.
Stability Methyl Ester (

)
Susceptible to hydrolysis in strong acid/base.[1][2] Keep waste stream neutral.
Toxicity Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]
Eco-Tox Biphenyl MoietyMarine Pollutant potential. Strict zero-discharge to drains.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents, spilled powder, or residual solids.[1][2]

  • Containment: Transfer the solid substance into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.

    • Why? HDPE is resistant to organic amines and esters. Avoid low-grade plastics that may leach.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate" (Do not use abbreviations like "Me-Bip-Ala").[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

    • Caution: Do not store next to strong oxidizers or mineral acids.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC waste containing the substance.[2]

  • Solvent Assessment: Determine the primary solvent.

    • Scenario 1 (Methanol/Ethanol/DMSO): Dispose in Non-Halogenated Organic Waste .

    • Scenario 2 (DCM/Chloroform): Dispose in Halogenated Organic Waste .

  • pH Check (Crucial): Ensure the waste solution is pH 6–9 .

    • Reasoning: Highly acidic waste can hydrolyze the ester, releasing methanol (flammability risk) and the free acid (solubility change). Highly basic waste can cause amine volatility.

  • Transfer: Pour into the appropriate 5-gallon safety can (carboy) using a funnel with a lid.

  • Log Entry: Record the volume and concentration in the satellite accumulation log immediately.

Protocol C: Contaminated Consumables

Use this for pipette tips, weigh boats, and gloves.[1][2]

  • Bagging: Place all contaminated solids into a clear, 6-mil polyethylene bag .

  • Double Containment: If the items are wet with solvent, double-bag to prevent vapor release.

  • Disposal: Tie securely and place in the Dry Laboratory Waste drum (often a fiberboard drum with a liner) destined for incineration.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with RCRA standards.

DisposalWorkflowStartStart: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate WasteStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidContainerContainer: Wide-MouthHDPE or GlassSolid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(MeOH, EtOH, DMSO)SolventCheck->NonHaloNo HalogensHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains Cl/Br/FLiquidContainerNHContainer: Safety Carboy(Non-Halogenated)NonHalo->LiquidContainerNHLiquidContainerHContainer: Safety Carboy(Halogenated)Halo->LiquidContainerHLabelingLABELING:Full Chemical NameCheck 'Irritant' & 'Toxic'SolidContainer->LabelingLiquidContainerNH->LabelingLiquidContainerH->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Caption: Decision matrix for segregating Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate waste streams based on physical state and solvent composition.

Regulatory & Compliance (US Focus)

RCRA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not P-listed or U-listed. However, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): Applicable if dissolved in flammable solvents (e.g., Methanol).

  • Characteristic of Toxicity: If the waste stream contains heavy metals or other listed solvents.

  • Generator Knowledge: As a researcher, you are certifying that the waste is an "Organic Amine/Ester" requiring thermal destruction.

Spill Response (Emergency Procedure)
  • Evacuate: If a large quantity (>100g) of fine powder is aerosolized, evacuate the immediate area to let dust settle.

  • PPE: Don double nitrile gloves, lab coat, and a P95 particulate respirator (if powder is visible).

  • Cleanup:

    • Dry: Gently sweep into a dustpan using a brush. Do not use compressed air.

    • Wet: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a mild detergent followed by water. Place all cleanup materials in the Solid Hazardous Waste bin.

References

  • PubChem. (n.d.). Compound Summary: Biphenyl derivatives and Phenylalanine analogs. National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Personal protective equipment for handling Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as the methyl ester of 4-phenyl-D-phenylalanine) is a non-natural amino acid derivative. It serves as a critical chiral scaffold in the synthesis of peptidomimetics and protease inhibitors.

Operational Directive: Due to its specific stereochemistry (2R) and biphenyl structure, this compound possesses unknown biological activity profiles regarding long-term toxicity. Therefore, Universal Precaution protocols must be enforced. You are not merely protecting yourself from an irritant; you are protecting a high-value, enantiomerically pure intermediate from enzymatic degradation (skin proteases) and hydrolysis.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the vector of exposure.

Hazard CategoryClassification (GHS/Prudent Practice)Operational Implication
Physical State Fine Crystalline SolidHigh static potential; risk of aerosolization during weighing.
Acute Toxicity Warning (H315, H319, H335)Irritating to eyes, respiratory system, and skin. Treat as a sensitizer.
Reactivity Moisture SensitiveThe ester moiety is susceptible to hydrolysis; the free amine is sensitive to oxidation.
Unknowns Bioactive PharmacophoreAs a biphenyl-alanine derivative, it may mimic biological substrates. Treat as a potential reproductive toxin.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The following matrix synthesizes barrier protection with operational dexterity.

A. Ocular & Face Protection[1][2][3][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Scientific Rationale: Standard safety glasses allow fine particulate migration around the lenses. Due to the high cost and potential bioactivity of this compound, mucosal absorption via the tear ducts must be prevented.

  • Contact Lenses: Strictly prohibited. They can trap particulates and concentrate hydrolysis products against the cornea.

B. Dermal Protection (Hand)
  • Protocol: Double-gloving is mandatory for solution-phase handling.

  • Material Selection:

    • Inner Glove: 4-mil Nitrile (Disposable).

    • Outer Glove: 4-mil Nitrile (Disposable) OR Laminate (Silver Shield®) if using penetrative solvents like Dichloromethane (DCM).

  • Breakthrough Logic: While solid amino acid esters do not permeate nitrile rapidly, the carrier solvents (MeOH, DMF, DCM) do. Once dissolved, the solvent acts as a vehicle, transporting the solute through the glove material.

    • Reference: Ansell Chemical Resistance Guide (See Ref 3).

C. Respiratory Protection[1][4][5][6]
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (If Hood Unavailable): N95 particulate respirator (minimum) or P100 half-face respirator.

  • Note: Handling this powder on an open benchtop is a protocol violation due to the risk of inhalation sensitization.

D. Body Protection[5][6][7][8][9]
  • Requirement: High-neck, long-sleeved laboratory coat (100% cotton or Nomex).

  • Reasoning: Synthetic blends (polyester) generate static electricity, which can cause the dry powder to "jump" or disperse unexpectedly during weighing.

Operational Workflow: Step-by-Step

This workflow is designed to minimize static discharge and hydrolysis risk.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Amino acid esters are notoriously static-prone.

  • Environment: All weighing must occur inside the fume hood or a dedicated balance enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may introduce trace transition metals (catalyzing oxidation of the amine).

Phase 2: Solubilization
  • Solvent Choice: If dissolving in Methanol (MeOH) or Dichloromethane (DCM), ensure solvents are anhydrous to prevent ester hydrolysis.

  • Addition Order: Add the solid to the vessel first , then gently stream the solvent down the side of the flask. This prevents "puffing" of the powder into the air.

Phase 3: Reaction & Cleanup
  • Spill Management: Do not dry sweep.

    • Protocol: Cover the spill with a paper towel dampened with isopropyl alcohol (IPA), then wipe up. This prevents dust generation.[1][2][3]

  • Decontamination: Wipe all surfaces with 10% aqueous ethanol followed by water.

Visualized Safety Workflow

The following diagram illustrates the critical control points (CCPs) for handling this compound.

G Storage Cold Storage (4°C, Desiccated) Weighing Weighing Station (Hood + Ionizer) Storage->Weighing Allow warm-up to prevent condensation Solubilization Solubilization (Anhydrous Solvent) Weighing->Solubilization Anti-static transfer Waste Disposal (Segregated) Weighing->Waste Spills (Wet Wipe) Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Double Glove req. Reaction->Waste Quench & Segregate

Figure 1: Operational flowchart emphasizing environmental controls (temperature, static) and PPE escalation points.

Disposal & Environmental Compliance

Disposal must align with RCRA standards for organic chemical waste.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bin (Yellow bag/container).

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM, Chloroform): Halogenated Organic Waste .

    • If dissolved in non-halogenated solvents (MeOH, EtOAc): Non-Halogenated Organic Waste .

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations (e.g., "Amino Ester") as this complicates emergency response in the event of a fire or leak.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Assessment. United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.